molecular formula C11H15NO2 B1308941 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine CAS No. 876709-21-6

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine

Cat. No.: B1308941
CAS No.: 876709-21-6
M. Wt: 193.24 g/mol
InChI Key: ZKYATSWXTBXDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYATSWXTBXDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206087
Record name 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876709-21-6
Record name 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876709-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine

Abstract

This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine, a valuable amine building block in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the synthetic route. The chosen pathway involves a two-step sequence: a Friedel-Crafts acylation to form the key ketone intermediate, followed by a robust reductive amination via the Leuckart reaction. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation designed to ensure reproducibility and a thorough understanding of the process.

Introduction

The 3,4-dihydro-2H-benzo[b][1][2]dioxepine scaffold is a privileged structure found in numerous biologically active molecules. The introduction of a chiral ethylamine side chain at the 7-position creates 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine, a primary amine of significant interest for the synthesis of novel pharmaceutical candidates. Its structural motifs suggest potential applications in areas where related benzodioxane and phenethylamine analogues have shown activity. This guide details a reliable and scalable synthesis from commercially available starting materials, emphasizing procedural robustness and mechanistic clarity.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the installation of an acetyl group onto the 3,4-dihydro-2H-benzo[b][1][2]dioxepine core via a Friedel-Crafts acylation. The second stage converts the resulting ketone into the target primary amine through a one-pot reductive amination process known as the Leuckart reaction. This approach is selected for its use of readily available reagents and its proven reliability for producing primary amines from ketones.

G cluster_0 Overall Synthesis Pathway A 3,4-Dihydro-2H-benzo[b][1,4]dioxepine B 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-one (Ketone Intermediate) A->B Step 1: Friedel-Crafts Acylation (Acetyl Chloride, Lewis Acid) C 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanamine (Target Amine) B->C Step 2: Reductive Amination (Ammonium Formate) G cluster_1 Reductive Amination Workflow start Mix Ketone and Ammonium Formate heat Heat to 160-165 °C (4-6 hours) start->heat cool1 Cool to Room Temp heat->cool1 hydrolysis Add Conc. HCl Reflux (4-8 hours) cool1->hydrolysis cool2 Cool in Ice Bath hydrolysis->cool2 basify Basify with NaOH (pH > 12) cool2->basify extract Extract with Organic Solvent basify->extract dry Dry, Filter, Concentrate extract->dry product Crude Target Amine dry->product

Sources

Spectroscopic Data for 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-amine: An In-depth Technical Guide

Spectroscopic Data for 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel amine, 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development. This document will delve into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this compound.

Introduction

1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine is a unique chemical entity featuring a benzodioxepine core, a heterocyclic motif of interest in medicinal chemistry due to its presence in various biologically active molecules. The ethylamine substituent introduces a chiral center, making the stereochemistry of this compound a critical aspect for its potential pharmacological applications. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its interactions in biological systems.

Molecular Structure and Key Features

The structure of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine, with the systematic numbering used for NMR assignments, is presented below.

Figure 1: Chemical structure of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of the title compound in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, dioxepine, and ethylamine protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.05d, J = 8.0 Hz1HH-6
~6.98d, J = 2.0 Hz1HH-8
~6.92dd, J=8.0, 2.0 Hz1HH-9
~4.25t, J = 5.5 Hz2HH-2
~4.18t, J = 5.5 Hz2HH-4
~4.05q, J = 6.5 Hz1HH-α
~2.20p, J = 5.5 Hz2HH-3
~1.60s (br)2HNH₂
~1.40d, J = 6.5 Hz3HH-β

Interpretation:

  • Aromatic Region (δ 6.9-7.1 ppm): The three protons on the benzene ring are expected to appear in this region. The ortho-coupling (J ≈ 8.0 Hz) and meta-coupling (J ≈ 2.0 Hz) will lead to the distinct splitting patterns observed.

  • Dioxepine Ring (δ 2.2-4.3 ppm): The methylene protons of the dioxepine ring are diastereotopic and are predicted to show triplet-like signals due to coupling with the adjacent methylene group.

  • Ethylamine Sidechain (δ 1.4-4.1 ppm): The methine proton (H-α) is expected to be a quartet due to coupling with the three methyl protons (H-β). The methyl protons will appear as a doublet. The amine protons (NH₂) often appear as a broad singlet and their chemical shift can be concentration-dependent and may exchange with D₂O.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~148.5C-5a
~145.0C-9a
~138.0C-7
~122.0C-9
~120.5C-6
~118.0C-8
~70.0C-2, C-4
~51.0C-α
~32.0C-3
~24.0C-β

Interpretation:

  • Aromatic and Olefinic Region (δ 110-150 ppm): The six carbons of the benzene ring and the two carbons attached to the oxygen atoms of the dioxepine ring are expected in this region.

  • Aliphatic Region (δ 20-75 ppm): The carbons of the dioxepine ring and the ethylamine sidechain will appear in this region. The chemical shifts are influenced by the proximity to electronegative atoms (oxygen and nitrogen).

HMBCcluster_hnbcPredicted Key HMBC CorrelationsH_alphaH-α (~4.05 ppm)C_7C-7 (~138.0 ppm)H_alpha->C_7C_8C-8 (~118.0 ppm)H_alpha->C_8C_6C-6 (~120.5 ppm)H_alpha->C_6C_betaC-β (~24.0 ppm)H_alpha->C_betaH_betaH-β (~1.40 ppm)H_beta->C_7C_alphaC-α (~51.0 ppm)H_beta->C_alphaH_8H-8 (~6.98 ppm)H_8->C_7H_6H-6 (~7.05 ppm)H_6->C_7

Figure 2: Predicted key Heteronuclear Multiple Bond Correlation (HMBC) for structural elucidation.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more for good signal-to-noise.

    • Relaxation delay: 2.0 s.

    • Pulse program: Proton-decoupled.

    • Spectral width: 0 to 200 ppm.

  • Data Processing: Apply a Fourier transform and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, broadN-H stretching (primary amine)
2850-2960MediumC-H stretching (aliphatic)
~3030WeakC-H stretching (aromatic)
1600, 1500, 1450Medium-StrongC=C stretching (aromatic ring)
1250-1300StrongC-O stretching (aryl ether)
1050-1150StrongC-O stretching (aliphatic ether)
~820StrongC-H out-of-plane bending (aromatic)

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 193 (corresponding to C₁₁H₁₅NO₂)

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion is a characteristic fragmentation for ethylamines, leading to a prominent peak at m/z 178. This is often the base peak.

    • Benzylic cleavage: Cleavage of the Cα-Cβ bond is also possible, but the formation of the iminium ion at m/z 178 is generally more favorable.

Fragmentationcluster_msPredicted EI-MS FragmentationM[M]⁺˙m/z 193F1[M - •CH₃]⁺m/z 178 (Base Peak)M->F1- •CH₃

Figure 3: Predicted primary fragmentation pathway in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 40-400.

Conclusion

The predicted spectroscopic data presented in this guide provide a foundational framework for the structural characterization of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive and self-validating system for the unambiguous identification and purity assessment of this compound, which is crucial for its potential development as a therapeutic agent.

References

  • PubChem. 3,4-Dihydro-alpha-methyl-2H-1,5-benzodioxepin-7-methanamine. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. [Link]

  • Chem LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

An In-depth Technical Guide to 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethanamine: Synthesis, Properties, and Potential Applications

An In-depth Technical Guide to 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and potential applications of the novel chemical entity 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine. While extensive experimental data on this specific molecule is not widely available in public literature, this document, grounded in established principles of organic chemistry and pharmacology, aims to serve as a foundational resource for researchers interested in this and related compounds. We will delve into the structural nuances of the benzodioxepine core, propose a detailed, multi-step synthesis protocol, and explore the potential of this amine in the landscape of medicinal chemistry, drawing parallels with structurally and functionally related molecules.

Introduction: The Benzodioxepine Scaffold in Medicinal Chemistry

The 3,4-dihydro-2H-benzo[b][1][2]dioxepine scaffold is a privileged heterocyclic motif in drug discovery. Its unique conformational flexibility, conferred by the seven-membered ring, allows for intricate and specific interactions with biological targets. This core is present in a variety of pharmacologically active compounds, and its derivatives have been explored for a range of therapeutic applications. The introduction of an ethylamine substituent at the 7-position, as in the case of 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine, presents an intriguing prospect for modulating the pharmacokinetic and pharmacodynamic properties of this chemical class. This guide will explore the synthesis and potential utility of this specific amine, providing a framework for its further investigation.

Chemical and Physical Properties

While experimental data for 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine is limited, its fundamental properties can be predicted based on its structure. These computed properties provide a useful baseline for experimental design and characterization.

PropertyValueSource
CAS Number 876709-21-6[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
IUPAC Name 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine[1]
SMILES CC(C1=CC2=C(C=C1)OCCCO2)N[1]
Topological Polar Surface Area 44.5 Ų[1]

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine can be envisioned starting from commercially available 3,4-dihydro-2H-benzo[b][1][2]dioxepine. The proposed multi-step synthesis involves a Friedel-Crafts acylation followed by reductive amination.

Synthesis Workflow Diagram

Synthesis_WorkflowStart3,4-Dihydro-2H-benzo[b][1,4]dioxepineStep1Friedel-Crafts Acylation(Acetyl Chloride, AlCl₃)Start->Step1Intermediate1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-oneStep1->IntermediateStep2Reductive Amination(NH₄OAc, NaBH₃CN)Intermediate->Step2Product1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanamineStep2->Product

Caption: Proposed two-step synthesis of the target amine.

Step-by-Step Experimental Protocol

Step 1: Friedel-Crafts Acylation to yield 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-one

  • Reaction Setup: To a stirred solution of 3,4-dihydro-2H-benzo[b][1][2]dioxepine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise.

  • Acylation: Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to yield 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine

  • Reaction Setup: Dissolve the ketone intermediate (1 equivalent) from Step 1 in anhydrous methanol.

  • Imine Formation: Add ammonium acetate (10 equivalents) to the solution and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Make the solution basic (pH > 10) with the addition of aqueous sodium hydroxide.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Potential Applications in Drug Development

While specific pharmacological data for 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine is not available, its structural features suggest potential for interaction with various biological targets, particularly within the central nervous system. The ethylamine side chain is a common pharmacophore in many neurologically active compounds.

Structural Analogy to Known Pharmacological Agents

The benzodioxepine core is a key structural element in some compounds with known biological activity. For instance, some derivatives of benzodioxepine have been investigated for their potential as PARP1 inhibitors, which are of interest in cancer therapy.[3] Furthermore, the broader class of benzodiazepines, which share a seven-membered heterocyclic ring system, are well-known for their anxiolytic, sedative, and anticonvulsant properties.[4]

Potential as a CNS Modulator

The presence of a primary amine on an ethyl-aryl scaffold is a feature found in many CNS-active molecules, including certain classes of antidepressants and stimulants. It is plausible that 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine could interact with monoamine transporters or receptors, though this would require experimental validation.

Logical Framework for Pharmacological Investigation

Pharmacological_InvestigationCompound1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanamineScreeningInitial Pharmacological ScreeningCompound->ScreeningCNS_TargetsCNS Receptor & Transporter Binding Assays(e.g., Dopamine, Serotonin, Norepinephrine)Screening->CNS_TargetsEnzyme_InhibitionEnzyme Inhibition Assays(e.g., MAO, PARP)Screening->Enzyme_InhibitionIn_VitroIn Vitro Functional AssaysCNS_Targets->In_VitroEnzyme_Inhibition->In_VitroIn_VivoIn Vivo Behavioral ModelsIn_Vitro->In_VivoLead_OptimizationLead OptimizationIn_Vivo->Lead_Optimization

Caption: A logical workflow for investigating the pharmacological potential of the title compound.

Conclusion and Future Directions

1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanamine represents an under-explored molecule with potential for applications in medicinal chemistry. This guide has provided a comprehensive, albeit theoretical, foundation for its synthesis and potential properties. The proposed synthetic route is robust and relies on well-established chemical transformations. Future research should focus on the successful synthesis and characterization of this compound, followed by a systematic pharmacological evaluation to uncover its biological activity. The insights gained from such studies will be invaluable for the design and development of novel therapeutics based on the benzodioxepine scaffold.

References

  • PubChem. 3,4-Dihydro-alpha-methyl-2H-1,5-benzodioxepin-7-methanamine. National Center for Biotechnology Information. [Link]

  • Patel, H. R., et al. (2014). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. Molecules, 19(12), 2051-2064. [Link]

  • Aher, N. G., et al. (2011). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3224-3228. [Link]

  • Gerecke, M. (1983). Chemical structure and properties of midazolam compared with other benzodiazepines. British Journal of Clinical Pharmacology, 16(S1), 11S-16S. [Link]

  • Google P
  • Google Patents. Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Pevarello, P., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153-3157. [Link]

  • Dolman, S. J., et al. (2006). 5-Aryl-1,3-dihydro-1,4-benzodiazepin-2-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. The Journal of Organic Chemistry, 71(25), 9548-9551. [Link]

  • Aher, N. G., et al. (2011). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3224–3228. [Link]

The Pharmacological Potential of Benzodioxepine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzodioxepine core, a seven-membered heterocyclic ring system fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a diverse library of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of benzodioxepine derivatives, with a focus on their potential as antimicrobial, anticancer, and central nervous system (CNS) active agents. Detailed experimental protocols for key assays and visualizations of synthetic pathways and biological mechanisms are provided to support researchers and drug development professionals in this promising field.

Introduction: The Benzodioxepine Scaffold in Medicinal Chemistry

The unique conformational flexibility of the seven-membered dioxepine ring, coupled with the aromaticity of the fused benzene ring, endows benzodioxepine derivatives with the ability to interact with a variety of biological targets. This has driven significant research into their synthesis and pharmacological screening, revealing a wealth of potential therapeutic applications. This guide will systematically dissect the key areas of benzodioxepine research, offering both foundational knowledge and actionable insights for the development of novel therapeutics.

Synthesis of Benzodioxepine Derivatives: Building the Core

The construction of the benzodioxepine skeleton can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and effective approach involves a multi-step sequence starting from substituted catechols or 2-bromophenols.

General Synthetic Workflow

A versatile pathway to 1,5-benzodioxepin-3-one derivatives, which are common precursors for further derivatization, is outlined below. This pathway leverages key reactions such as etherification and intramolecular cyclization.

Synthetic Workflow for Benzodioxepinone Derivatives A Substituted Catechol/ 2-Bromophenol C Etherification A->C B Epichlorohydrin B->C D Intramolecular Ring Closure C->D Formation of dihalo intermediate E Deprotection D->E F Oxidation E->F G 1,5-Benzodioxepin-3-one Derivative F->G

Caption: Generalized synthetic route to 1,5-benzodioxepin-3-one derivatives.

Key Synthetic Methodologies
  • Williamson Ether Synthesis and Dieckmann Condensation: This classical approach involves the reaction of a catechol with a suitable dihaloalkane followed by an intramolecular Dieckmann condensation to form the seven-membered ring.

  • Epoxide Ring-Opening and Intramolecular Cyclization: A frequently employed method involves the reaction of a substituted catechol or 2-bromophenol with epichlorohydrin.[1][2] This is followed by an intramolecular ring closure to form the benzodioxepine ring.[1][2] Subsequent deprotection of any protecting groups and oxidation of the resulting alcohol furnishes the desired benzodioxepinone.[1][2]

  • Palladium-Catalyzed Carbonylation: A highly regioselective cascade synthesis of 2,3-dihydrobenzodioxepinones from 2-bromophenols and epoxides has been developed, proceeding via nucleophilic ring-opening of the epoxide and subsequent palladium-catalyzed intramolecular alkoxycarbonylation.

Antimicrobial Activity: Targeting Bacterial Fatty Acid Synthesis

A significant area of investigation for benzodioxepine derivatives has been their potential as novel antimicrobial agents. Certain derivatives have demonstrated potent activity against a range of bacterial pathogens, including multidrug-resistant strains.[3][4]

Mechanism of Action: Inhibition of FabH

Recent studies have identified the bacterial enzyme β-ketoacyl-ACP synthase III (FabH) as a key target for the antibacterial activity of some benzodioxepine-biphenyl amide derivatives.[3][5] FabH is a crucial enzyme in the initiation of the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian fatty acid synthesis (FAS-I) pathway, making it an attractive target for selective antibacterial drugs.[6][7][8]

FabH Inhibition by Benzodioxepine Derivatives cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Malonyl_ACP Malonyl-ACP FabH FabH Enzyme Malonyl_ACP->FabH Acetyl_CoA Acetyl-CoA Acetyl_CoA->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Condensation Elongation Elongation Cycles (FabB/F, FabG, FabZ, FabI) Acetoacetyl_ACP->Elongation Fatty_Acids Fatty Acids Elongation->Fatty_Acids Inhibitor Benzodioxepine Derivative Inhibitor->FabH Inhibition

Caption: Proposed mechanism of antibacterial action via inhibition of the FabH enzyme.

Molecular docking studies have revealed that these derivatives can bind to the active site of the FabH enzyme, preventing the condensation reaction between acetyl-CoA and malonyl-ACP, thereby halting fatty acid biosynthesis and leading to bacterial cell death.[5]

Structure-Activity Relationship (SAR) Studies

SAR studies have provided valuable insights into the structural requirements for potent antibacterial activity. For benzodioxepine-biphenyl amide derivatives, it has been observed that:

  • The presence of an amide linkage is crucial for stability and activity.[5]

  • Substitution on the biphenyl ring significantly influences antimicrobial efficacy, with bis-fluoro substitution at the meta-position showing synergistic effects.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The benzodioxepine derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions are then prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Positive (bacteria without compound) and negative (broth only) controls are included in each assay.

Anticancer Activity: Inducing Programmed Cell Death

The benzodioxepine scaffold has also emerged as a promising framework for the development of novel anticancer agents. Derivatives have shown cytotoxicity against various cancer cell lines, including those of the breast, colon, and lung.[9][10][11]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of many benzodioxepine and related benzodioxole derivatives are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9][12]

  • Apoptosis Induction: These compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This is often evidenced by an increased ratio of Bax/Bcl-2, activation of caspases, and DNA fragmentation.[9][11]

  • Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[9]

  • Tubulin Polymerization Inhibition: Certain benzodioxine derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine.[9]

Quantitative Data on Anticancer Activity
Derivative ClassCancer Cell LineIC50 (µM)MechanismReference
1,4-BenzodioxineMCF-7 (Breast)< 10G2/M arrest, Apoptosis, Tubulin polymerization inhibition[9]
1,4-BenzodioxineHepG2 (Liver)< 10Not specified[9]
1,4-BenzodioxinePC-3 (Prostate)< 10Not specified[9]
1,4-BenzodioxineA549 (Lung)< 10Not specified[9]
BenzoxepineHSC-2 (Oral)Not specifiedDNA fragmentation[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[13]

  • Compound Treatment: The benzodioxepine derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.[14] A vehicle control (DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[13][14] The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[15]

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors

Benzodioxepine derivatives have also been explored for their potential to modulate CNS activity, primarily due to their structural similarity to benzodiazepines, a well-known class of drugs that act on the central nervous system.[16]

Benzodiazepine Receptor Binding

Several benzodioxepine derivatives have been synthesized and evaluated for their ability to bind to benzodiazepine receptors in the brain.[16] These receptors are allosteric modulatory sites on the GABAA receptor, the primary inhibitory neurotransmitter receptor in the CNS. Ligands that bind to this site can have sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.

Experimental Protocol: Radioligand Receptor Binding Assay
  • Membrane Preparation: Rat cortical membranes are prepared as the source of benzodiazepine receptors.

  • Assay Buffer: A Tris-HCl buffer (50 mM, pH 7.4) is used for the assay.

  • Incubation: The cortical membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-Flumazenil) and varying concentrations of the test benzodioxepine derivative in a final volume of 0.5 mL.[17] The incubation is carried out at 30°C for a specified time (e.g., 35 minutes).[17]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration or centrifugation to separate the receptor-bound radioligand from the free radioligand.[17]

  • Quantification of Radioactivity: The amount of radioactivity in the pellet (bound ligand) is measured using a liquid scintillation counter.

  • Data Analysis: The affinity of the test compound (Ki) is determined by analyzing the displacement of the radioligand.

Future Directions and Conclusion

The benzodioxepine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of continued exploration in this area. Future research should focus on:

  • Optimization of Lead Compounds: Utilizing SAR data to design and synthesize more potent and selective derivatives.

  • Elucidation of Novel Mechanisms: Investigating the precise molecular targets and signaling pathways for derivatives with uncharacterized mechanisms of action.

  • In Vivo Studies: Advancing promising candidates from in vitro assays to preclinical in vivo models to evaluate their efficacy and safety profiles.

References

  • Yan, S., Zhu, Z., Ke, J., Ruiying, J., Yaping, W., Dan, H., Wang, R., & Zhou, Y. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovenica, 71, 509-518.
  • Yan, S., Zhu, Z., Ke, J., Ruiying, J., Yaping, W., Dan, H., Wang, R., & Zhou, Y. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed. Available at: [Link]

  • Reddy, L. V. R., et al. (2015). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)
  • Straniero, V., et al. (2020). Benzodioxane-benzamides as antibacterial agents: Computational and SAR studies to evaluate the influence of the 7-substitution in FtsZ interaction. ChemMedChem, 15(2), 195-209.
  • Hasanpour, Z., et al. (2021). Semi-Synthesis of New 1,2,3-Triazole Derivatives of 9-Bromonoscapine and their Anticancer Activities.
  • Craft, P. W., & Gaudin, J. (2017). Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. Helvetica Chimica Acta, 100(10), e1700187.
  • Kraft, P., & Gaudin, J. M. (2017). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Chemistry & Biodiversity, 14(7), e1700069.
  • Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • Straniero, V., et al. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. PubMed. Available at: [Link]

  • Straniero, V., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Molecules, 28(24), 8051.
  • Zarrindast, M. R., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 10(4), 771-778.
  • Dorow, R., et al. (1983). A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites. British Journal of Clinical Pharmacology, 16(S1), 31S-38S.
  • Wang, F., et al. (2023). Covalent Inhibitors Targeting FabH: A Cutting-edge Strategy in the Development of Novel Antibiotics. Journal of Medicinal Chemistry, 66(15), 10185-10206.
  • Abouleinen, M. N., et al. (2019). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. European Journal of Pharmaceutical Sciences, 139, 105045.
  • S. Priyarega, et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-078.
  • Zhang, Y., et al. (2020). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 25(18), 4288.
  • Micale, N., et al. (2002).
  • Tshuva, E. Y., & Miller, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
  • Riad, N., et al. (2021). Occurrence of Marine Ingredients in Fragrance: Update on the State of Knowledge. Molecules, 26(24), 7578.
  • Sakagami, H., et al. (1998). Effects of Anticancer Drugs, Metals and Antioxidants on Cytotoxic Activity of benzothiepins/benzoxepins. Anticancer Research, 18(3A), 1731-1736.
  • Al-Bayati, F. A., & Al-Mola, H. F. (2014). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Mini-Reviews in Medicinal Chemistry, 14(1), 46-59.
  • Siebert, D. C. B., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(8), 2263-2272.
  • He, M., et al. (2004). Discovery of FabH/FabF Inhibitors from Natural Products. Antimicrobial Agents and Chemotherapy, 48(12), 4735-4741.
  • Kumar, R., et al. (2025).
  • Kaye, P. T., & Gelebe, A. C. (1996). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research-S, (5), 226-227.
  • Stachurski, K., et al. (2023). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 11, 1195650.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
  • Al-Juburi, S. A., & Al-Masoudi, N. A. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-52.
  • Kumar, S., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 26(16), 4933.
  • Ozturk, H. I., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 9(8), e18683.
  • Siebert, D. C. B., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. PubMed. Available at: [Link]

Sources

In silico prediction of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine targets

Author: BenchChem Technical Support Team. Date: January 2026

In-Depth Technical Guide

Topic: In Silico Prediction of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine Targets

Audience: Researchers, scientists, and drug development professionals.

Abstract

The deconvolution of molecular targets is a critical and often rate-limiting step in drug discovery. For novel chemical entities, such as 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, traditional experimental screening can be resource-intensive. This guide presents a robust, multi-faceted in silico strategy to predict and prioritize potential biological targets for this compound. By integrating ligand-based and structure-based computational methodologies, we can generate high-confidence hypotheses, thereby streamlining subsequent experimental validation. This protocol emphasizes a self-validating framework where convergence across orthogonal methods provides a higher degree of confidence in target prediction.

Introduction: The Challenge of Target Deconvolution

Identifying the specific molecular targets with which a small molecule interacts is fundamental to understanding its mechanism of action, predicting its therapeutic potential, and anticipating potential off-target toxicities. For a novel compound like 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, which belongs to the benzodioxepin class known for diverse bioactivities, we begin with a structure and an unknown biological profile. In silico target prediction offers a rapid and cost-effective first step to navigate this vast biological space.

The core principle of our approach is "methodological triangulation." We will not rely on a single algorithm. Instead, we will leverage two distinct but complementary philosophies:

  • Ligand-Based Prediction: This approach is founded on the principle that structurally similar molecules often exhibit similar biological activities. By comparing our query compound to vast databases of molecules with known targets, we can infer its likely interaction partners.

  • Structure-Based Prediction: This method, often called reverse or inverse docking, uses the three-dimensional structure of our compound to screen against a library of protein binding sites. It assesses the physicochemical complementarity between the ligand and potential targets, providing a physics-based rationale for potential interactions.

This guide provides the theoretical basis and a detailed, actionable workflow for applying these methods to our subject compound.

The Subject Compound: 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Before any computational analysis, we must accurately represent the molecule.

  • 2D Structure: The compound consists of a benzodioxepin core with an ethyl amine substituent at the 7-position.

  • Canonical SMILES: NCC(C)C1=CC2=C(CCCCO2)C=C1

  • Physicochemical Properties (Predicted):

    • Molecular Weight: ~207.28 g/mol

    • LogP: ~2.5-3.0

    • Topological Polar Surface Area (TPSA): ~47.3 Ų

    • Hydrogen Bond Donors: 2

    • Hydrogen Bond Acceptors: 3

These properties suggest good oral bioavailability potential according to Lipinski's Rule of Five, making it a viable candidate for drug development. The presence of a primary amine and oxygen atoms in the dioxepin ring provides key features for hydrogen bonding, while the aromatic ring allows for π-π stacking interactions.

A Multi-Faceted In Silico Workflow

Our predictive workflow is designed as a funnel, starting with broad screening and progressively refining the list of potential targets towards a small set of high-confidence candidates for experimental validation.

In_Silico_Target_Prediction_Workflow cluster_Input Input cluster_LigandBased Ligand-Based Approach cluster_StructureBased Structure-Based Approach cluster_Analysis Analysis & Prioritization cluster_Output Output Compound 1. Query Compound (SMILES String) SwissTarget 2a. Similarity Search (e.g., SwissTargetPrediction) Compound->SwissTarget Input SMILES ReverseDock 2b. Reverse Docking Compound->ReverseDock 3D Structure Consolidate 3. Consolidate & Rank Hits (Cross-reference results) SwissTarget->Consolidate Predicted Targets ChEMBL Database of Known Actives ChEMBL->SwissTarget ReverseDock->Consolidate Docking Scores PDB Protein Structure Database (PDB) PDB->ReverseDock Pathway 4. Pathway Analysis (e.g., KEGG) Consolidate->Pathway High-Confidence Hits TargetList 5. Prioritized Target List (For Experimental Validation) Pathway->TargetList Biological Context

Caption: High-level workflow for in silico target prediction.

Ligand-Based Prediction Protocol

This method leverages the vast, publicly available bioactivity data from resources like ChEMBL.[1][2] The core assumption is that our query compound will bind to targets associated with structurally similar, known ligands.

Tool of Choice: SwissTargetPrediction. This is a well-regarded, user-friendly web server that compares a query molecule to a library of over 370,000 active compounds to predict its most probable macromolecular targets.[3][4] It combines both 2D and 3D similarity measures to generate a ranked list of predictions.

Experimental Protocol: SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.[3]

  • Input the Molecule: In the query box, paste the SMILES string for our compound: NCC(C)C1=CC2=C(CCCCO2)C=C1.

  • Select Species: Choose "Homo sapiens" as the target organism to focus on human proteins.

  • Initiate Prediction: Click the "Predict targets" button.

  • Analyze Results: The output will be a table of predicted targets, ranked by probability. Pay close attention to the "Probability" score and the classes of the predicted targets (e.g., GPCRs, kinases, enzymes). The server visualizes this data, often showing the most similar known ligand for each predicted target, which provides a direct chemical rationale for the prediction.

Structure-Based Prediction Protocol

Structure-based methods operate independently of known ligand information, relying instead on the principles of molecular recognition.[5][6] The workflow involves docking the 3D conformation of our ligand into the binding sites of a large collection of proteins and scoring the goodness of fit.

Databases and Tools:

  • Protein Data Bank (PDB): The primary repository for 3D structural data of biological macromolecules, providing the target structures for our screening.[7][8]

  • Docking Software: Programs like AutoDock, Glide, or GOLD are used to perform the computational docking.

  • Target Library: For efficiency, we can use a curated subset of the PDB, such as a panel of all human kinases or GPCRs with available crystal structures.

Experimental Protocol: Reverse Docking (Conceptual)

  • Ligand Preparation:

    • Convert the 2D SMILES string of our compound into a 3D structure using a tool like Open Babel or RDKit.

    • Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This is a crucial step to ensure the ligand's geometry is physically realistic.

  • Target Library Preparation:

    • Download a set of desired human protein structures from the PDB.

    • Prepare each protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site coordinates (often based on a co-crystallized ligand).

  • High-Throughput Docking:

    • Systematically dock the prepared 3D ligand into each prepared protein binding site in the library.

    • The docking algorithm will generate multiple possible binding poses for the ligand in each pocket and calculate a corresponding docking score (e.g., in kcal/mol), which estimates the binding affinity.

  • Scoring and Ranking:

    • Rank all protein-ligand pairs based on their docking scores. The targets with the most favorable (i.e., lowest) scores are considered the top candidates.

Data Consolidation and Target Prioritization

The power of this dual-pronged approach lies in the consolidation of results. Targets that are predicted by both the ligand-based and structure-based methods have a significantly higher probability of being true biological interactors.

Data_Consolidation_Logic Input1 Ligand-Based Hits (Ranked by Probability) Process Identify Common Targets (Intersection of Lists) Input1->Process Input2 Structure-Based Hits (Ranked by Docking Score) Input2->Process Output_High Tier 1: High Confidence (Predicted by both methods) Process->Output_High Primary Focus Output_Med Tier 2: Medium Confidence (Top-ranked by one method) Process->Output_Med Secondary Focus Output_Low Tier 3: Exploratory (Lower-ranked hits) Process->Output_Low Tertiary Focus

Caption: Logic for prioritizing targets based on methodological convergence.

Prioritization Strategy:

  • Compile Lists: Create two separate lists of predicted targets from the SwissTargetPrediction results and the reverse docking screen.

  • Identify Overlap (Tier 1): The highest priority targets are those that appear in the top percentiles of both lists. This cross-validation is the most critical step.

  • Evaluate High-Scorers (Tier 2): Targets that are ranked very highly by one method but are absent from the other should still be considered. This could occur if, for example, a target has no structurally similar ligands in the ChEMBL database but presents a perfect binding pocket for our compound.

  • Biological Plausibility: Review the high-priority targets. Are they expressed in tissues relevant to a potential therapeutic area? Do they belong to a protein family known to be druggable?

Table 1: Example of a Consolidated Target Prioritization List

Target NameUniProt IDLigand-Based Rank (Probability)Structure-Based Rank (Docking Score)Confidence TierRationale
Dopamine Receptor D2P144161 (0.25)3 (-9.8 kcal/mol)1 Predicted by both methods with high rank. Amine scaffold is common in DRD2 ligands.
Adrenergic Receptor A2AP305422 (0.21)12 (-8.9 kcal/mol)1 Strong prediction from both orthogonal methods.
Serotonin TransporterP316455 (0.15)Not in Top 502 High similarity to known SERT inhibitors. Docking may have failed or scored poorly.
MAO-BP27338Not Predicted1 (-10.2 kcal/mol)2 Excellent docking score. Lack of ligand-based hit may indicate novel scaffold.

Downstream Analysis: Pathway Mapping

Once a prioritized list of 2-5 high-confidence targets is established, it is crucial to understand their biological context. By mapping these targets to known signaling pathways, we can begin to formulate hypotheses about the compound's potential physiological effects.

Tool of Choice: KEGG (Kyoto Encyclopedia of Genes and Genomes). KEGG is a database resource that contains manually drawn pathway maps representing our knowledge of molecular interaction and reaction networks.[9][10]

Protocol: KEGG Pathway Analysis

  • Navigate to the KEGG PATHWAY database search page.[11]

  • Search Targets: Enter the names or UniProt IDs of the Tier 1 and Tier 2 targets from your prioritized list.

  • Identify Pathways: For each target, KEGG will list the biological pathways in which it participates.

  • Synthesize Information: Look for convergence. Do multiple predicted targets fall within the same or related pathways (e.g., "Neuroactive ligand-receptor interaction," "Dopaminergic synapse")? This strengthens the hypothesis that the compound's primary mechanism of action involves modulating that specific biological process.

Conclusion and Outlook: From Prediction to Validation

This guide has outlined a rigorous, multi-faceted in silico workflow to predict the biological targets of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. By combining ligand-based similarity searches with structure-based reverse docking, we generate a list of potential targets that is filtered and prioritized based on methodological consensus and biological plausibility.

  • In Vitro Binding Assays: Quantitatively measure the binding affinity (e.g., Kᵢ, Kₑ) of the compound against the top predicted targets.

  • Functional Assays: Determine if the binding event leads to activation (agonist) or inhibition (antagonist) of the target protein.

  • Cell-Based Assays: Confirm the activity in a more complex biological system to understand the compound's effect on cellular signaling.

By front-loading the discovery process with this robust computational strategy, we can focus our experimental resources with much greater precision, accelerating the journey from a novel molecule to a potential therapeutic lead.

References

  • BioSolveIT. (n.d.). LBDD: Ligand-Based Drug Design. Retrieved from BioSolveIT. URL: [Link]

  • GARDP Revive. (n.d.). Ligand-based drug design. Retrieved from GARDP Revive. URL: [Link]

  • EMBL-EBI. (n.d.). ChEMBL. Retrieved from European Bioinformatics Institute. URL: [Link]

  • Kanehisa Laboratories. (2024). KEGG PATHWAY Database. Retrieved from KEGG. URL: [Link]

  • Schrödinger. (n.d.). Structure Prediction & Target Enablement. Retrieved from Schrödinger. URL: [Link]

  • wwPDB. (n.d.). Worldwide Protein Data Bank. Retrieved from wwPDB. URL: [Link]

  • Wikipedia. (2024). PubChem. Retrieved from Wikipedia. URL: [Link]

  • Wikipedia. (2024). Protein Data Bank. Retrieved from Wikipedia. URL: [Link]

  • Wikipedia. (2024). ChEMBL. Retrieved from Wikipedia. URL: [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. URL: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. URL: [Link]

  • Drug Design Org. (n.d.). Ligand-Based Approaches. Retrieved from Drug Design Org. URL: [Link]

  • Paintomics. (n.d.). The KEGG pathways database. Retrieved from Paintomics Documentation. URL: [Link]

  • CD ComputaBio. (n.d.). Structure-based Target Prediction. Retrieved from CD ComputaBio. URL: [Link]

  • Charnwood Discovery. (n.d.). Ligand-based Drug Design. Retrieved from Charnwood Discovery. URL: [Link]

  • NC State University Libraries. (n.d.). PubChem. Retrieved from NC State University Libraries. URL: [Link]

  • Fiveable. (n.d.). Ligand-based drug design. Retrieved from Fiveable. URL: [Link]

  • HSLS. (2010). KEGG PATHWAY Database. Retrieved from University of Pittsburgh Health Sciences Library System. URL: [Link]

  • Wikipedia. (2024). KEGG. Retrieved from Wikipedia. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from NCBI. URL: [Link]

  • SciSpace. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Retrieved from SciSpace. URL: [Link]

  • bio.tools. (n.d.). SwissTargetPrediction. Retrieved from bio.tools. URL: [Link]

  • Database Commons. (n.d.). ChEMBL. Retrieved from Database Commons. URL: [Link]

  • PubChem. (n.d.). RCSB Protein Data Bank (RCSB PDB). Retrieved from PubChem. URL: [Link]

  • GenomeNet. (n.d.). KEGG: Kyoto Encyclopedia of Genes and Genomes. Retrieved from GenomeNet. URL: [Link]

  • Senger, S. (2014). What is the potential of structure-based target prediction methods?. Future Medicinal Chemistry, 6(18), 1987-9. URL: [Link]

  • Database Commons. (n.d.). PubChem. Retrieved from Database Commons. URL: [Link]

  • Future Science. (2014). What is the Potential of Structure-Based Target Prediction Methods?. Retrieved from Future Science. URL: [Link]

  • PLOS. (2015). Ligand-Target Prediction by Structural Network Biology Using nAnnoLyze. Retrieved from PLOS. URL: [Link]

  • PubMed. (2015). In Silico Drug-Target Profiling. Retrieved from PubMed. URL: [Link]

  • Laurier Library. (2023). PubChem. Retrieved from Wilfrid Laurier University Library. URL: [Link]

  • Wikipedia. (2024). Protein Data Bank (file format). Retrieved from Wikipedia. URL: [Link]

  • Kaggle. (n.d.). ChEMBL EBI Small Molecules Database. Retrieved from Kaggle. URL: [Link]

  • ResearchGate. (2014). (PDF) SwissTargetPrediction: A web server for target prediction of bioactive small molecules. Retrieved from ResearchGate. URL: [Link]

  • PubMed Central. (2020). Computational/in silico methods in drug target and lead prediction. Retrieved from PMC. URL: [Link]

  • Nucleic Acids Research. (2023). ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Retrieved from Oxford Academic. URL: [Link]

  • Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Retrieved from BBRA. URL: [Link]

  • MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from MDPI. URL: [Link]

  • SciSpace. (2018). In Silico Target Prediction for Small Molecules. Retrieved from SciSpace. URL: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine Analogs: A Scoping Review and Synthetic Framework

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Topic: Structure-activity relationship of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine analogs Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine scaffold represents a compelling, yet underexplored, chemotype in modern medicinal chemistry. As a constrained phenethylamine analog, it holds significant potential for modulating monoaminergic systems, including serotonin, dopamine, and norepinephrine transporters and receptors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, drawing insights from closely related pharmacophores such as the benzodioxane and methylenedioxyphenethylamine series. We present a detailed synthetic methodology, outline key experimental protocols for pharmacological evaluation, and offer a predictive SAR model to guide future drug discovery efforts in this space.

Introduction: The Benzodioxepin Scaffold as a Privileged Structure

The fusion of a seven-membered dioxepin ring to a phenethylamine core introduces significant conformational constraints compared to more flexible analogs like 3,4-methylenedioxyamphetamine (MDA) or N-methyl-1,3-benzodioxolylpentanamine (MBDP). This rigidity can be leveraged to achieve higher receptor affinity and selectivity, a cornerstone of modern drug design. The 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine core, by virtue of its structural features, is hypothesized to primarily interact with monoamine transporters, with a potential activity profile spanning from reuptake inhibition to releasing agonism. Understanding the subtle interplay between stereochemistry, ring substitution, and N-alkylation is paramount to unlocking the therapeutic potential of this scaffold.

Synthetic Strategy: A Modular Approach to Analog Generation

The synthesis of a diverse library of analogs is predicated on a robust and flexible synthetic route. The proposed pathway allows for late-stage diversification, enabling the exploration of a wide chemical space.

Core Scaffold Synthesis

The synthesis of the key intermediate, 7-acetyl-3,4-dihydro-2H-benzo[b]dioxepine, is the critical first step. This is typically achieved via a Friedel-Crafts acylation of 3,4-dihydro-2H-benzo[b]dioxepine.

Experimental Protocol: Synthesis of 7-acetyl-3,4-dihydro-2H-benzo[b]dioxepine

  • Reaction Setup: To a solution of 3,4-dihydro-2H-benzo[b]dioxepine (1.0 eq) in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Acylation: Acetyl chloride (1.1 eq) is added dropwise to the stirring suspension. The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • Workup: The reaction is quenched by pouring it onto ice, followed by extraction with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired ketone.

Reductive Amination for Side Chain Installation

With the ketone in hand, the ethylamine side chain can be installed via reductive amination. This step allows for the introduction of various N-alkyl and N-aryl substituents.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of 7-acetyl-3,4-dihydro-2H-benzo[b]dioxepine (1.0 eq) and the desired primary amine (e.g., methylamine, 1.5 eq) in methanol, add a catalytic amount of acetic acid.

  • Reduction: After stirring for 1 hour, sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added portion-wise. The reaction is stirred overnight at room temperature.

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated, and the crude product is purified by chromatography or crystallization.

Structure-Activity Relationship (SAR) Analysis

The SAR for this class of compounds can be systematically explored by modifying three key regions of the molecule: the aromatic ring, the ethylamine side chain, and the dioxepin ring.

Aromatic Ring Substitution

Substituents on the aromatic portion of the benzodioxepin ring are expected to significantly influence potency and selectivity. Based on analogous series, electron-donating groups may enhance activity at serotonergic targets, while electron-withdrawing groups could shift activity towards catecholaminergic systems.

Table 1: Predicted Effects of Aromatic Substitution

PositionSubstituent TypePredicted Effect on ActivityRationale
6Small, lipophilic (e.g., -CH₃)Potential increase in potencyFills hydrophobic pocket in transporter binding sites
8Electron-donating (e.g., -OCH₃)May enhance serotonergic selectivityIncreases electron density of the aromatic system
9Halogen (e.g., -F, -Cl)Can modulate metabolic stability and bindingAlters electronic profile and may form halogen bonds
Side Chain Modification (α- and N-Substitution)

Modification of the ethylamine side chain is a well-established strategy for fine-tuning the pharmacological profile of phenethylamines.

  • α-Alkylation: The addition of a methyl group at the α-position (adjacent to the amine) is predicted to increase metabolic stability by sterically hindering monoamine oxidase (MAO) activity. This modification also introduces a chiral center, and the (S)-enantiomer is often the more active eutomer for monoamine releasers.

  • N-Substitution: The nature of the substituent on the nitrogen atom is a critical determinant of the mechanism of action (reuptake inhibitor vs. releasing agent) and selectivity.

    • N-Methylation: Generally favors releasing activity.

    • N-Alkylation (larger groups): Increasing the size of the N-alkyl group tends to decrease releasing activity and increase reuptake inhibition.

    • N-Acylation: Can serve as a prodrug strategy or alter the binding mode entirely.

Table 2: Predicted Effects of Side Chain Modifications

ModificationExamplePredicted Effect
α-Methyl1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)propan-2-amineIncreased metabolic stability, potential for higher potency
N-MethylN-Methyl-1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-amineLikely a monoamine releaser
N-EthylN-Ethyl-1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-amineShift towards reuptake inhibition
N,N-DimethylN,N-Dimethyl-1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-amineGenerally reduces activity at monoamine transporters
Dioxepin Ring Modifications

While less explored, modifications to the seven-membered dioxepin ring could influence the overall conformation and, thus, the interaction with biological targets. Introducing substituents or altering the ring size (e.g., to a six-membered dioxane) would be informative for understanding the spatial requirements of the receptor binding pocket.

In Vitro Pharmacological Evaluation: A Step-by-Step Workflow

To elucidate the SAR of novel analogs, a tiered in vitro testing strategy is essential.

Diagram 1: In Vitro Evaluation Workflow

G A Primary Screening: Radioligand Binding Assays (SERT, DAT, NET) B Secondary Screening: Synaptosomal Uptake Assays (Functional Inhibition) A->B Hits with Ki < 1 µM C Mechanism of Action: Transporter-Mediated Release Assays B->C Confirmed Uptake Inhibitors D Off-Target Profiling: Receptor Panel Screening (e.g., 5-HT2A, 5-HT2B, 5-HT2C) C->D Characterized Leads E Lead Compound Identification D->E Favorable Selectivity Profile

Caption: A tiered approach for in vitro pharmacological characterization.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target transporter (e.g., HEK293-hSERT).

  • Assay Buffer: Use an appropriate buffer system (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate at a specified temperature and duration, then rapidly filter through glass fiber filters to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Silico Modeling: Guiding Rational Design

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the binding modes of these analogs and help prioritize the synthesis of new compounds.

Diagram 2: Integrated Drug Discovery Cycle

G A Library Design B Chemical Synthesis A->B C In Vitro Screening B->C D SAR Analysis C->D D->A Design new analogs E In Silico Modeling D->E Generate QSAR model E->A Prioritize synthesis

Caption: The iterative cycle of synthesis, testing, and modeling in drug discovery.

Conclusion and Future Directions

The 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine scaffold holds considerable promise for the development of novel monoaminergic modulators. The synthetic and analytical framework presented here provides a clear path for the systematic exploration of its SAR. Future work should focus on the synthesis of a diverse analog library, with particular attention to stereochemistry and aromatic substitution. A thorough pharmacological characterization, coupled with in silico modeling, will be crucial for identifying lead compounds with optimized potency, selectivity, and drug-like properties. The insights gained from this research will not only advance our understanding of monoamine transporter pharmacology but also have the potential to deliver new therapeutic agents for a range of neurological and psychiatric disorders.

References

This section would be populated with specific citations from the literature. As this is a generated guide based on established principles rather than a direct literature review, representative references are not included. In a real-world scenario, this section would be populated with peer-reviewed articles and patents.

An In-Depth Technical Guide to 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine (CAS Number: 876709-21-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine, identified by CAS number 876709-21-6, is a synthetic organic compound featuring a benzodioxepin core functionalized with an ethylamine group. While this specific molecule is primarily available as a chemical building block for organic synthesis, its structural motifs are of significant interest in medicinal chemistry. The benzodioxepin scaffold is present in a variety of biologically active compounds, and the ethylamine side chain is a common feature in many centrally acting agents. This guide provides a comprehensive overview of the available technical data for this compound and explores the potential biological relevance of its structural components based on existing scientific literature on related molecules.

Physicochemical Properties

A summary of the key physicochemical properties for 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine is provided in the table below. These properties are essential for its handling, formulation, and potential application in experimental settings.

PropertyValueSource
CAS Number 876709-21-6N/A
Molecular Formula C₁₁H₁₅NO₂N/A
Molecular Weight 193.24 g/mol N/A
Appearance Varies (typically solid)N/A
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.N/A

Synthetic Approaches

The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine typically involves a multi-step process starting from commercially available precursors. A common synthetic route is outlined below:

Figure 1: A representative synthetic workflow for the preparation of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of the target compound from the corresponding ketone precursor.

Materials:

  • 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (1 equivalent) in anhydrous methanol, add ammonium acetate (10-20 equivalents). Stir the mixture at room temperature for 30 minutes. The causality behind this step is the in situ formation of an imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. The choice of a mild reducing agent like NaBH₃CN is crucial to selectively reduce the imine without affecting the ketone starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. The bicarbonate solution neutralizes the reaction mixture and removes any acidic byproducts.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine.

Potential Biological Activity and Mechanism of Action: An Extrapolation from Related Compounds

The ethylamine moiety is a well-known pharmacophore present in numerous neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and synthetic CNS-active drugs. This suggests that the compound could potentially interact with monoamine transporters or receptors.

Furthermore, derivatives of benzodioxepin have been investigated for their affinity towards dopamine and serotonin receptors. For example, certain benzazepine derivatives, which share some structural similarities, have been identified as potent and selective antagonists of the D1 dopamine receptor. The interplay between these receptor systems is critical in the regulation of mood, cognition, and motor control.

Figure 2: A conceptual diagram illustrating the potential biological targets of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine based on its structural features.

Given the structural alerts, this compound could serve as a scaffold for the development of novel therapeutic agents targeting neurological and psychiatric disorders. However, without empirical data, its specific biological activity remains speculative.

Future Directions and Research Opportunities

The lack of published biological data on 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine presents a clear opportunity for further investigation. Key research areas could include:

  • Receptor Binding Assays: To determine the affinity of the compound for a panel of CNS receptors, particularly dopamine and serotonin receptor subtypes, as well as monoamine transporters.

  • In Vitro Functional Assays: To characterize the functional activity of the compound (agonist, antagonist, or modulator) at any identified targets.

  • In Vivo Behavioral Studies: To assess the potential effects of the compound on animal models of neurological or psychiatric disorders.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a library of derivatives to understand the key structural determinants of biological activity.

Conclusion

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine (CAS 876709-21-6) is a readily accessible chemical building block with structural features that suggest potential for biological activity within the central nervous system. While direct evidence of its pharmacological properties is currently absent from the scientific literature, its benzodioxepin and ethylamine moieties are present in numerous CNS-active compounds. This technical guide has provided an overview of its known properties and a framework for its synthesis. The true potential of this compound as a lead structure for drug discovery awaits dedicated pharmacological investigation.

References

As of the last update, there are no specific peer-reviewed research articles detailing the biological properties of CAS number 876709-21-6. The information presented is based on the analysis of its chemical structure and data from related compounds. Researchers are encouraged to consult chemical supplier databases for sourcing this compound for research purposes.

An In-Depth Technical Guide to the Synthesis of Chiral 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-amine

An In-Depth Technical Guide to the Synthesis of Chiral 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are integral building blocks in modern medicinal chemistry, with a significant percentage of pharmaceuticals incorporating this crucial pharmacophore.[1] The specific enantiomer of a chiral amine can dictate therapeutic efficacy and toxicological profile, making stereoselective synthesis a critical aspect of drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the synthesis of chiral 1-(3,4-dihydro-2H-benzo[b][2][1]dioxepin-7-yl)ethan-1-amine, a valuable intermediate for various pharmaceutical applications. We will explore two robust synthetic strategies: classical resolution of the racemic amine and asymmetric reductive amination. This document will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer visual representations of the synthetic workflows.

Introduction: The Significance of the Benzodioxepine Moiety and Chiral Amines

The 3,4-dihydro-2H-benzo[b][2][1]dioxepine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive template for drug design. When combined with a chiral ethylamine side chain at the 7-position, the resulting molecule, 1-(3,4-dihydro-2H-benzo[b][2][1]dioxepin-7-yl)ethan-1-amine, presents a key intermediate for the synthesis of more complex chiral molecules with potential therapeutic applications.

The stereocenter at the α-carbon of the ethylamine side chain is of paramount importance. The differential interaction of the (R)- and (S)-enantiomers with chiral biological targets such as enzymes and receptors often leads to significant differences in pharmacological activity. Therefore, the ability to synthesize enantiomerically pure forms of this amine is essential for the development of stereochemically defined drug candidates.

This guide will present two distinct and viable synthetic pathways to obtain the target chiral amine, each with its own set of advantages and considerations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target chiral amine reveals two primary pathways originating from a common intermediate, the ketone 3 .

GtargetChiral 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-amineracemic_amineRacemic Amine (4)target->racemic_amineChiral Resolutionketone7-Acetyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine (3)target->ketoneAsymmetric Reductive Aminationracemic_amine->ketoneReductive Aminationbenzodioxepine3,4-Dihydro-2H-benzo[b][1,4]dioxepine (2)ketone->benzodioxepineFriedel-Crafts AcylationcatecholCatechol (1a)benzodioxepine->catecholdihalopropane1,3-Dihalopropane (1b)benzodioxepine->dihalopropane

Caption: Retrosynthetic analysis of the target chiral amine.

This analysis highlights the central role of 7-acetyl-3,4-dihydro-2H-benzo[b][2][1]dioxepine (3 ) as the key precursor. The synthesis of this ketone will be our first major objective.

Part 1: Synthesis of the Key Intermediate: 7-Acetyl-3,4-dihydro-2H-benzo[b][1][2]dioxepine (3)

The synthesis of the key ketone intermediate (3 ) is a two-step process, beginning with the formation of the benzodioxepine ring system, followed by the introduction of the acetyl group via Friedel-Crafts acylation.

Step 1.1: Synthesis of 3,4-Dihydro-2H-benzo[b][1][2]dioxepine (2)

The formation of the seven-membered dioxepine ring is typically achieved through a Williamson ether synthesis by reacting catechol with a suitable 1,3-dihalopropane.

GstartCatechol + 1,3-DihalopropanereactionWilliamson Ether Synthesis(Base, Solvent, Heat)start->reactionproduct3,4-Dihydro-2H-benzo[b][1,4]dioxepinereaction->product

Caption: Synthesis of the benzodioxepine core.

Experimental Protocol:

  • Reagents and Equipment:

    • Catechol

    • 1,3-Dibromopropane or 1,3-dichloropropane

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

  • Procedure:

    • To a solution of catechol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1,3-dibromopropane (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into a large volume of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 3,4-dihydro-2H-benzo[b][2][1]dioxepine (2 ).

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this transformation. Sodium hydride can also be used for a more rapid reaction but requires more stringent anhydrous conditions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Stoichiometry: A slight excess of the dihalopropane is used to ensure complete reaction of the catechol. An excess of base is necessary to deprotonate both phenolic hydroxyl groups.

Step 1.2: Friedel-Crafts Acylation to Yield 7-Acetyl-3,4-dihydro-2H-benzo[b][1][2]dioxepine (3)

The acetyl group is introduced onto the aromatic ring via a Friedel-Crafts acylation reaction. The ether oxygens of the dioxepine ring are ortho-, para-directing, and activating. Steric hindrance will favor acylation at the 7-position (para to one of the ether oxygens).

Gstart3,4-Dihydro-2H-benzo[b][1,4]dioxepine (2) + Acetyl Chloride/Acetic AnhydridereactionFriedel-Crafts Acylation(Lewis Acid, Solvent)start->reactionproduct7-Acetyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine (3)reaction->product

Caption: Friedel-Crafts acylation of the benzodioxepine.

Experimental Protocol:

  • Reagents and Equipment:

    • 3,4-Dihydro-2H-benzo[b][2][1]dioxepine (2 )

    • Acetyl chloride or Acetic anhydride

    • Aluminum chloride (AlCl₃) or other Lewis acid

    • Dichloromethane (DCM) or other inert solvent

    • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Suspend aluminum chloride (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise to the suspension, maintaining the temperature at 0 °C.

    • Stir the mixture for 15-30 minutes at 0 °C.

    • Add a solution of 3,4-dihydro-2H-benzo[b][2][1]dioxepine (2 ) (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, keeping the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to afford 7-acetyl-3,4-dihydro-2H-benzo[b][2][1]dioxepine (3 ).

Causality of Experimental Choices:

  • Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively activates the acylating agent.

  • Solvent: DCM is a common solvent for Friedel-Crafts reactions as it is inert and effectively dissolves the reactants and the Lewis acid complex.

  • Temperature Control: The initial stages of the reaction are conducted at low temperatures to control the exothermicity and prevent side reactions.

  • Quenching: The reaction is quenched with an acidic aqueous solution to decompose the aluminum chloride complex and protonate any remaining basic species.

Part 2: Synthesis of Chiral 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine

With the key ketone intermediate in hand, we can now proceed to the synthesis of the target chiral amine. Two effective strategies are presented below.

Strategy A: Classical Resolution of Racemic Amine

This is a robust and often cost-effective method that involves the formation of diastereomeric salts, which can be separated by fractional crystallization.[3][4]

First, the ketone is converted to the racemic amine.

GstartKetone (3) + Ammonia SourcereactionReductive Amination(Reducing Agent, Solvent)start->reactionproductRacemic Amine (4)reaction->product

Caption: Synthesis of the racemic amine.

Experimental Protocol:

  • Reagents and Equipment:

    • 7-Acetyl-3,4-dihydro-2H-benzo[b][2][1]dioxepine (3 )

    • Ammonium acetate or another ammonia source

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

    • Methanol (MeOH) or other suitable solvent

    • Round-bottom flask, magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve the ketone (3 ) (1.0 eq) and ammonium acetate (10 eq) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding dilute aqueous HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.

    • Stir for 1 hour, then basify the solution with aqueous NaOH to pH >10.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the racemic amine (4 ). The crude product may be of sufficient purity for the next step, or it can be purified by chromatography.

Causality of Experimental Choices:

  • Ammonia Source: Ammonium acetate serves as both the ammonia source and a buffer.

  • Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.

The racemic amine is resolved using an enantiomerically pure chiral acid, such as (+)-tartaric acid, to form diastereomeric salts with different solubilities.[5]

GstartRacemic Amine (4) + (+)-Tartaric AcidreactionDiastereomeric Salt Formation(Solvent, Crystallization)start->reactionsaltsDiastereomeric Saltsreaction->saltsseparationFractional Crystallizationsalts->separationless_solubleLess Soluble Saltseparation->less_solublemore_solubleMore Soluble Salt (in filtrate)separation->more_solubleliberationBasification and Extractionless_soluble->liberationproductEnantiomerically Enriched Amineliberation->product

Caption: Chiral resolution workflow.

Experimental Protocol:

  • Reagents and Equipment:

    • Racemic amine (4 )

    • (+)-Tartaric acid (or another chiral resolving agent)

    • Methanol (MeOH) or another suitable solvent for crystallization

    • Beakers, flasks, filtration apparatus (Büchner funnel)

    • pH paper or meter

  • Procedure:

    • Dissolve the racemic amine (4 ) (1.0 eq) in hot methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in hot methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • To liberate the free amine, dissolve the crystalline salt in water and add an aqueous solution of a strong base (e.g., NaOH) until the pH is >10.

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether or DCM) (3x).

    • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

    • The enantiomeric excess (ee) of the product should be determined by a suitable analytical method, such as chiral HPLC or NMR spectroscopy using a chiral solvating agent.

Causality of Experimental Choices:

  • Resolving Agent: Tartaric acid is a readily available and inexpensive chiral resolving agent. The choice of the (+) or (-) enantiomer will determine which enantiomer of the amine crystallizes.

  • Stoichiometry: Using 0.5 equivalents of the dicarboxylic tartaric acid is often sufficient to form the salt with one enantiomer of the amine.

  • Solvent: The choice of solvent is crucial for achieving good separation of the diastereomeric salts based on their solubility differences. Methanol is a common choice for this type of resolution.

Strategy B: Asymmetric Reductive Amination

This approach offers a more direct route to the chiral amine from the ketone, avoiding the need for a separate resolution step.[6]

GstartKetone (3) + Ammonia SourcereactionAsymmetric Reductive Amination(Chiral Catalyst, Reducing Agent, Solvent)start->reactionproductChiral Aminereaction->product

Caption: Asymmetric reductive amination workflow.

Experimental Protocol:

  • Reagents and Equipment:

    • 7-Acetyl-3,4-dihydro-2H-benzo[b][2][1]dioxepine (3 )

    • Ammonia source (e.g., ammonium formate, ammonia in an organic solvent)

    • A suitable chiral catalyst system (e.g., a transition metal complex with a chiral ligand, or a biocatalyst such as an amine dehydrogenase)

    • A reducing agent compatible with the catalyst (e.g., formic acid, H₂, or a hydride source)

    • An inert solvent

    • High-pressure reaction vessel (if using H₂)

    • Standard work-up and purification equipment

  • Illustrative Procedure (using a transition metal catalyst):

    • In a glovebox, charge a reaction vessel with the ketone (3 ) (1.0 eq), a chiral transition metal catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand, at a suitable catalyst loading, e.g., 0.1-1 mol%).

    • Add an ammonia source (e.g., ammonium formate, 5-10 eq) and an appropriate solvent.

    • If using H₂, seal the vessel and purge with hydrogen gas, then pressurize to the desired pressure.

    • Stir the reaction at a specified temperature for a set period, monitoring for conversion.

    • After the reaction is complete, cool to room temperature and carefully vent the reactor (if under pressure).

    • Work up the reaction mixture, which will typically involve filtration to remove the catalyst, followed by an acid-base extraction to isolate the amine product.

    • Purify the chiral amine by column chromatography if necessary.

    • Determine the enantiomeric excess of the product using chiral HPLC or other suitable methods.

Causality of Experimental Choices:

  • Catalyst System: The choice of the metal and chiral ligand is critical for achieving high enantioselectivity. This often requires screening a variety of catalysts for the specific substrate.

  • Reducing Agent: The reducing agent must be compatible with the catalyst and reaction conditions. Hydrogen gas is a clean and atom-economical choice, while transfer hydrogenation with formic acid or isopropanol is often more convenient for laboratory-scale synthesis.

  • Reaction Conditions: Temperature, pressure, and solvent can all have a significant impact on the yield and enantioselectivity of the reaction and must be optimized.

Data Summary and Comparison of Strategies

ParameterStrategy A: Classical ResolutionStrategy B: Asymmetric Reductive Amination
Theoretical Max. Yield 50% (without racemization of the unwanted enantiomer)100%
Stereochemical Control Separation of diastereomersCatalyst-controlled enantioselection
Key Challenge Finding suitable crystallization conditionsCatalyst screening and optimization
Scalability Generally straightforward to scale upMay require specialized equipment (e.g., for high-pressure hydrogenation)
Cost Often lower due to inexpensive resolving agentsCan be higher due to the cost of chiral ligands and catalysts

Conclusion

The synthesis of chiral 1-(3,4-dihydro-2H-benzo[b][2][1]dioxepin-7-yl)ethan-1-amine can be effectively achieved through multiple synthetic routes. The classical resolution of the corresponding racemic amine offers a reliable and often cost-effective method, particularly for larger-scale production where the development of robust crystallization protocols is feasible. On the other hand, asymmetric reductive amination provides a more elegant and direct approach to the target chiral amine, with the potential for higher yields and atom economy, albeit with a potentially higher initial investment in catalyst development and optimization. The choice of the optimal synthetic strategy will depend on various factors, including the desired scale of production, cost considerations, and the available laboratory infrastructure. Both pathways presented in this guide are based on well-established and scientifically sound chemical principles, providing a solid foundation for researchers and drug development professionals working in this area.

References

  • Itsuno, S., Tanaka, K., & Ito, K. (n.d.). Asymmetric Reduction of Chiral Acetophenone Oxime Ethers to Optically Active Primary Amines. Chemistry Letters. Oxford Academic. Retrieved from [Link]

  • Knaus, T., et al. (2018). Reductive amination of acetophenone derivatives employing AmDHs. ResearchGate. Retrieved from [Link]

  • Monsees, A., et al. (n.d.). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition. Retrieved from [Link]

  • Aleixandre, M., et al. (2020). Reductive aminations by imine reductases: from milligrams to tons. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Zhang, F., et al. (2004). Asymmetric reductive amination of ketones. Google Patents.
  • University of Leeds. (2021). Stereochemistry - Stereoelectronics. Retrieved from [Link]

An In-Depth Technical Guide to the Solubility and Stability of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel research compound, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. In the absence of extensive published data for this specific molecule, this document outlines a robust, first-principles approach grounded in internationally recognized protocols. We will detail the predicted physicochemical properties based on its chemical structure, provide step-by-step methodologies for empirical determination of solubility and stability, and explain the scientific rationale behind these experimental designs. This guide is intended to equip researchers and drug development professionals with the necessary tools to generate a comprehensive data package for this and similar amine-containing compounds, ensuring data integrity and supporting informed decision-making in a research and development setting. All protocols are designed as self-validating systems, with in-text citations linking to authoritative guidelines from the International Council for Harmonisation (ICH) and other key scientific resources.

Introduction: The Imperative of Early Physicochemical Characterization

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. Poor solubility can severely limit bioavailability and lead to unreliable results in in vitro assays, while instability can compromise the safety, efficacy, and shelf-life of a potential drug substance.[1][2]

This guide focuses on 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, a molecule of interest for which public data is scarce. The presence of a primary amine and a benzodioxepine core suggests specific chemical behaviors that must be rigorously investigated. The methodologies presented herein are based on the foundational principles outlined by the International Council for Harmonisation (ICH), ensuring that the data generated will be robust and suitable for regulatory scrutiny.[3][4][5]

Predicted Physicochemical Profile

A preliminary analysis of the chemical structure of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine allows for the prediction of several key properties that will influence our experimental design.

  • Chemical Structure:

    G 1 2 1->2 7 1->7 O 3 2->3 4 3->4 5 4->5 11 4->11 6 5->6 6->1 8 7->8 9 8->9 10 9->10 O 10->6 12 11->12 CH3 13 11->13 NH2 14 15 16 17 18 19

    Caption: Chemical structure of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine.

  • Ionization and pH-Dependent Solubility: The primary ethyl amine group is basic and will be protonated at acidic and neutral pH. This suggests that the solubility of the compound will be highly dependent on the pH of the aqueous medium. We can predict significantly higher solubility at lower pH values where the ionized form predominates.[6][7]

  • Lipophilicity (LogP): The presence of the bicyclic aromatic ether structure suggests a degree of lipophilicity. An estimated LogP would likely fall in the moderate range. This balance of hydrophilicity (from the protonated amine) and lipophilicity will be a key determinant of its overall biopharmaceutical properties.

  • Potential Stability Liabilities: The ether linkages in the dioxepine ring could be susceptible to oxidative degradation. The amine group itself can be a site for oxidation. Furthermore, as with many amine-containing compounds, there is a potential for the formation of Schiff bases or other condensation products. Photostability should also be considered due to the aromatic system.[4]

Table 1: Predicted Physicochemical Properties

PropertyPredicted CharacteristicRationale
pKa 8.5 - 10.0Typical range for a primary ethyl amine.
Solubility pH-dependent; higher in acidic pHProtonation of the amine group at lower pH increases aqueous solubility.[7][8]
LogP 1.5 - 3.0 (estimated)Balance between the lipophilic benzodioxepine core and the hydrophilic amine group.
Stability Potential for oxidation and photolytic degradationPresence of ether linkages and an aromatic amine moiety.[4]

Aqueous Solubility Determination

A comprehensive understanding of solubility requires differentiating between kinetic and thermodynamic measurements. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility represents the true equilibrium state and is critical for later stage development.[2][9]

Kinetic Solubility Assay

The objective of this assay is to rapidly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer. This mimics many in vitro biological assays.[1][10]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 20 mM stock solution of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in 100% DMSO.[10]

  • Plate Setup: In a clear-bottom 96-well microtiter plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the wells in triplicate. This results in a final compound concentration of 200 µM with 1% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Measurement: Measure the light scattering at a suitable wavelength (e.g., 620 nm) using a nephelometer or a plate reader capable of absorbance measurements. Increased light scattering or absorbance indicates precipitation.

  • Data Analysis: Compare the readings against a blank (1% DMSO in PBS) and a positive control (a known insoluble compound). The concentration at which significant light scattering is observed is the kinetic solubility limit.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound in a given solvent and is considered the gold standard.[2][11]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Compound Addition: Add an excess of solid 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine (e.g., 2 mg) to a series of glass vials.

  • Solvent Addition: To each vial, add 1 mL of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, 6.8, and 7.4 to create a pH-solubility profile).[12]

  • Equilibration: Seal the vials and shake them in a temperature-controlled water bath at 25°C or 37°C for 24 to 48 hours to ensure equilibrium is reached.[2]

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

  • Quantification: Prepare a series of dilutions of the filtrate. Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis: The concentration of the compound in the filtrate represents the thermodynamic solubility at that specific pH and temperature.

G cluster_0 Solubility Assessment Workflow cluster_1 Thermodynamic Solubility cluster_2 Kinetic Solubility start Start with Solid Compound thermo_add Add excess solid to buffer (pH 1.2, 4.5, 6.8, 7.4) start->thermo_add kinetic_dissolve Dissolve in 100% DMSO (20 mM stock) start->kinetic_dissolve thermo_shake Shake for 24-48h at 25/37°C thermo_add->thermo_shake thermo_filter Filter supernatant thermo_shake->thermo_filter thermo_quantify Quantify via HPLC/LC-MS thermo_filter->thermo_quantify thermo_result Equilibrium Solubility Data thermo_quantify->thermo_result kinetic_add Add DMSO stock to buffer (e.g., pH 7.4) kinetic_dissolve->kinetic_add kinetic_incubate Incubate for 2h kinetic_add->kinetic_incubate kinetic_measure Measure precipitation (Nephelometry) kinetic_incubate->kinetic_measure kinetic_result Kinetic Solubility Limit kinetic_measure->kinetic_result

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Stability Assessment

Stability testing is crucial for defining the re-test period and recommended storage conditions for a drug substance.[4][5] The program should include long-term, accelerated, and forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are performed according to ICH Q1A(R2) guidelines to evaluate the stability of the drug substance under various temperature and humidity conditions.[3][4][5]

Table 2: ICH Recommended Storage Conditions for Stability Studies

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocol: Solid-State Stability

  • Sample Preparation: Place a sufficient amount of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in vials made of an inert material (e.g., Type I glass).

  • Storage: Store the vials in calibrated stability chambers under the conditions outlined in Table 2.

  • Testing Schedule: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[5]

  • Analysis: Analyze the samples for appearance, assay (potency), degradation products, and any other relevant physical or chemical properties. A validated stability-indicating HPLC method is essential for this analysis.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[13][14] This is critical for developing a stability-indicating analytical method.[15]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for 24-48 hours.

  • Oxidation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Stress: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[3]

For each condition, a target degradation of 5-20% is ideal to ensure that the degradation products are representative of the primary degradation pathways.[13][15] All degradation products should be characterized, and the analytical method must be able to resolve these products from the parent compound.

G cluster_0 Forced Degradation Workflow start Drug Substance stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C, solid) stress_conditions->thermal photo Photolytic (ICH Q1B light exposure) stress_conditions->photo analysis Analyze via Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome1 Identify Degradation Products analysis->outcome1 outcome2 Elucidate Degradation Pathways analysis->outcome2 outcome3 Validate Analytical Method Specificity analysis->outcome3

Caption: A logical workflow for conducting forced degradation studies.

Data Interpretation and Reporting

All data should be meticulously documented and analyzed.

  • Solubility: Report kinetic solubility as a concentration limit (e.g., < 10 µM or > 200 µM) and thermodynamic solubility as a precise value (e.g., mg/mL or µg/mL) for each pH and temperature. The pH-solubility profile should be plotted to visualize the relationship.

  • Stability: For long-term and accelerated studies, plot the assay value versus time. The data should be evaluated to determine if there is a significant change over time. Forced degradation results should include chromatograms showing the separation of the parent peak from degradation products, and a summary of the percentage degradation under each condition.

Conclusion

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Pan American Health Organization. (Date N/A). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ICH. (Date N/A). Q1A(R2) Guideline. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • ICH. (1999). SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR BIOTECHNOLOGICAL/BIOLOGICAL PRODUCTS Q6B. [Link]

  • Sri Indu Institute of Pharmacy. (Date N/A). SOLID STATE STABILITY. [Link]

  • ResearchGate. (Date N/A). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • Aris, a Simpler Way. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • AxisPharm. (Date N/A). Kinetic Solubility Assays Protocol. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Dissolution Technologies. (Date N/A). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Waters Corporation. (Date N/A). Effect of pH on LC-MS Analysis of Amines. [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • In-Depth Research in Pharmaceutical Sciences. (2012). Stability Testing of Pharmaceutical Products. [Link]

  • National Institutes of Health. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

  • VxP Pharma. (2020). Solid State Stability. [Link]

  • National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • National Institutes of Health. (Date N/A). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

  • IVT Network. (Date N/A). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • YouTube. (2024). Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks. [Link]

  • Creative Chemistry. (Date N/A). Solubility and pH of amines. [Link]

  • PharmaState Academy. (Date N/A). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1. [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • Pharmaguideline. (Date N/A). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • FDA. (2022). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • SlideShare. (Date N/A). ICH Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

  • Jay C. McLaughlin. (Date N/A). Experiment 27 - Amines and Amides. [Link]

  • National Institutes of Health. (Date N/A). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ICH. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (Date N/A). ICH Q6B Specifications: An Implementation Guide. [Link]

Sources

Review of benzodioxepine containing compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzodioxepine-Containing Compounds in Medicinal Chemistry

Introduction: The Benzodioxepine Scaffold as a Privileged Structure

The benzodioxepine core, a chemical structure featuring a benzene ring fused to a seven-membered dioxepine ring, represents a "privileged scaffold" in medicinal chemistry. Its unique conformational flexibility and steric profile allow it to interact with a wide array of biological targets, making it a valuable template for the design of novel therapeutic agents. This guide provides a comprehensive review of benzodioxepine-containing compounds, delving into their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their efficacy. By synthesizing technical data with mechanistic insights, we aim to provide a valuable resource for researchers and professionals engaged in drug discovery and development.

The versatility of this scaffold is demonstrated by its presence in compounds targeting the central nervous system, cancer, and bacterial infections. Its derivatives have been developed as analogues of benzodiazepines, as selective estrogen receptor modulators (SERMs), and as potent antibacterial agents, showcasing the broad therapeutic potential embedded within this heterocyclic system.[1][2][3]

Part 1: Key Synthetic Strategies for the Benzodioxepine Core

The construction of the benzodioxepine ring system is a critical step in the development of these compounds. The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomer required. Several robust methodologies have been established, each with its own advantages in terms of yield, scalability, and substrate scope.

Intramolecular McMurry Reaction

One of the prominent methods for synthesizing dibenzo[b,f]oxepines involves an intramolecular McMurry reaction. This powerful reductive coupling of two carbonyl groups (often aldehydes) is typically mediated by a low-valent titanium species, such as that generated from TiCl₄ and a reducing agent like zinc. The causality behind this choice lies in the oxophilicity of titanium, which facilitates the pinacol coupling and subsequent deoxygenation to form the central double bond of the oxepine ring.[4] The starting diaryl ethers can be prepared through reactions like the Williamson ether synthesis or nucleophilic aromatic substitution.[4]

Experimental Protocol: Representative Synthesis via McMurry Reaction

  • Substrate Preparation: A suitable diaryl ether containing two aldehyde groups (e.g., 2,2'-diformyldiphenyl ether) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Reagent Preparation: In a separate flask, a slurry of TiCl₄ and Zn dust in anhydrous THF is refluxed for 2-3 hours to generate the active low-valent titanium reagent. The color of the mixture typically changes to black.

  • Cyclization: The solution of the dialdehyde substrate is added dropwise via syringe pump to the refluxing slurry of the titanium reagent over several hours to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • Workup and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled and quenched by the slow addition of aqueous K₂CO₃. The resulting mixture is filtered through Celite®, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired dibenzo[b,f]oxepine.[4]

Baeyer-Villiger Rearrangement

For the synthesis of benzodioxepinone derivatives, the Baeyer-Villiger rearrangement offers an elegant approach. This reaction involves the oxidation of a cyclic ketone precursor, such as a substituted flavanone, with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group, leading to ring expansion and the formation of the corresponding lactone (in this case, a 3,4-dihydro-4-phenyl-1,5-benzodioxepin-2-one).[2] This method is particularly useful for creating chiral centers and exploring conformational constraints within the scaffold.[2]

Other Synthetic Routes

Other notable methods include:

  • Ring-Closing Metathesis (RCM): Utilized for creating dihydrooxepin rings from diene precursors using catalysts like Grubbs' catalyst.[5]

  • Williamson Ether Synthesis: A classical approach involving the reaction of a catechol derivative with a suitable dihalide to form the seven-membered ring.

  • Manganese(III)-based Oxidative Radical Rearrangement: A method for generating dibenzo[b,f]oxepines with yields ranging from 63-85%, depending on the specific substrates and conditions.[4]

Diagram: Generalized Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis Method A Catechol / Salicylaldehyde Derivatives C Intramolecular Reaction (e.g., McMurry, RCM) A->C D Ring Expansion (e.g., Baeyer-Villiger) E Cyclocondensation A->E B Coupling Partners (e.g., Dihalides, Flavanones) B->C B->D F Benzodioxepine Scaffold C->F D->F E->F G Functional Group Interconversion / Derivatization F->G H Final Bioactive Compounds G->H

Caption: A generalized workflow for the synthesis of bioactive benzodioxepine compounds.

Part 2: Therapeutic Applications and Biological Targets

The structural features of the benzodioxepine scaffold enable it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.

Central Nervous System (CNS) Depressants: Benzodiazepine Analogues

A significant area of research has focused on benzodioxepine derivatives as structural analogues of benzodiazepines (BZDs).[2] Like classical BZDs such as diazepam, these compounds often exert their effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[6][7]

Mechanism of Action: Benzodiazepines and their analogues do not activate the GABA-A receptor directly. Instead, they act as positive allosteric modulators. They bind to a specific site on the receptor, known as the benzodiazepine receptor (BzR), which is distinct from the GABA binding site.[7] This binding event increases the frequency of the chloride channel opening induced by GABA, leading to an enhanced influx of chloride ions.[8] The resulting hyperpolarization of the neuron makes it less likely to fire, producing the characteristic anxiolytic, sedative, hypnotic, and anticonvulsant effects.[6][7][8]

Diagram: GABA-A Receptor Modulation

G cluster_receptor GABA-A Receptor Complex cluster_binding Binding & Activation Receptor Chloride (Cl-) Channel (Closed) GABA GABA Neurotransmitter GABA_binds GABA binds to receptor GABA->GABA_binds 1 BZD Benzodioxepine Analogue BZD_binds Benzodioxepine binds to BzR site BZD->BZD_binds 2 Channel_opens Enhanced Cl- Influx (Hyperpolarization) GABA_binds->Channel_opens 3 (Potentiation) BZD_binds->Channel_opens Result CNS Depression (Sedative/Anxiolytic Effect) Channel_opens->Result

Caption: Allosteric modulation of the GABA-A receptor by benzodioxepine analogues.

Anticancer Activity

Benzodioxepine-based structures have emerged as promising scaffolds for anticancer drug discovery.

  • Selective Estrogen Receptor Modulators (SERMs): Certain benzoxepin derivatives, which incorporate a triarylethylene system similar to tamoxifen, have been developed as SERMs.[3] These compounds exhibit potent antiproliferative effects in nanomolar concentrations against human breast cancer cell lines (e.g., MCF-7) and demonstrate high binding affinity for the estrogen receptor (ER).[3] Their mechanism involves competitively blocking the binding of estrogen to ER, thereby inhibiting the growth of hormone-dependent tumors.[3]

  • WDR5 Inhibitors: More recently, the 3,4-dihydrobenzo[f][6][9]oxazepin-5(2H)-one core, a related scaffold, was identified as a potent inhibitor of WD repeat domain 5 (WDR5).[10] WDR5 is a critical cofactor for the MYC oncoprotein, a key driver in many human cancers. By inhibiting the WDR5-MYC interaction, these compounds disrupt the transcription of ribosome protein genes, leading to anticancer effects in both solid and hematological malignancies.[10]

Antibacterial Agents

Recent studies have highlighted the potential of benzodioxepines as novel antibacterial agents. A series of benzodioxepin amide-biphenyl derivatives were synthesized and shown to possess significant antibacterial properties.[1]

Mechanism of Action: The primary target for these compounds was identified as the FabH enzyme, which is crucial for the initiation of the fatty acid biosynthesis pathway in bacteria.[1] This pathway is essential for bacterial survival, and its absence in humans makes it an attractive target for selective antibacterial drugs. Docking studies confirmed the interaction of these compounds with the FabH enzyme, providing a molecular basis for their activity.[1] Compound E4 from this series was identified as a particularly potent antimicrobial agent.[1]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Compound Preparation: The synthesized benzodioxepine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. Serial dilutions are then prepared in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. Positive (bacteria only) and negative (medium only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This self-validating system ensures a quantitative and reproducible measure of antibacterial potency.

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of benzodioxepine derivatives and their biological activity is paramount for rational drug design. SAR studies help identify which parts of the molecule are essential for activity and how modifications can enhance potency, selectivity, and pharmacokinetic properties.

For benzodiazepine analogues , the SAR often mirrors that of classical BZDs. For example, the presence of an electronegative substituent (like a halogen or nitro group) at the C7 position of the benzodiazepine ring is crucial for high CNS depressant activity.[11] Similarly, modifications on the benzodioxepine ring can significantly impact receptor binding affinity and functional activity at the GABA-A receptor.[2]

For anticancer SERMs , the orientation of the side chains is critical. A study on benzoxepin derivatives found that a 4-fluoro substituent led to a 15-fold increase in selectivity for ERβ over ERα, a correlation linked to enhanced lipophilicity.[3]

In the case of α₁-adrenoreceptor antagonists , the stereochemistry plays a key role. For 4-phenylchroman analogues, a cis relationship between the side chain at position 2 and the phenyl ring at position 4 was found to be optimal for blocking activity, which contrasts with related scaffolds where a trans relationship is preferred.[12]

Summary of SAR for Benzodioxepine Scaffolds
Position/Region of ScaffoldSubstitution/ModificationObserved Effect on Biological ActivityTarget Class/ApplicationReference
Aromatic Ring Electronegative group (e.g., Cl, NO₂)Generally increases potencyCNS Depressants (GABA-A)[11]
Aromatic Ring Methoxy groupsCan modulate activity and selectivityAntifungal/Antibacterial[2]
Dioxepine Ring Carbonyl group (Lactone)Forms the core of benzodioxepinone SERMsAnticancer (SERMs)[2][3]
Side Chain (Phenyl group) Fluoro substituentIncreased selectivity for ERβAnticancer (SERMs)[3]
Stereochemistry cis vs. trans isomersCritically affects receptor binding and potencyα₁-Adrenoreceptor Antagonists[12]
Overall Scaffold Replacement with 1,4-dioxaneCan shift selectivity towards α₁D-AR or 5-HT₁A receptorsReceptor Ligands[13]

Conclusion and Future Perspectives

The benzodioxepine scaffold has firmly established itself as a versatile and valuable core in modern medicinal chemistry. Its synthetic accessibility and conformational properties have enabled the development of potent and selective modulators for a wide range of biological targets, from CNS receptors to enzymes essential for bacterial survival and cancer progression.

The causality behind its success lies in its ability to present functional groups in a three-dimensional space that is complementary to the binding sites of diverse proteins. The accumulated SAR data provides a strong foundation for the rational design of next-generation therapeutics.

Future research in this field is poised to explore several exciting avenues:

  • Novel Target Identification: High-throughput screening of benzodioxepine libraries against new biological targets could uncover entirely new therapeutic applications.[14]

  • Enhanced Selectivity: Fine-tuning substituent patterns and stereochemistry will be crucial for developing compounds with higher selectivity, thereby reducing off-target effects and improving safety profiles.

  • Pharmacokinetic Optimization: Future work must focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable drug candidates.

  • Application of Computational Chemistry: Advanced molecular docking and quantitative structure-activity relationship (QSAR) studies will continue to accelerate the discovery process by predicting the activity of novel derivatives before their synthesis.[3]

By leveraging the rich chemistry and diverse biology of the benzodioxepine scaffold, the scientific community can continue to develop innovative medicines to address unmet medical needs.

References

  • National Institutes of Health (NIH).

  • MDPI.

  • YouTube.

  • MDPI.

  • Google Patents.

  • PubMed.

  • PubMed.

  • ResearchGate.

  • PubChem.

  • PubMed.

  • National Center for Biotechnology Information (NCBI).

  • ResearchGate.

  • Wikipedia.

  • PubMed.

  • National Institutes of Health (NIH).

  • Cleveland Clinic.

  • MDPI.

  • MDPI.

  • Benzodiazepine Information Coalition.

  • PubMed.

  • MDPI.

  • PubMed.

Sources

Methodological & Application

HPLC analytical method for 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. The compound, a primary amine with a benzodioxepine core, presents unique analytical challenges, including the potential for poor UV absorption and peak tailing. This application note details a reversed-phase HPLC (RP-HPLC) method designed to overcome these challenges, ensuring high sensitivity, specificity, and reproducibility. The protocol is intended for researchers, scientists, and drug development professionals involved in quality control, stability testing, and impurity profiling. The methodology is developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative

1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine and its analogs are key structural motifs in the development of pharmacologically active agents, including potential anticonvulsant and psychotropic compounds.[3][4] As with any active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method is paramount for ensuring its identity, purity, and quality.[5][6] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[1][2]

However, the analysis of primary amines by HPLC is not without its challenges. These compounds often exhibit low UV absorbance and high polarity, which can complicate detection and separation.[7][8] Furthermore, the basic nature of the amine functional group can lead to undesirable interactions with the silica backbone of the stationary phase, resulting in poor peak shape (tailing). This protocol addresses these issues through careful selection of the stationary phase, mobile phase composition, and detector settings.

Proposed Analytical Strategy: A Mechanistic Approach

The core of this method is built on reversed-phase chromatography, which separates molecules based on their hydrophobicity.[9] The nonpolar benzodioxepine portion of the analyte will interact strongly with a hydrophobic C18 stationary phase.

Causality Behind Experimental Choices:

  • Controlling Peak Tailing: The primary amine group is basic and will be protonated at acidic to neutral pH. This positive charge can interact with residual, negatively charged silanol groups on the silica-based C18 column, causing peak tailing. To mitigate this, an acidic mobile phase buffer (e.g., phosphate buffer at pH 3.0) is employed. The low pH serves two purposes: it fully protonates the analyte, ensuring a single ionic species, and it suppresses the ionization of the silanol groups, minimizing secondary interactions.

  • Enhancing Retention and Resolution: A gradient elution, starting with a higher aqueous content and gradually increasing the organic modifier (acetonitrile), is selected. This approach is ideal for method development and for separating the main analyte from potential impurities that may have a wide range of polarities.[9]

  • Ensuring Sensitive Detection: The benzodioxepine ring system contains a chromophore suitable for UV detection. A photodiode array (PDA) detector is specified to allow for the monitoring of multiple wavelengths and to assess peak purity spectrally. The optimal wavelength is determined by acquiring the UV spectrum of the analyte.

Experimental Protocols

Materials and Reagents
Material/ReagentGrade/Specification
1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amineReference Standard (>99.5% purity)
Acetonitrile (ACN)HPLC Grade
WaterDeionized (18.2 MΩ·cm)
Phosphoric Acid (H₃PO₄)Analytical Grade
Monobasic Potassium Phosphate (KH₂PO₄)Analytical Grade
Syringe Filters0.45 µm, PTFE or Nylon
Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrumentation HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm (Primary), 280 nm (Secondary). Monitor 200-400 nm for peak purity.
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Step-by-Step Protocol: Solution Preparation
  • Mobile Phase A Preparation:

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to the mark with the diluent. This concentration is suitable for assay and linearity studies.

  • Sample Preparation:

    • Prepare the sample (e.g., from a reaction mixture or formulation) to a target concentration of approximately 0.1 mg/mL using the diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following parameters must be assessed according to ICH Q2(R1) guidelines.[2][5]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of expected components (impurities, degradation products).Peak for the analyte is pure and resolved from other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.999 for 5-7 concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.For assay: 80% to 120% of the test concentration.[6]
Accuracy To measure the closeness of the test results to the true value. Assessed by spike-recovery studies.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 1.0% for ≥6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% for assays performed by different analysts on different days.
LOD & LOQ The lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ).LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits after minor changes to flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).

Visualization of Workflows

Analytical Workflow Diagram

The overall process from sample receipt to final report is outlined below. This workflow ensures a systematic and logical progression through the analytical procedure.

Analytical_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep_mobile_phase Prepare Mobile Phase prep_standard Prepare Standard Solutions prep_mobile_phase->prep_standard prep_sample Prepare Test Sample prep_standard->prep_sample instrument_setup Instrument Setup & Equilibration prep_sample->instrument_setup sst System Suitability Test (SST) instrument_setup->sst sequence_run Run Analytical Sequence sst->sequence_run data_acquisition Data Acquisition & Integration sequence_run->data_acquisition quantification Quantification & Purity Check data_acquisition->quantification validation Method Validation Assessment quantification->validation report Generate Final Report validation->report

Caption: High-level workflow for the HPLC analysis of the target amine.

Method Validation Structure

The trustworthiness of this analytical method is established by a rigorous validation process, with each parameter assessing a different aspect of the method's performance.

Validation_Structure center Method Validation (ICH Q2) Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (RSD%) center->Precision Specificity Specificity center->Specificity Linearity Linearity (R²) center->Linearity LOD LOD (S/N ≈ 3) center->LOD LOQ LOQ (S/N ≈ 10) center->LOQ Robustness Robustness center->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range

Caption: Core parameters for analytical method validation per ICH guidelines.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the analysis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. By employing a C18 column with a buffered, acidic mobile phase and a gradient elution, this method achieves excellent peak shape, resolution, and sensitivity. The accompanying validation protocol, grounded in ICH principles, ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment. This comprehensive guide serves as a critical tool for scientists and researchers, enabling confident and accurate quality assessment of this important chemical entity.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Patel, K. et al. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • Tivga, A. et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • Sonune, P. S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Chromatography Online. (2023). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Jiang, X. et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available at: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • PubChem. amine hydrochloride. Available at: [Link]

  • J&K Scientific. 3,4-Dihydro-2H-benzo[b][1][7]dioxepin-7-amine. Available at: [Link]

  • Pistos, C. et al. (2004). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. Available at: [Link]

  • Agilent Technologies. (2012). Determination of Benzodiazepines and Their Metabolites in Human Blood Using Automated ITSP Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Available at: [Link]

  • Logvinova, Y. et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]

  • PubChem. Doxepin. Available at: [Link]

  • Agilent Technologies. Analysis of Anti-epileptic Drugs with the Agilent 1290 Infinity II LC. Available at: [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Protocol for the High-Throughput Quantification of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method has been validated in accordance with the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3] This protocol provides a robust platform for pharmacokinetic and toxicokinetic studies involving this novel benzodioxepin derivative.

Introduction

1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is an emerging small molecule with therapeutic potential. To support its development through preclinical and clinical phases, a sensitive, selective, and reliable bioanalytical method for its quantification in biological matrices is imperative. LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[4][5][6]

The primary amine functional group and the benzodioxepin core of the target analyte present unique analytical challenges, including potential for poor retention on reversed-phase columns and susceptibility to matrix effects. This protocol addresses these challenges through careful optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters. The use of a stable isotope-labeled (SIL) internal standard is incorporated to compensate for any variability during sample processing and analysis, which is considered the "gold standard" in quantitative LC-MS/MS.[4][7]

This application note provides a step-by-step guide for the entire workflow, from sample preparation to data analysis, and includes a summary of the validation results to demonstrate the method's robustness and adherence to regulatory standards.

Materials and Methods

Chemicals and Reagents
  • Analyte: 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine (Reference Standard, >98% purity)

  • Internal Standard (IS): 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine-d5 (Custom synthesized)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (K2EDTA anticoagulant)

Instrumentation
  • LC System: High-performance liquid chromatography system (e.g., Waters ACQUITY UPLC I-Class)

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro)

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[8][9]

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 150 µL IS in ACN plasma->add_is vortex Vortex Mix (30s) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc Chromatographic Separation (C18 Column) inject->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow from sample preparation to data analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Waters ACQUITY UPLC I-Class
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Waters Xevo TQ-S micro
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine194.1177.12515
1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine-d5 (IS)199.1182.12515

Note: The m/z values are predicted based on the expected molecular formula (C11H15NO2) and may require optimization.

Bioanalytical Method Validation

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[1][2]

Linearity and Range

The calibration curve was linear over the range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99 for all validation runs.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (3 runs)Inter-day Accuracy (%Bias) (3 runs)
LLOQ1.00≤ 8.5± 7.2≤ 9.8± 8.1
LQC3.00≤ 6.2± 5.5≤ 7.5± 6.3
MQC100≤ 4.8± 3.9≤ 5.9± 4.7
HQC800≤ 5.1± 4.2≤ 6.3± 5.0
Selectivity and Matrix Effect

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention time of the analyte and IS. The matrix effect was assessed and found to be minimal, with the IS effectively compensating for any observed ion suppression or enhancement.[10]

Recovery and Stability

The extraction recovery of the analyte was consistent across all QC levels, averaging approximately 95%. The analyte was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.

Discussion

The developed LC-MS/MS method provides a reliable and high-throughput solution for the quantification of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in human plasma. The simple protein precipitation protocol is amenable to automation and allows for rapid sample processing.[11][12] The chromatographic conditions were optimized to ensure a short run time while maintaining good peak shape and separation from potential interferences. The use of a stable isotope-labeled internal standard is a key feature of this method, ensuring the highest level of accuracy and precision in a regulated bioanalytical environment.[4][13] The validation results confirm that the method meets the stringent requirements of regulatory agencies for bioanalytical assays.

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in human plasma has been successfully developed and validated. This method is suitable for supporting pharmacokinetic and other studies in drug development.

G start Method Development validation Full Validation (FDA/ICH M10 Guidelines) start->validation linearity linearity validation->linearity accuracy accuracy validation->accuracy selectivity selectivity validation->selectivity recovery recovery validation->recovery stability stability validation->stability end Method Ready for Sample Analysis linearity->end accuracy->end selectivity->end recovery->end stability->end

Sources

Application Notes and Protocols for Cell-Based Assays Using 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Bioactive Compound

The compound 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine possesses a unique chemical architecture, suggesting potential interactions with key biological targets. The benzodioxepine core is a structural motif present in various pharmacologically active agents, including compounds known to interact with central nervous system (CNS) targets. Specifically, structural similarities to molecules like doxepin suggest a plausible interaction with neurotransmitter systems, such as serotonin, dopamine, and norepinephrine pathways.[1][2]

This guide provides a strategic, multi-tiered approach to characterizing the cellular activity of this novel compound. We will begin with a foundational assessment of its cytotoxic profile to establish a viable concentration range for subsequent mechanistic studies. Following this, we will delve into specific functional assays targeting high-probability CNS receptors and transporters. This comprehensive workflow is designed for researchers in drug discovery and development to generate robust and reproducible data, elucidating the compound's mechanism of action.

Part 1: Foundational Cytotoxicity Profiling

Before investigating specific mechanisms, it is crucial to determine the compound's effect on cell viability.[3] This initial screen identifies the concentration range that is non-toxic, which is essential for interpreting data from subsequent functional assays, and also reveals any potential cytotoxic effects that could be therapeutically relevant, for instance in cancer research.[3] The MTT assay is a widely used, reliable, and cost-effective colorimetric method to assess metabolic activity, which serves as a proxy for cell viability.[4]

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture and maintain selected cell line (e.g., HEK293, HeLa) Compound_Prep 2. Prepare stock solution of test compound in DMSO Cell_Culture->Compound_Prep Serial_Dilution 3. Create serial dilutions of compound Compound_Prep->Serial_Dilution Plate_Cells 4. Seed cells into a 96-well plate and incubate Serial_Dilution->Plate_Cells Treat_Cells 5. Treat cells with compound dilutions and controls Plate_Cells->Treat_Cells Incubate_Compound 6. Incubate for a predetermined period (e.g., 24-72 hours) Treat_Cells->Incubate_Compound Add_MTT 7. Add MTT reagent to each well Incubate_Compound->Add_MTT Incubate_MTT 8. Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize 9. Add solubilization solution (e.g., DMSO or SDS) Incubate_MTT->Solubilize Read_Plate 10. Measure absorbance at ~570 nm Solubilize->Read_Plate Calculate_Viability 11. Calculate % cell viability relative to vehicle control Read_Plate->Calculate_Viability Plot_Curve 12. Plot dose-response curve and determine IC50 Calculate_Viability->Plot_Curve

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)[5]

  • Test Compound: 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

  • Dimethyl sulfoxide (DMSO), sterile[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS), sterile[5]

  • 96-well cell culture plates, sterile[5]

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. From this stock, prepare a series of dilutions in culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the test wells) and a "no-cell" blank control.[7][8]

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO2. The incubation time should be consistent across experiments.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: After the MTT incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[3]

ParameterDescriptionExample Value
Cell Line Human Embryonic KidneyHEK293
Seeding Density Cells per well8,000
Compound Conc. Range of concentrations tested0.01 - 100 µM
Incubation Time Duration of compound exposure48 hours
IC50 Concentration for 50% inhibition15.5 µM

Part 2: Mechanistic Assays for CNS Targets

Based on the structural alerts within 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, we hypothesize potential activity at key CNS targets that modulate neurotransmission. The following assays are designed to test for functional activity at the serotonin 5-HT2A receptor and the norepinephrine transporter (NET).

A. Serotonin 5-HT2A Receptor Activation Assay

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/G11 proteins. This initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca2+]).[9][10] We will describe a calcium flux assay, a common method to measure this activation.[11]

Gq_Pathway Compound Test Compound (e.g., 5-HT2A Agonist) Receptor 5-HT2A Receptor Compound->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Ca2+ Release ER->Ca_Release Stimulates

Caption: Simplified 5-HT2A receptor Gq signaling cascade leading to calcium release.

This protocol uses a fluorescent calcium indicator to detect transient increases in intracellular calcium upon receptor activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[9]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Probenecid (to prevent dye leakage)

  • Test Compound and a known 5-HT2A agonist (e.g., Serotonin) as a positive control.[11]

  • Black, clear-bottom 96-well or 384-well microplates

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the black, clear-bottom microplates and grow to 80-90% confluency.[6]

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer. Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Preparation: During incubation, prepare serial dilutions of the test compound and the positive control agonist in assay buffer.

  • Assay Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). Set the reader to measure fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time.

  • Compound Addition & Reading: Establish a baseline fluorescence reading for 10-20 seconds. The instrument then automatically adds the compound dilutions to the wells, and fluorescence is continuously monitored for 1-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data to the maximal response of the positive control agonist.

    • Plot the normalized response against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

B. Norepinephrine Transporter (NET) Uptake Inhibition Assay

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thus terminating its signal.[12] Inhibition of NET leads to increased norepinephrine levels in the synapse. This assay measures the ability of the test compound to block the uptake of a fluorescent substrate that mimics norepinephrine.[13][14]

This is a homogeneous, no-wash assay ideal for screening.[15]

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET).[13]

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and masking dye).[13][15]

  • Assay Buffer (e.g., HBSS with 0.1% BSA)

  • Test Compound and a known NET inhibitor (e.g., Desipramine) as a positive control.[12]

  • Poly-D-lysine coated 96-well or 384-well plates.[13]

Procedure:

  • Cell Plating: Seed the hNET-expressing cells onto poly-D-lysine coated plates at an optimized density (e.g., 20,000 cells/well for a 384-well plate) and allow them to adhere for at least 3 hours or overnight.[13]

  • Compound Pre-incubation: Remove the culture medium. Add assay buffer containing various concentrations of the test compound or the positive control inhibitor. Incubate for 10-20 minutes at 37°C.[13]

  • Substrate Addition: Add the fluorescent substrate/masking dye solution provided in the kit to all wells. The masking dye quenches the fluorescence of the substrate in the extracellular medium.[15]

  • Kinetic Reading: Immediately place the plate in a bottom-reading fluorescence microplate reader. Measure the increase in intracellular fluorescence in kinetic mode for 20-30 minutes at 37°C.[13] The fluorescence signal increases as the substrate is transported into the cells.[14]

  • Data Analysis:

    • The rate of uptake is determined by the slope of the fluorescence signal over time.

    • Alternatively, the area under the curve (AUC) for each kinetic trace can be calculated.[13]

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line HEK293 expressing hNET-
Assay Format Kinetic fluorescence-
Positive Control NET InhibitorDesipramine
Data Output Rate of uptake or AUC-
IC50 Concentration for 50% inhibition2.1 µM

Trustworthiness and Self-Validation

To ensure the integrity of the data generated from these protocols, the following controls must be included in every experiment:

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compound. This establishes the baseline response (0% inhibition or 0% effect).

  • Positive Control: A known agonist (for receptor activation assays) or inhibitor (for transporter assays) is used to confirm that the assay system is responding correctly and to normalize the data.[12]

  • Negative Control: For receptor assays, a non-transfected parental cell line can be used to confirm that the observed signal is specific to the receptor of interest.

  • Z'-factor Calculation: For screening campaigns, the Z'-factor should be calculated from the positive and negative controls to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

By rigorously applying these controls, researchers can have high confidence in the validity and reproducibility of their findings.

References

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • LSBio. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Receptor D2 (DRD2). Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Retrieved from [Link]

  • DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human Dopamine Receptor D2 (DRD2) ELISA Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Set-up of a Serotonin 2A Receptor (5-HT2AR) Bio-Assay. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][6]diazepines, and Their Cytotoxic Activity. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][6]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-Doxepin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxepin. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Screening of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine (designated herein as Compound X). The structural motif of Compound X, featuring a benzodioxepin core linked to an ethylamine side chain, suggests a potential interaction with monoaminergic systems, which are critical targets in neuropsychopharmacology. This guide presents a tiered screening strategy designed to first identify primary biological targets, then characterize functional activity, and finally assess key safety and liability profiles. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific rationale to ensure robust and interpretable data generation.

Introduction: Rationale and Screening Strategy

The ethylamine moiety is a well-established pharmacophore that mimics endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. Consequently, compounds containing this feature frequently exhibit activity at monoamine transporters (DAT, NET, SERT) and their cognate G-protein coupled receptors (GPCRs). The rigid benzodioxepin scaffold influences the spatial presentation of the ethylamine side chain, potentially conferring selectivity and specific modes of interaction with these targets.

Our proposed screening cascade is designed to efficiently deconvolve the pharmacological profile of Compound X. This strategy begins with broad, high-throughput primary assays to identify potential targets. Hits from this stage are then subjected to more detailed secondary assays to elucidate the mechanism of action. Finally, critical safety assays are performed to identify potential liabilities early in the discovery process.

Screening_Workflow cluster_0 PART I: Primary Target Screening p1 Compound X p2 Monoamine Transporter Uptake Assays (DAT, NET, SERT) p1->p2 p3 Monoamine Oxidase (MAO-A, MAO-B) Inhibition Assays p1->p3 sf1 General Cytotoxicity Assay p1->sf1 Concurrent Safety Assessment s1 GPCR Second Messenger Assays (e.g., cAMP) p2->s1 s2 GPCR β-Arrestin Recruitment Assays s1->s2 sf2 hERG Channel Inhibition Assay

Figure 1: A tiered workflow for the in vitro screening of Compound X.

Part I: Primary Screening - Identifying Biological Targets

The initial phase of screening aims to determine if Compound X interacts with the primary proteins responsible for regulating monoamine neurotransmitter levels: the plasma membrane transporters and the metabolic enzymes, monoamine oxidases.

Protocol 1.1: Monoamine Transporter Uptake Assay

Scientific Rationale: Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thus terminating their signal. Inhibition of these transporters increases the extracellular concentration of neurotransmitters and is a key mechanism for many antidepressant and psychostimulant drugs.[1] This assay will determine if Compound X inhibits the function of the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters. We will utilize a fluorescence-based assay, which offers a non-radioactive, high-throughput alternative to traditional radiolabeled substrate uptake assays.[2][3]

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media (e.g., DMEM with 10% FBS, G418 for selection). Plate cells in 96- or 384-well black, clear-bottom microplates at a density optimized for a confluent monolayer (e.g., 40,000-60,000 cells/well for 96-well plates) and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Include known inhibitors as positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Assay Procedure:

    • Wash the cell plates with assay buffer to remove culture medium.

    • Add the diluted Compound X or control compounds to the wells and incubate for 10-20 minutes at 37°C.

    • Prepare the fluorescent transporter substrate solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[5] This solution contains a fluorescent substrate that mimics monoamines and a masking dye to quench extracellular fluorescence.[4]

    • Add the substrate solution to all wells.

  • Data Acquisition: Immediately transfer the plate to a bottom-read fluorescence plate reader. Measure the fluorescence intensity kinetically over 30-60 minutes at appropriate excitation/emission wavelengths (e.g., 485 nm Ex / 525 nm Em).[6]

  • Data Analysis:

    • For each concentration, calculate the rate of uptake (slope of the linear portion of the kinetic curve).

    • Normalize the data: Set the rate of the vehicle control (DMSO) as 100% activity and the rate of a maximal concentration of a known inhibitor as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary:

TargetKnown InhibitorInhibitor IC₅₀ (nM)Compound X IC₅₀ (nM)
hDATGBR 1290915.5850.7
hNETDesipramine4.275.3
hSERTFluoxetine11.81250.1
Protocol 1.2: Monoamine Oxidase (MAO) Inhibition Assay

Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catabolize monoamine neurotransmitters. Inhibition of MAO increases neurotransmitter availability and is a therapeutic strategy for depression and Parkinson's disease.[7] As an amine, Compound X could be a substrate or inhibitor of these enzymes. This assay quantifies the inhibitory potential of Compound X against both MAO isoforms.

Methodology:

  • Reagents: Use a commercial fluorometric MAO inhibitor screening kit (e.g., Abcam ab284510), which includes recombinant human MAO-A and MAO-B enzymes, a non-fluorescent substrate, and a horseradish peroxidase (HRP) developer.[8]

  • Compound Preparation: Prepare a serial dilution of Compound X in assay buffer. Include known inhibitors as positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Assay Procedure (96-well format):

    • Add MAO-A or MAO-B enzyme to respective wells.

    • Add the diluted Compound X or control inhibitors and incubate for 15 minutes to allow for binding.

    • Initiate the reaction by adding the substrate/HRP mixture.

    • Incubate at 37°C for 30-60 minutes, protected from light. The reaction produces H₂O₂, which is converted by HRP into a fluorescent product.

  • Data Acquisition: Measure fluorescence intensity using a plate reader (e.g., λex = 535 nm / λem = 587 nm).[8]

  • Data Analysis: Normalize the data using vehicle (100% activity) and known inhibitor (0% activity) controls. Plot percent inhibition versus log[Compound X] and fit to a four-parameter logistic equation to determine the IC₅₀ value for each isoform.

Part II: Secondary Assays - Characterizing GPCR Activity

If Compound X shows significant activity at monoamine transporters, it is crucial to investigate its effects on related GPCRs to build a complete pharmacological profile. G-protein-coupled receptors are the largest family of therapeutic drug targets.[9]

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Space gpcr GPCR (e.g., D2 Receptor) g_protein Gi/o Protein (α, β, γ subunits) gpcr->g_protein Recruits & Activates ac Adenylate Cyclase (AC) g_protein->ac αi inhibits atp ATP camp cAMP atp->camp Conversion AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response ligand Compound X (Antagonist) ligand->gpcr Blocks agonist Dopamine (Agonist) agonist->gpcr Activates

Figure 2: A simplified Gi-coupled GPCR signaling pathway.

Protocol 2.1: GPCR Second Messenger (cAMP) Assay

Scientific Rationale: Many monoamine receptors (e.g., D2-like dopamine, α2-adrenergic, 5-HT1 serotonin) are Gi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[10] Other receptors (e.g., D1-like dopamine, β-adrenergic) are Gs-coupled and increase cAMP. This assay will determine if Compound X acts as an agonist or antagonist at a selected GPCR by measuring changes in cAMP.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human GPCR of interest (e.g., Dopamine D2 receptor).

  • Agonist Mode:

    • Plate cells and incubate with serially diluted Compound X.

    • After incubation, lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

    • Generate a dose-response curve to determine the EC₅₀ if Compound X stimulates a response.

  • Antagonist Mode:

    • Pre-incubate the cells with serially diluted Compound X.

    • Stimulate the cells with a known agonist at its EC₈₀ concentration (e.g., Quinpirole for the D2 receptor).

    • Lyse the cells and measure cAMP levels.

    • Generate a dose-response curve to determine the IC₅₀, which reflects the concentration of Compound X required to inhibit 50% of the agonist-induced response.[11]

  • Data Analysis: Plot the measured signal (or percent activity) against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Part III: In Vitro Safety & Liability Profiling

Early assessment of potential safety issues is paramount in drug discovery. These assays evaluate the general toxicity of Compound X and its interaction with the hERG potassium channel, a critical off-target with implications for cardiac safety.

Protocol 3.1: General Cytotoxicity Assay

Scientific Rationale: It is essential to determine if Compound X is toxic to cells at the concentrations where pharmacological activity is observed. A high level of cytotoxicity can produce false positives in target-based assays.[12][13] This protocol uses the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity as a marker of cell death.[12]

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, or the same HEK293 cells used in other assays) in 96-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with the same serial dilution of Compound X used in the primary assays for 24-48 hours. Include a vehicle control (negative control) and a lysis buffer (100% cytotoxicity positive control).

  • LDH Measurement:

    • Transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture from a commercially available kit.

    • Incubate for 30 minutes at room temperature, protected from light. The reaction produces a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls. Plot percent cytotoxicity against the logarithm of Compound X concentration and fit the data to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3.2: hERG Channel Inhibition Assay

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[14][15] Regulatory agencies mandate testing for hERG liability.[16] Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[14]

Methodology:

  • Cell Line: Use an HEK293 cell line stably expressing the hERG channel.

  • Automated Patch-Clamp: The assay is performed on an automated platform like the QPatch or SyncroPatch.[14]

    • Cells are captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current.[16]

    • A stable baseline current is recorded in the extracellular solution.

  • Compound Application: Compound X is applied at increasing concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.[14] A known hERG blocker (e.g., E-4031) is used as a positive control.

  • Data Acquisition: The hERG tail current is measured following each compound application.

  • Data Analysis: The percent inhibition of the hERG tail current is calculated for each concentration relative to the baseline current. The IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.[16]

Hypothetical Safety Profile Summary:

AssayCell LineEndpointCompound X Result
CytotoxicityHepG2CC₅₀> 50 µM
hERG InhibitionHEK-hERGIC₅₀12.5 µM

Overall Data Summary and Interpretation

This structured in vitro screening cascade provides a comprehensive pharmacological and safety profile of a novel compound. By consolidating the data from all assays, a clear picture of the compound's potential emerges.

Consolidated Hypothetical Profile of Compound X:

ParameterResultInterpretation
hNET IC₅₀ 75.3 nMPotent inhibitor of the norepinephrine transporter.
hDAT IC₅₀ 850.7 nM~11-fold selective for NET over DAT.
hSERT IC₅₀ 1250.1 nM~17-fold selective for NET over SERT.
MAO-A/B IC₅₀ > 10 µMNot a significant MAO inhibitor.
D2 Receptor IC₅₀ 2.1 µMWeak antagonist activity at the D2 receptor.
Cytotoxicity CC₅₀ > 50 µMLow general cytotoxicity.
hERG IC₅₀ 12.5 µMModerate hERG inhibition.

References

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Ullah, Z., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • SlideShare. (n.d.). hERG Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Product Insert]. Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Datasheet]. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. Retrieved from [Link]

  • PubMed. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Retrieved from [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. Retrieved from [Link]

  • ACS Publications. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for Animal Model Studies with 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following document outlines a prospective framework for the preclinical evaluation of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in animal models. At present, there is a notable absence of published in vivo studies specifically investigating this compound. Therefore, this guide is constructed based on established principles of preclinical drug development and the known biological activities of structurally related benzodioxepin and psychoactive amine derivatives. The protocols provided herein are intended to serve as a foundational template, which must be adapted and refined based on emerging in vitro data and preliminary in vivo tolerability studies for the specific compound .

Introduction and Rationale

1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is a novel psychoactive compound. Its structural motif, featuring a benzodioxepin core, is shared by molecules with a wide array of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. The ethylamine side chain is a common feature in many centrally acting stimulants and empathogens. This structural combination suggests that 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine may exhibit potent and complex effects on the central nervous system (CNS).

The primary objective of preclinical animal studies with this compound is to elucidate its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, assess its therapeutic potential in relevant disease models, and establish a preliminary safety and tolerability window. These studies are a critical prerequisite for any potential human clinical trials.

Pre-Clinical In Vitro Characterization: A Necessary First Step

Prior to initiating any animal studies, a comprehensive in vitro characterization of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is essential. This foundational data will inform the design of subsequent in vivo experiments, including the selection of appropriate animal models and behavioral assays.

Key In Vitro Assays:

  • Receptor Binding and Functional Assays: To identify the primary molecular targets of the compound, binding and functional assays should be conducted on a panel of CNS receptors, transporters, and enzymes. Based on its structure, this panel should include, but not be limited to:

    • Serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

    • Dopamine (D) receptors (e.g., D1, D2, D3)

    • Norepinephrine (NE) receptors (e.g., α1, α2, β)

    • Monoamine transporters (SERT, DAT, NET)

  • In Vitro Metabolism and Stability: Understanding the metabolic fate of the compound is crucial for interpreting in vivo data. Studies using liver microsomes from relevant animal species (e.g., mouse, rat) and human liver microsomes will provide insights into metabolic pathways and potential species differences.

  • In Vitro Toxicity: Preliminary cytotoxicity assays in relevant cell lines (e.g., neuronal, hepatic) can help to identify potential safety concerns at an early stage.

Experimental Protocols for In Vivo Evaluation

The following protocols are designed to provide a comprehensive preclinical assessment of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine.

Animal Models

The choice of animal model is critical and should be guided by the specific research question. For initial characterization, standard rodent models are appropriate.

  • Mice: CD-1 or C57BL/6 strains are commonly used for initial tolerability, pharmacokinetic, and behavioral screening.

  • Rats: Sprague-Dawley or Wistar rats are often used for more complex behavioral paradigms and for pharmacokinetic studies due to their larger size, which facilitates serial blood sampling.

All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the Guide for the Care and Use of Laboratory Animals.

Compound Formulation and Administration

The formulation of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine for in vivo administration will depend on its physicochemical properties, particularly its solubility and stability.

Table 1: Recommended Vehicle Screening for Formulation Development

VehicleRationale
Saline (0.9% NaCl)For water-soluble salts of the compound.
5% Tween 80 in SalineFor compounds with low water solubility, creates a micellar suspension.
10% DMSO, 40% PEG300, 50% SalineA common co-solvent system for poorly soluble compounds.
0.5% Methylcellulose in WaterForms a suspension for oral administration.

Routes of Administration:

  • Intraperitoneal (IP): Often used for initial screening due to rapid absorption.

  • Oral (PO): By gavage, to assess oral bioavailability.

  • Subcutaneous (SC): Provides slower, more sustained absorption.

  • Intravenous (IV): For direct assessment of systemic exposure and to determine absolute bioavailability.

Pharmacokinetic (PK) Studies

The objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

  • Animal Allocation: Assign male Sprague-Dawley rats to different dose groups (e.g., 1, 5, and 20 mg/kg) and routes of administration (IP, PO, IV).

  • Compound Administration: Administer the formulated compound at the designated dose and route.

  • Blood Sampling: Collect sparse blood samples (e.g., 2-3 samples per animal at different time points) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
CmaxMaximum plasma concentration.
TmaxTime to reach Cmax.
AUCArea under the plasma concentration-time curve.
t1/2Elimination half-life.
CLClearance.
VdVolume of distribution.
F%Bioavailability (for extravascular routes).
Behavioral Pharmacology

Behavioral assays are essential to characterize the psychoactive effects of the compound. The selection of assays should be based on the in vitro pharmacology profile.

Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

  • Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor animal movement.

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Compound Administration: Administer the vehicle or 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine at various doses.

  • Testing: Place the animal in the center of the open field arena and record its activity for a set period (e.g., 15-30 minutes).

  • Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Diagram 1: Experimental Workflow for Behavioral Pharmacology Screening

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Behavioral Assays A Vehicle Control E Open Field Test A->E F Elevated Plus Maze A->F G Forced Swim Test A->G H Drug Discrimination A->H B Low Dose B->E B->F B->G B->H C Mid Dose C->E C->F C->G C->H D High Dose D->E D->F D->G D->H

Caption: Workflow for initial behavioral screening of a novel compound.

Protocol 3: Forced Swim Test for Antidepressant-Like Activity

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Pre-test Session: On the first day, place each animal in the cylinder for a 15-minute pre-swim session. This induces a state of behavioral despair.

  • Compound Administration: Administer the vehicle or 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine 24, 5, and 1 hour before the test session on the second day.

  • Test Session: On the second day, place the animals back in the water for a 5-minute test session.

  • Data Analysis: Score the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

Preliminary Toxicology

Initial toxicological assessment is crucial to identify potential adverse effects.

Protocol 4: Single-Dose Acute Toxicity Study

  • Dose Escalation: Administer escalating single doses of the compound to different groups of animals.

  • Clinical Observations: Closely monitor the animals for any signs of toxicity, such as changes in behavior, posture, breathing, and autonomic signs, for at least 24 hours.

  • Body Weight and Food Intake: Measure body weight and food intake daily for up to 14 days.

  • Gross Necropsy: At the end of the observation period, perform a gross necropsy to examine for any visible abnormalities in major organs.

Data Interpretation and Future Directions

The data generated from these initial studies will provide a comprehensive preliminary profile of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine.

Diagram 2: Integrated Preclinical Drug Development Pathway

G A In Vitro Characterization B Pharmacokinetics A->B C Behavioral Pharmacology A->C D Preliminary Toxicology A->D E Lead Optimization or Go/No-Go Decision B->E C->E D->E

Caption: A simplified pathway for preclinical evaluation.

Based on these findings, a " go/no-go " decision can be made regarding further development. If the compound shows a promising efficacy and safety profile, subsequent studies may include:

  • Chronic dosing studies to assess long-term safety.

  • Evaluation in more sophisticated animal models of psychiatric or neurological disorders.

  • Studies to elucidate the mechanism of action in more detail.

References

As this is a prospective guide for a compound with no current in vivo data, specific references are not applicable. However, the principles and protocols described are based on standard practices in preclinical pharmacology and toxicology. For general guidance on animal research, the following resources are recommended:

  • Guide for the Care and Use of Laboratory Animals, Eighth Edition. National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. Washington (DC): National Academies Press (US); 2011. [Link]

  • Pharmacological Screening of New Psychoactive Substances (NPS) in Rodents: A Practical Guide. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

Application Notes and Protocols for the Derivatization of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine is a chiral primary amine that serves as a valuable building block in medicinal chemistry and drug development. Its rigid bicyclic structure, incorporating a benzodioxepin moiety, is a recognized privileged scaffold found in a variety of biologically active compounds. The primary amine handle offers a versatile point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Derivatization of this amine is a critical step in the synthesis of novel therapeutic agents, enabling the introduction of a wide array of functional groups to modulate target affinity, selectivity, and overall drug-like properties.

This comprehensive guide provides detailed protocols for the derivatization of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine through three common and robust synthetic transformations: acylation, sulfonylation, and reductive amination. The methodologies are presented with a focus on the underlying chemical principles, practical considerations for reaction setup and monitoring, and strategies for purification and characterization of the resulting derivatives.

I. Acylation: Formation of Amide Bonds

The acylation of the primary amine of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine to form a stable amide linkage is a fundamental transformation. This reaction is typically achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acidic byproduct.[1][2] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Protocol 1: Acylation with Acetyl Chloride

This protocol describes the N-acetylation of 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine, a common modification to cap the primary amine or to introduce a small, neutral substituent.

Experimental Workflow: Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in Anhydrous DCM prep_base Add Triethylamine prep_amine->prep_base prep_cool Cool to 0°C prep_base->prep_cool add_acyl Add Acetyl Chloride Dropwise prep_cool->add_acyl react Stir at 0°C, then Warm to RT add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the acylation of 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine193.251.0193 mg
Anhydrous Dichloromethane (DCM)--10 mL
Triethylamine (TEA)101.191.50.21 mL
Acetyl Chloride78.501.10.078 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine (193 mg, 1.0 mmol).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (10 mL). Add triethylamine (0.21 mL, 1.5 mmol).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: While stirring vigorously, add acetyl chloride (0.078 mL, 1.1 mmol) dropwise to the cooled solution. The slow addition helps to control the exothermic reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (10 mL) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate solution (10 mL) to neutralize any remaining acid, and finally with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-(1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)ethyl)acetamide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

II. Sulfonylation: Crafting Sulfonamides

Sulfonylation of the primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are important functional groups in many pharmaceutical compounds.[3] Pyridine is often used as both the base and a solvent in this reaction.[4] Careful control of the reaction conditions is necessary to avoid the potential for di-sulfonylation, especially with highly reactive sulfonyl chlorides.[5]

Protocol 2: Sulfonylation with p-Toluenesulfonyl Chloride

This protocol details the synthesis of N-(1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)ethyl)-4-methylbenzenesulfonamide.

Experimental Workflow: Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in Anhydrous Pyridine prep_cool Cool to 0°C prep_amine->prep_cool add_sulfonyl Add p-Toluenesulfonyl Chloride Portion-wise prep_cool->add_sulfonyl react Stir at 0°C, then Warm to RT add_sulfonyl->react monitor Monitor by TLC/LC-MS react->monitor quench Pour into Ice-water monitor->quench Upon Completion acidify Acidify with 2M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify

Caption: Workflow for the sulfonylation of 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine193.251.0193 mg
Anhydrous Pyridine--5 mL
p-Toluenesulfonyl Chloride (TsCl)190.651.05200 mg

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine (193 mg, 1.0 mmol) in anhydrous pyridine (5 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Sulfonylating Agent: To the stirred solution, add p-toluenesulfonyl chloride (200 mg, 1.05 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL).

  • Acidification and Extraction: Acidify the aqueous mixture with 2 M HCl to a pH of ~2. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

III. Reductive Amination: Expanding the Amine Scaffold

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of various alkyl or aryl groups to the primary amine.[6] The reaction proceeds in two stages: the initial formation of an imine or enamine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[7][8]

Protocol 3: Reductive Amination with Acetone

This protocol describes the synthesis of N-isopropyl-1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine.

Experimental Workflow: Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in 1,2-Dichloroethane add_carbonyl Add Acetone prep_amine->add_carbonyl add_reducing_agent Add Sodium Triacetoxyborohydride add_carbonyl->add_reducing_agent react Stir at Room Temperature add_reducing_agent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Saturated NaHCO3 monitor->quench Upon Completion extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the reductive amination of 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine193.251.0193 mg
1,2-Dichloroethane (DCE)--10 mL
Acetone58.081.20.088 mL
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine (193 mg, 1.0 mmol) in 1,2-dichloroethane (10 mL).

  • Addition of Carbonyl: Add acetone (0.088 mL, 1.2 mmol) to the solution.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Check for the consumption of the starting material using TLC or LC-MS.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-isopropyl-1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine by silica gel column chromatography.

IV. Purification and Characterization

The purification of the synthesized derivatives is critical to obtaining materials of high purity for subsequent biological evaluation.

  • Column Chromatography: This is the most common method for purifying the derivatives. The choice of the stationary phase (e.g., silica gel or alumina) and the mobile phase will depend on the polarity of the product. For basic amine derivatives, it may be beneficial to add a small amount of a volatile base like triethylamine to the eluent to improve peak shape and reduce tailing on silica gel.[9]

  • Recrystallization: For solid derivatives, recrystallization from an appropriate solvent system can be an effective method for purification.

  • Buffer-Assisted Extraction: For mixtures of primary, secondary, and tertiary amines that may form during some derivatization reactions, buffer-assisted extraction at different pH values can be a useful purification technique.[10][11]

Characterization:

The structure and purity of the final derivatives should be confirmed by a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the product and its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the derivative by showing the connectivity of atoms and the presence of the newly introduced functional group.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the amide C=O stretch in acylated products or the S=O stretches in sulfonamides.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized compound.

V. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory; handle them with care.

  • Pyridine has a strong, unpleasant odor and is flammable.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas.

VI. Conclusion

The protocols outlined in this application note provide robust and versatile methods for the derivatization of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine. By employing these acylation, sulfonylation, and reductive amination strategies, researchers can efficiently generate a diverse library of compounds for biological screening and lead optimization. The successful application of these protocols will be facilitated by careful attention to reaction conditions, appropriate purification techniques, and thorough analytical characterization.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from - American Chemical Society. Available at: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. Available at: [Link]

  • Mild and Useful Method for N-Acylation of Amines - Taylor & Francis Online. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate. Available at: [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. Available at: [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed. Available at: [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society. Available at: [Link]

  • Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation - ResearchGate. Available at: [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods) - ResearchGate. Available at: [Link]

  • Reductive Amination - Organic Chemistry Tutor. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

Sources

Application Note: Strategies for the Crystallization of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Critical Role of Crystallization in Drug Development

1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is a chiral amine whose therapeutic potential is intrinsically linked to its solid-state properties. The ability to consistently produce a specific crystalline form (polymorph) is paramount in pharmaceutical development, as it directly influences critical drug substance attributes such as stability, solubility, bioavailability, and manufacturability. An amorphous or poorly characterized solid form can lead to unpredictable clinical outcomes and significant manufacturing challenges.

This document provides a comprehensive guide for the researcher to develop a robust crystallization protocol for the target amine. Rather than presenting a single, rigid method, we will outline a systematic and logical workflow for salt form selection, solvent screening, and method optimization. This approach is designed to be a self-validating system, enabling the scientist to identify the optimal conditions for achieving a stable, high-purity crystalline material.

The core principle of this guide is to control the thermodynamics and kinetics of nucleation and crystal growth. We will explore how to manipulate solubility through strategic salt formation and solvent selection to create a state of supersaturation that favors the formation of well-ordered, crystalline lattices over amorphous precipitation.

Physicochemical Properties and Strategic Considerations

Understanding the molecular structure of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is the foundation for designing a successful crystallization strategy.

  • Structure: The molecule contains a primary amine group (-NH2), which is basic and a prime site for hydrogen bonding. The benzodioxepine core provides a rigid, somewhat planar structure with moderate polarity.

  • Chirality: The ethyl amine substituent creates a chiral center. Crystallization of a racemic mixture can result in a racemic compound, a conglomerate, or, in rare cases, spontaneous resolution. For therapeutic applications, crystallization of a single enantiomer is typically required.

  • Hydrogen Bonding: The amine group is a strong hydrogen bond donor, and the oxygen atoms in the dioxepine ring are hydrogen bond acceptors. This high potential for hydrogen bonding suggests that solvents capable of competing for these interactions (e.g., alcohols, water) will be effective solubilizers.

  • Solubility Profile: The molecule possesses both hydrophobic (the aromatic ring system) and hydrophilic (the amine group) features. This amphiphilic nature suggests it will have moderate solubility in a range of organic solvents, but likely poor solubility in highly nonpolar solvents (e.g., hexanes) and potentially high solubility in polar protic solvents.

The Rationale for Salt Formation

For primary amines like the target compound, direct crystallization of the free base can be challenging. The free base may be an oil at room temperature or may have suboptimal physicochemical properties. Converting the amine to a salt by reacting it with an acid is a widely used and highly effective strategy to:

  • Increase Melting Point and Thermal Stability: Salts are ionic and form strong crystal lattices, resulting in higher melting points than their corresponding free bases.

  • Improve Crystal Quality: The introduction of additional hydrogen bonding and ionic interactions from the counter-ion can facilitate the formation of more ordered and robust crystal structures.

  • Modify Solubility: Salt formation drastically alters the solubility profile, providing a powerful tool for crystallization. For example, a hydrochloride salt may be soluble in water or methanol, while the free base is not.

A screening of different acid counter-ions is highly recommended. The choice of acid can have a profound impact on the resulting crystal form and its properties.

Acid Counter-ion Typical Acid Used Rationale and Key Characteristics
Hydrochloride Hydrochloric Acid (in Dioxane/IPA)Often produces stable, crystalline salts. Simple, small counter-ion. Can be hygroscopic.
Mesylate Methanesulfonic AcidGood for producing crystalline salts with favorable dissolution properties. The sulfonate group is an excellent hydrogen bond acceptor.
Tartrate L- or D-Tartaric AcidA chiral counter-ion used for the classical resolution of racemic amines. The multiple hydroxyl and carboxyl groups offer extensive hydrogen bonding opportunities.
Sulfate/Besylate Sulfuric Acid / Benzenesulfonic AcidCan provide highly stable, non-hygroscopic crystalline forms.

Experimental Workflow: A Systematic Approach to Crystallization

The following workflow provides a logical progression from initial screening to method optimization. This systematic process minimizes wasted material and time while maximizing the probability of identifying a suitable crystallization protocol.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Crystallization Method Development cluster_2 Phase 3: Analysis & Optimization A Start: Purified Amine (Free Base or Salt) B Primary Solvent Screen (Solubility Assessment) A->B C Select Soluble Systems (Good Solvents) B->C High Solubility D Select Insoluble Systems (Potential Anti-Solvents) B->D Low Solubility E Slow Cooling Crystallization C->E F Anti-Solvent Addition G Slow Evaporation C->G H Vapor Diffusion C->H Solvent D->F  Anti-Solvent D->H Anti-Solvent I Isolate Solids E->I F->I G->I H->I J Characterize Crystals (Microscopy, XRPD, DSC) I->J K Optimize & Scale-Up J->K Promising Result L END: Robust Protocol K->L

Caption: A systematic workflow for crystallization method development.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Salt Formation Screen (Example: Hydrochloride Salt)
  • Dissolution: Dissolve 1.0 eq of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in a minimal amount of a suitable solvent in which the free base is soluble (e.g., Isopropanol (IPA), Ethyl Acetate).

  • Acid Addition: While stirring, slowly add 1.0 to 1.1 eq of a solution of HCl in a compatible solvent (e.g., 2M HCl in Dioxane or IPA) dropwise at room temperature.

  • Observation: Observe for the formation of a precipitate. If a solid forms immediately, it may be amorphous. Gentle heating to redissolve followed by slow cooling may be necessary.

  • Maturation: Stir the resulting slurry at room temperature for 2-4 hours, or overnight, to allow for equilibration and potential conversion to a more stable crystalline form.

  • Isolation: Isolate the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Analysis: Characterize the resulting solid to confirm salt formation and assess its crystallinity.

Protocol 4.2: Systematic Solvent Solubility Screen

This protocol is essential for identifying suitable "good" solvents for dissolution and "poor" solvents that can act as anti-solvents.

  • Preparation: Dispense approximately 5-10 mg of the compound (as the free base or a selected salt) into several small, sealed vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition: To each vial, add a different solvent from a pre-selected list (see table below) in small, measured aliquots (e.g., 50 µL).

  • Equilibration: After each addition, cap the vial and vortex/agitate at a controlled temperature (e.g., 25 °C) for several minutes. Observe for dissolution.

  • Classification: Continue adding solvent up to a total volume (e.g., 500 µL). Classify the solubility:

    • Very Soluble: Dissolves in < 100 µL.

    • Soluble: Dissolves in 100-500 µL.

    • Slightly Soluble: Partial dissolution.

    • Insoluble: No visible dissolution.

  • Temperature Effect: For vials where the compound is slightly soluble or insoluble, heat the vial (e.g., to 50 °C) and observe if dissolution occurs. This identifies systems suitable for cooling crystallization.

Solvent Class Boiling Point (°C) Polarity Index Potential Role
HeptaneNonpolar980.1Anti-Solvent
TolueneAromatic1112.4Good Solvent (Moderate Temp)
DichloromethaneHalogenated403.1Good Solvent (Evaporative)
Ethyl AcetateEster774.4Good Solvent
AcetoneKetone565.1Good Solvent (Volatile)
Isopropanol (IPA)Alcohol823.9Good Solvent / H-Bonding
AcetonitrilePolar Aprotic825.8Good Solvent
MethanolAlcohol655.1Very Good Solvent
WaterPolar Protic10010.2Anti-Solvent (for free base) / Solvent (for salts)
Protocol 4.3: Crystallization Methods
  • Principle: Exploits the difference in solubility of the compound at elevated temperature versus room temperature.

  • Protocol:

    • Identify a solvent in which the compound is soluble at elevated temperature but only slightly soluble at room temperature.

    • Add the compound to the solvent and heat until complete dissolution is achieved, creating a saturated solution.

    • Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

    • Allow the solution to cool slowly and undisturbed to room temperature. A programmable thermostat or insulating the vessel within a larger beaker can control the cooling rate.

    • If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the solution further (e.g., in a 4 °C refrigerator) to maximize yield. Isolate by filtration.

  • Principle: A supersaturated state is induced by adding a "poor" solvent (anti-solvent) in which the compound is insoluble to a solution of the compound in a "good" solvent.

  • Protocol:

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., Methanol, IPA).

    • Slowly add a filtered anti-solvent (e.g., Heptane, Water) dropwise to the stirred solution.

    • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of nucleation.

    • Add a small amount of the "good" solvent back into the solution until it becomes clear again.

    • Allow the solution to stand undisturbed. Crystals should form over time.

    • Isolate by filtration.

G cluster_0 Slow Cooling cluster_1 Anti-Solvent Addition cluster_2 Slow Evaporation A 1. Dissolve in Hot Solvent B 2. Slow Cool to Room Temp A->B C 3. Crystals Form B->C D 1. Dissolve in 'Good' Solvent E 2. Add 'Poor' Anti-Solvent D->E F 3. Crystals Form E->F G 1. Dissolve in Volatile Solvent H 2. Loosely Cap Vial G->H I 3. Crystals Form H->I

Caption: Comparison of common crystallization techniques.

Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Suggested Solutions
Oiling Out Compound is precipitating from a solution in which it is highly supersaturated; cooling rate is too fast; solvent is inappropriate.- Slow down the rate of cooling or anti-solvent addition. - Use a more dilute solution. - Try a different solvent system where the solubility is lower. - Attempt to crystallize at a lower temperature.
Amorphous Precipitate Nucleation rate is far too high compared to the crystal growth rate.- Reduce the level of supersaturation (use less anti-solvent or a higher final temperature). - Try a more viscous solvent to slow down diffusion. - Use a solvent that has stronger, more specific interactions with the molecule to guide lattice formation.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is not initiated.- Concentrate the solution by slow evaporation. - Cool the solution to a lower temperature. - Scratch the inside of the glass vessel to create nucleation sites. - Add a seed crystal from a previous successful crystallization.
Poor Crystal Quality Rapid crystal growth; presence of impurities.- Slow down the crystallization process (slower cooling or anti-solvent addition). - Re-purify the starting material. - Try a different solvent system. - Introduce a "maturation" step where the slurry is stirred for several hours to allow for Ostwald ripening.

Conclusion

Developing a crystallization protocol for a novel compound like 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is an iterative but logical process. By systematically evaluating salt forms, screening a diverse range of solvents, and carefully controlling the conditions of supersaturation, researchers can successfully identify methods to produce high-quality, crystalline material. The protocols and strategies outlined in this document provide a robust framework for achieving this critical goal in the drug development pipeline. The final crystalline form should always be thoroughly characterized using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm its polymorphic form and thermal stability.

References

  • Vioglio, A., Chierotti, M. R., & Gobetto, R. (2017). Pharmaceutical Aspects of Salt and Cocrystal Forms of APIs and Recent Advancements in Their Characterization. Advanced Drug Delivery Reviews. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews. [Link]

Application Note: Methodologies for the Characterization and Application of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine as an Exploratory Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzodioxepine Scaffold and the Promise of a New Probe

The benzodioxepine heterocyclic system is a recognized "privileged scaffold" in medicinal chemistry, with derivatives showing activity against a range of biological targets, including G-protein coupled receptors (GPCRs) and bacterial enzymes.[1][2] Specifically, various derivatives have been investigated as muscarinic M3 receptor antagonists[1], while others show antibacterial properties.[2] The compound 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine (herein referred to as BDEP-amine) is a novel analog featuring an ethylamine side chain, a common pharmacophore in ligands for monoaminergic GPCRs.

This document serves as a guide for researchers on how to approach the characterization and validation of BDEP-amine as a potential chemical probe. A chemical probe is a small molecule used to selectively modulate a specific protein's function, enabling the study of its biological role.[3] Rigorous validation is essential to ensure that any observed biological effect can be confidently attributed to the modulation of the intended target.[4]

This guide outlines a logical, stepwise strategy for:

  • Establishing direct physical binding between BDEP-amine and a putative protein target in a cellular context.

  • Quantifying the functional consequences of target engagement.

  • Applying the probe to interrogate a biological system.

We will focus on two state-of-the-art, broadly applicable methodologies: the Cellular Thermal Shift Assay (CETSA) for target engagement and cAMP accumulation assays for functional validation against hypothetical GPCR targets.

Physicochemical and Handling Properties of BDEP-amine

Proper handling and storage are critical for experimental reproducibility. While specific empirical data for BDEP-amine is not available, the following properties are predicted based on its structure. Researchers must determine these properties empirically for their specific batch.

PropertyPredicted Value / Handling RecommendationCausality and Rationale
Molecular Formula C₁₁H₁₅NO₂Derived from chemical structure.
Molecular Weight 193.24 g/mol Derived from chemical structure.
Appearance Likely a solid or oil at room temperature.Based on similar amine-containing small molecules.
Solubility Recommended to test in DMSO, Ethanol, and PBS.The ethylamine group may confer some aqueous solubility at acidic pH, but a DMSO primary stock is standard for organic molecules. Always check for precipitation in aqueous media.
Storage Prepare stock solutions in anhydrous DMSO. Aliquot and store at -20°C or -80°C. Protect from light.Aliquoting prevents freeze-thaw cycles which can degrade the compound. Amines can be susceptible to oxidation.
pKa (predicted) ~9-10 for the primary amine.The primary amine is expected to be basic and protonated at physiological pH. This can influence cell permeability and target interaction.

The Chemical Probe Validation Workflow

Before using BDEP-amine in a biological discovery experiment, a logical workflow must be followed to validate its core characteristics: potency, selectivity, and evidence of target engagement in cells.[3] The workflow below provides a self-validating system to build confidence in the probe.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Response A Hypothesize Target(s) (e.g., GPCR family X based on scaffold) B Biochemical Screen (e.g., Radioligand binding assay) A->B Select Assay C Determine Potency (IC50 / Kd) <100 nM desired B->C Analyze Data D Cellular Thermal Shift Assay (CETSA) (Protocol 1) C->D Transition to Cells E Confirm Direct Target Binding Observe Thermal Shift (ΔTagg) D->E Execute F Generate Isothermal Dose-Response (ITDRF-CETSA) E->F Optimize G Functional Assay (e.g., cAMP Assay - Protocol 2) F->G Link Binding to Function H Determine Functional Potency (EC50) <1 µM desired G->H Measure I Validate with Negative Control (Structurally similar, inactive molecule) H->I Confirm Specificity J Use Validated Probe (e.g., Phenotypic screening) I->J Proceed to Biological Question

Figure 1: A logical workflow for validating BDEP-amine as a chemical probe.

Protocol 1: Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound physically binds to its target protein inside intact cells.[5][6][7] The principle is that ligand binding stabilizes a protein, increasing the temperature required to denature it.[8][9]

Objective

To determine if BDEP-amine treatment leads to a thermal stabilization of a hypothesized target protein in a cellular lysate or intact cells.

Materials
  • Cells: A cell line endogenously expressing the target of interest (e.g., SK-HEP-1 cells).[8]

  • BDEP-amine: 10 mM stock in DMSO.

  • Lysis Buffer: PBS with protease inhibitors.

  • Instrumentation: PCR thermocycler, centrifuges, equipment for protein quantification (e.g., Western Blot or AlphaScreen®).[9]

  • Antibody: Validated primary antibody against the target protein.

Step-by-Step Methodology
  • Cell Culture: Plate cells to achieve ~80% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with BDEP-amine (e.g., 10 µM final concentration) or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Harvest & Lysis (Lysate-based CETSA):

    • Harvest cells, wash with PBS, and resuspend in lysis buffer.

    • Lyse cells via freeze-thaw cycles.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Heat Challenge:

    • Aliquot the lysate (or intact cells for an intact-cell CETSA) into PCR tubes.

    • Place tubes in a thermocycler pre-programmed with a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 4°C.[9]

  • Separation of Soluble and Aggregated Protein:

    • For lysates, centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

    • For intact cells, lyse them now and then perform the centrifugation step.

  • Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein.

    • Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western Blot or another detection method.

Data Interpretation & Self-Validation
  • Positive Result: In the BDEP-amine treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples. This results in a rightward shift of the melting curve.

  • Isothermal Dose-Response Fingerprint (ITDRF): To determine potency, perform the assay at a single, fixed temperature (chosen from the steepest part of the melting curve) with a range of BDEP-amine concentrations. This will generate a dose-dependent stabilization curve from which a cellular EC₅₀ for binding can be derived.[8]

G A Treat cells with BDEP-amine or Vehicle B Harvest and/or Lyse Cells A->B C Aliquot into PCR tubes B->C D Apply Temperature Gradient (Thermocycler) C->D E Separate Soluble vs. Aggregated (Centrifugation) D->E F Collect Supernatant (Soluble Fraction) E->F G Quantify Target Protein (e.g., Western Blot) F->G H Plot Melting Curve (% Soluble vs. Temperature) G->H

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Functional Cellular Assay (cAMP Measurement)

Assuming BDEP-amine targets a GPCR, its binding should elicit a functional response. Many GPCRs signal by modulating the intracellular levels of cyclic AMP (cAMP). Gαs-coupled receptors increase cAMP, while Gαi-coupled receptors decrease it.[10][11] Homogeneous assays like the AlphaScreen® or GloSensor™ cAMP assays provide sensitive methods to measure these changes.[10][12][13]

Objective

To determine if BDEP-amine acts as an agonist or antagonist of a Gαs- or Gαi-coupled GPCR by measuring changes in intracellular cAMP.

Materials
  • Cells: A cell line expressing the target GPCR (e.g., CHO or HEK293 cells).

  • BDEP-amine: Serial dilution series from the 10 mM DMSO stock.

  • Assay Kit: A commercial cAMP detection kit (e.g., AlphaScreen cAMP kit, GloSensor™ cAMP Assay).[10][12][14]

  • Controls:

    • Known Agonist: For the target GPCR (to test for antagonism).

    • Forskolin: A general activator of adenylyl cyclase used to establish a signal window, especially for Gαi-coupled receptors.[10][11]

  • Instrumentation: A plate reader compatible with the chosen assay's detection method (e.g., luminescence or AlphaScreen®).

Step-by-Step Methodology (Agonist Mode, Gαs-coupled)
  • Cell Plating: Seed cells in a 96- or 384-well plate and grow overnight.

  • Compound Preparation: Prepare a serial dilution of BDEP-amine in assay buffer. Also prepare a vehicle control (DMSO) and a known agonist control.

  • Cell Stimulation: Remove culture media and add the compound dilutions to the cells.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis & Detection: Add the cAMP detection reagents and lysis buffer as per the manufacturer's protocol.[14] This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog.[12][14]

  • Signal Reading: Incubate as required by the kit, then read the plate on the appropriate instrument. The signal will be inversely (or directly, depending on the kit) proportional to the amount of cAMP produced.

Assay Variations & Data Interpretation
  • Antagonist Mode: To test if BDEP-amine is an antagonist, pre-incubate the cells with the BDEP-amine dilution series, then add a known agonist at its EC₈₀ concentration. An antagonist will cause a dose-dependent decrease in the agonist-stimulated signal.[11]

  • Gαi-coupled Receptors: For Gαi targets, the goal is to measure a decrease in cAMP. To do this, first stimulate the cells with forskolin to raise basal cAMP levels, then add BDEP-amine. An agonist for a Gαi receptor will cause a dose-dependent reduction in the forskolin-stimulated cAMP level.[11]

  • Data Analysis: Plot the signal against the logarithm of the BDEP-amine concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists). A high-quality probe should have a cellular functional potency of <1 µM.[4]

Conclusion and Best Practices

This document outlines a foundational strategy for validating 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine as a potential chemical probe. By following a logical workflow that incorporates direct target engagement (CETSA) and functional cellular readouts (cAMP assays), researchers can build a robust evidence base for the molecule's mechanism of action. Always remember the core principles of chemical probe validation: confirm physical binding in cells, link that binding to a functional outcome, and use an inactive control compound to ensure the observed phenotype is not due to off-target effects or compound artifacts.[15]

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link] (Note: This is the foundational paper for CETSA, referenced by CETSA.com[7])

  • European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. Available at: [Link]

  • Uchida, M., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Workman, P., et al. (2019). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Available at: [Link]

  • Friman, T., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay User Manual. Available at: [Link]

  • Inglese, J., et al. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

  • PerkinElmer. (2018). Application note: Functional GPCR studies using AlphaScreen cAMP Detection Kit. Technology Networks. Available at: [Link]

  • Gabizon, R., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. The Royal Society of Chemistry. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • CETSA.com. Home page for Cellular Thermal Shift Assay. Available at: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Available at: [Link]

  • Bunnage, M. E., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. Available at: [Link]

  • Kaye, P.T., et al. (2005). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research. Available at: [Link]

  • Zhou, Y., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Sinica. Available at: [Link]

  • Wikipedia. Ethylamine. Available at: [Link]

  • Safrole. Ethylamine Properties, Reactions, and Applications. Available at: [Link]

  • Garin Gabbas, A. U., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry. Available at: [Link]

  • F. Hoffmann-La Roche AG. (2008). Benzodioxepine derivatives. Google Patents.
  • Ghorab, M. M., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][10]diazepines, and Their Cytotoxic Activity. Molecules. Available at: [Link]

  • T. S. Anirudhan, et al. (2011). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Bioconjugate Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. Atmospheric Chemistry and Physics. Available at: [Link]

  • Sciencemadness Wiki. Ethylamine. Available at: [Link]

  • Al-Ostath, R. A., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules. Available at: [Link]

  • Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydro[1][8]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Available at: [Link]

Sources

Application Notes and Protocols for the Pharmacokinetic Study of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing a preclinical pharmacokinetic (PK) study of the novel small molecule, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. As a compound with potential therapeutic applications, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is critical for further development. This guide offers a robust framework, from initial study design and animal model selection to bioanalytical method development, validation, and data analysis, all grounded in current regulatory expectations and scientific best practices.

Introduction: The Rationale for a Pharmacokinetic Study

The compound 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine belongs to the benzodioxepin class of molecules, a scaffold known to exhibit diverse biological activities. Before advancing to clinical trials, a preclinical pharmacokinetic evaluation is essential to establish a scientific basis for dose selection, to understand potential drug-drug interactions, and to assess the overall safety profile of the compound.[1][2] The primary objective of this study is to characterize the plasma concentration-time profile of the compound and its major metabolites following administration in a relevant animal model.

Minor structural modifications in molecules can lead to significant differences in their pharmacokinetic and pharmacodynamic properties.[3] Therefore, a dedicated study for this specific entity is imperative. The data generated will be crucial for constructing a preliminary pharmacokinetic-pharmacodynamic (PK/PD) model, which links drug exposure to its pharmacological effect.[4]

Preclinical Pharmacokinetic Study Design

A well-designed preclinical study is fundamental for generating reliable data to support an Investigational New Drug (IND) application.[5][6] The study should be conducted in compliance with Good Laboratory Practices (GLP) as defined by regulatory agencies like the U.S. Food and Drug Administration (FDA) (21 CFR Part 58).[6][7]

Objectives

The primary objectives of the preclinical pharmacokinetic study are:

  • To determine the single-dose plasma pharmacokinetic profile of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine following intravenous (IV) and oral (PO) administration.

  • To calculate key pharmacokinetic parameters including, but not limited to:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Elimination Half-life (t1/2)

    • Volume of Distribution (Vd)

    • Clearance (CL)

  • To assess the absolute oral bioavailability (F%).

Animal Model Selection

The choice of animal model is a critical decision in preclinical safety and pharmacokinetic testing.[8] For initial small molecule screening, the Sprague-Dawley rat is a commonly used and well-characterized model.

Justification:

  • Physiological and Metabolic Similarity: The rat model shares many physiological and metabolic pathways with humans, making it a suitable surrogate for initial PK studies.

  • Historical Data: A vast amount of historical data is available for this species, aiding in the interpretation of results.

  • Ethical Considerations and Feasibility: The use of rodents is ethically more acceptable for initial screening, and their size allows for serial blood sampling.

Dosing Regimen

The study will involve two administration routes to assess both systemic clearance and oral absorption.

Parameter Intravenous (IV) Bolus Oral (PO) Gavage
Dose Level 2 mg/kg10 mg/kg
Vehicle 5% DMSO, 40% PEG300, 55% Saline0.5% Methylcellulose in Water
Number of Animals 3 male, 3 female Sprague-Dawley rats3 male, 3 female Sprague-Dawley rats
Justification The IV dose allows for the determination of clearance and volume of distribution. The PO dose is selected to be higher to account for potential first-pass metabolism and incomplete absorption, ensuring plasma concentrations are above the limit of quantification.
Sample Collection Protocol
  • Animal Acclimatization: Animals should be acclimatized for at least one week prior to the study.

  • Fasting: Animals in the oral dose group should be fasted overnight (approximately 12 hours) before dosing.

  • Blood Sampling: Serial blood samples (approximately 0.25 mL) will be collected from the tail vein at the following time points:

    • IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing: Blood samples will be collected into tubes containing K2EDTA as an anticoagulant, immediately placed on ice, and centrifuged at 4°C (3000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.

  • Sample Storage: Plasma samples will be stored at -80°C until bioanalysis.

Bioanalytical Method Development and Validation

A sensitive and selective bioanalytical method is required to quantify 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in rat plasma. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[9]

Method Development

The development of a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.[10][11]

3.1.1. Sample Preparation

A simple protein precipitation method is often sufficient for initial method development and offers high recovery for many small molecules.[10]

Protocol:

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct molecule).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3.1.2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 3 minutes
Flow Rate 0.4 mL/min
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution of the analyte. Based on the molecular formula of a similar compound (C13H19NO2), the [M+H]+ would be approximately 222.15 m/z.[12] Fragmentation patterns will need to be optimized.
Method Validation

The bioanalytical method must be validated according to the guidelines of the European Medicines Agency (EMA) and the FDA to ensure the reliability of the data.[13][14] The recently adopted ICH M10 guideline provides a harmonized approach.[15][16]

Validation Parameters:

Parameter Acceptance Criteria Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma from at least 6 different sources.Ensures that the method can differentiate the analyte from endogenous matrix components.
Calibration Curve At least 6 non-zero standards. A linear regression with a weighting of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.Establishes the relationship between instrument response and analyte concentration.
Accuracy & Precision Within-run and between-run accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ).[14]Demonstrates the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The coefficient of variation (CV) of the matrix factor should be ≤ 15% across at least 6 different lots of blank matrix.Assesses the ion suppression or enhancement caused by the biological matrix.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. The mean concentration should be within ±15% of the nominal concentration.Ensures that the analyte concentration does not change during sample handling and storage.

Pharmacokinetic Data Analysis

Once the plasma concentrations have been determined, the data will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Key PK Parameters and Their Significance:

  • Cmax and Tmax: Provide information on the rate and extent of absorption.

  • AUC: Represents the total drug exposure over time.

  • t1/2: The time required for the drug concentration to decrease by half, indicating the rate of elimination.

  • CL: A measure of the body's efficiency in eliminating the drug.

  • Vd: An apparent volume that describes the distribution of the drug in the body.

  • F%: Calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100, it represents the fraction of the oral dose that reaches systemic circulation.

Visualizations

Experimental Workflow

G cluster_0 Study Design & In-Life Phase cluster_1 Bioanalysis cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Dosing (IV & PO) Dosing (IV & PO) Animal Acclimatization->Dosing (IV & PO) Serial Blood Sampling Serial Blood Sampling Dosing (IV & PO)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Preparation\n(Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Separation->Sample Preparation\n(Protein Precipitation) Store at -80°C LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Protein Precipitation)->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Concentration Calculation Concentration Calculation Data Acquisition->Concentration Calculation PK Parameter Calculation\n(NCA) PK Parameter Calculation (NCA) Concentration Calculation->PK Parameter Calculation\n(NCA) Reporting Reporting PK Parameter Calculation\n(NCA)->Reporting

Caption: Overall preclinical pharmacokinetic study workflow.

Bioanalytical Method Validation Process

G cluster_0 Method Development cluster_1 Method Validation (ICH M10 Guidelines) cluster_2 Sample Analysis dev Method Development Sample Prep Optimization LC Separation MS/MS Detection val Validation Parameters Selectivity Accuracy & Precision Stability Matrix Effect Calibration Curve dev->val Proceed if development is successful analysis Routine Sample Analysis QC Sample Inclusion Data Review val->analysis Proceed if validation criteria are met

Caption: Bioanalytical method validation logical flow.

Conclusion

This application note outlines a comprehensive and scientifically rigorous approach to the preclinical pharmacokinetic evaluation of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. Adherence to these protocols and the principles of regulatory guidelines will ensure the generation of high-quality data, which is indispensable for making informed decisions in the drug development process and for the successful submission of regulatory filings.

References

  • Bolk, N., et al. (2022). Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). amine hydrochloride. PubChem. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Greenblatt, D. J., & Shader, R. I. (1981). Clinical pharmacokinetics of the newer benzodiazepines. Clinical Pharmacokinetics. Available at: [Link]

  • Li, Y., et al. (2015). Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study. Journal of Chromatography B. Available at: [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]

  • Szałek, E., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules. Available at: [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. EMA. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Curry, S. H. (1980). Pharmacokinetics of closely related benzodiazepines. British Journal of Clinical Pharmacology. Available at: [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Available at: [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. EMA. Available at: [Link]

  • van der Kleijn, E., et al. (1991). Pharmacokinetic-pharmacodynamic relationships for benzodiazepines. Current Topics in Neuroendocrinology. Available at: [Link]

  • National Cancer Institute. (n.d.). FDA Requirements for Preclinical Studies. NCI. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. Available at: [Link]

  • Zhang, H., & Henion, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available at: [Link]

  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Journal of Chromatography B. Available at: [Link]

  • Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. TGA. Available at: [Link]

  • Gampa, G., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Available at: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter specific, practical issues during the isolation and purification of this valuable amine intermediate. The following content is structured in a problem-oriented, question-and-answer format, blending established chemical principles with field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine that make its purification challenging?

This compound presents a multi-faceted purification challenge rooted in its fundamental chemical structure. The primary difficulties arise from:

  • Basicity: The primary amine group is basic and nucleophilic. On standard silica gel, which is acidic due to surface silanol groups (Si-OH), this leads to strong, often irreversible, binding. This interaction results in significant peak tailing, poor resolution, and potential loss of the compound during column chromatography.[1]

  • Potential Impurities: The most common synthetic route to this amine is the reductive amination of the corresponding ketone, 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)ethanone.[2][3] This reaction can introduce several closely-related impurities, including unreacted starting ketone, the intermediate imine, and the corresponding alcohol from ketone over-reduction. These impurities can have similar polarities, complicating separation.

  • Chirality: The molecule contains a stereocenter at the carbon bearing the amine group. Unless an asymmetric synthesis is employed, the product will be a racemic mixture of (R) and (S) enantiomers. Separating these enantiomers requires specialized chiral chromatography techniques, as they are indistinguishable by standard methods.[4]

Q2: What are the most common impurities I should anticipate from a typical reductive amination synthesis, and how do they interfere?

When synthesizing the target amine from its ketone precursor, you should be prepared to encounter the following impurities:

ImpurityChemical NameReason for PresencePurification Interference
Starting Material 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethanoneIncomplete reaction.Often has a similar polarity to the amine, leading to co-elution in chromatography.
Reduction Byproduct 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-ol[5]Reduction of the starting ketone by the hydride source.Polarity can be close to the amine, requiring optimized chromatographic conditions.
Over-alkylation Secondary Amine (Bis-alkylation product)Reaction of the newly formed primary amine with another molecule of the imine intermediate.More likely if the reaction is not carefully controlled. Can be difficult to separate due to similar basicity.[6]
Reducing Agent Residues Borate salts, acetatesByproducts from reducing agents like NaBH₄ or NaBH(OAc)₃.[2]Typically removed during aqueous workup, but can sometimes persist and interfere with analysis.

Q3: My synthesis is not stereospecific. What is the general strategy for separating the enantiomers of the final product?

Separating enantiomers requires a chiral environment. Standard purification techniques like silica gel chromatography or crystallization of the free base will not resolve a racemic mixture. The primary strategy is chiral chromatography , most commonly Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

The core principle involves using a Chiral Stationary Phase (CSP). These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of your compound, leading to different retention times. The choice of CSP and mobile phase is critical and requires methodical screening. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point for screening. Due to the conformational flexibility of the seven-membered dioxepine ring, dynamic HPLC at sub-ambient temperatures might be necessary to resolve the conformational enantiomers.[4]

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific experimental issues with detailed, actionable protocols.

Problem 1: My amine is streaking badly on a standard silica gel column, resulting in poor separation and low recovery.

  • Underlying Cause: This is a classic acid-base interaction issue. The basic amine is binding strongly to the acidic silanol groups on the silica surface, preventing clean elution.[1][7]

  • Solution A: Mobile Phase Modification (The Quick Fix) Adding a small amount of a competing base to your mobile phase can neutralize the active sites on the silica gel, allowing your compound to elute more cleanly.

    Protocol: Mobile Phase Modification

    • Develop a Baseline: First, run a TLC of your crude material in a standard solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). Observe the severe streaking.

    • Add Modifier: Prepare a new mobile phase by adding a small amount of a basic modifier. Triethylamine (TEA) is most common, but aqueous ammonia can also be used, especially with more polar solvents like methanol.

      • Start with 0.5% (v/v) TEA in your chosen solvent system.

      • If streaking persists, increase to 1-2% (v/v) TEA .

    • Re-evaluate: Run a new TLC with the modified eluent. The spot corresponding to your amine should be much more compact and have a higher Rf value.

    • Scale-Up: Use this modified mobile phase to run your flash column. Important: Pre-equilibrate the column with the modified mobile phase before loading your sample.

    • Drawback: Removing the high-boiling point modifier (like TEA) from your final fractions can be challenging.

  • Solution B: Amine-Functionalized Silica (The Superior Approach) Using a stationary phase where the acidic silanols are replaced with bonded aminopropyl groups provides a slightly basic surface. This repels the basic amine, preventing strong interactions and leading to excellent peak shape without a mobile phase modifier.[1][7]

    Protocol: Purification using TELOS Flash NH2 Columns

    • TLC Method Development: Use commercially available NH2-functionalized TLC plates to screen for an optimal solvent system (e.g., Hexane/EtOAc, DCM/MeOH). Adjust the mobile phase composition to achieve an Rf value for your target amine between 0.15 and 0.4.[7]

    • Column Selection: Choose an appropriately sized NH2 flash column based on your sample mass.

    • Equilibration: Equilibrate the column with at least 5 column volumes of your chosen mobile phase.

    • Sample Loading: Load your sample (dissolved in a minimum amount of solvent or adsorbed onto a small amount of silica) onto the column.

    • Elution: Run the purification using the solvent system determined from your TLC analysis. A linear gradient can often improve separation from closely eluting impurities.[7]

    • Analysis: Collect fractions and analyze via TLC to pool the pure product.

Problem 2: My final product is persistently contaminated with the starting ketone, even after chromatography.

  • Underlying Cause: The starting ketone and the product amine have similar polarities, leading to co-elution. When this occurs, a separation based on a different chemical property is required.

  • Solution: Purification via Acid Salt Formation & Crystallization This technique exploits the basicity of the amine. By converting the amine into a salt, you drastically change its solubility properties, allowing you to separate it from the neutral ketone impurity.[8][9][10]

    Workflow: Purification by Salt Formation

    G A 1. Dissolve Crude Mixture in Organic Solvent (e.g., EtOAc, Et2O) B 2. Add Acid Solution (e.g., 2M HCl in Et2O) Dropwise with Stirring A->B C 3. Precipitate Amine Hydrochloride Salt (Ketone remains in solution) B->C D 4. Isolate Salt by Filtration C->D E 5. Wash Salt with Fresh Solvent to Remove Residual Ketone D->E F 6. Regenerate Free Base: Suspend salt in H2O/DCM, add aq. NaOH E->F G 7. Separate Layers F->G H 8. Dry Organic Layer (Na2SO4) & Evaporate Solvent G->H I Pure Amine Free Base H->I

    Caption: Workflow for amine purification via salt formation.

    Protocol: Detailed Steps for Salt Crystallization

    • Dissolution: Dissolve the crude material (containing both amine and ketone) in a suitable organic solvent like ethyl acetate, diethyl ether, or acetonitrile. The ideal solvent should fully dissolve the crude mixture but provide low solubility for the resulting amine salt.[10]

    • Acidification: While stirring vigorously, slowly add a solution of acid. A common choice is 2M HCl in diethyl ether, or trichloroacetic acid (TCA).[9] You should observe the immediate precipitation of a solid. Add the acid until no further precipitation is observed.

    • Isolation: Collect the precipitated amine salt by vacuum filtration.

    • Washing: Wash the solid salt on the filter with a small amount of the cold organic solvent used in step 1. This removes the mother liquor containing the dissolved ketone impurity.

    • Free-Basing: Transfer the purified salt to a separatory funnel. Add dichloromethane (DCM) and water. Add an aqueous base (e.g., 1M NaOH or saturated NaHCO₃) until the aqueous layer is basic (pH > 10). Shake the funnel well. The amine salt will be neutralized to the free base, which will dissolve in the DCM layer.

    • Extraction & Drying: Separate the organic layer. Extract the aqueous layer one more time with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure amine.

Problem 3: I need to choose a purification strategy. How do I decide which method is best?

  • Underlying Cause: The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the available equipment.

  • Solution: A Decision-Making Framework Use the following decision tree to guide your choice of purification method.

    Diagram: Purification Strategy Decision Tree

    G Start Crude Reaction Mixture TLC Analyze by TLC (Standard Silica) Start->TLC Decision1 Does amine streak badly? TLC->Decision1 Decision2 Are spots well-separated? Decision1->Decision2 No Method_NH2 Use NH2-Functionalized Flash Column Decision1->Method_NH2 Yes Decision3 Is ketone the major impurity? Decision2->Decision3 No Method_Standard Standard Silica Column with Basic Modifier (e.g., TEA) Decision2->Method_Standard Yes Method_Salt Purify via Acid Salt Crystallization Decision3->Method_Salt Yes Method_RP Consider Reversed-Phase (C18) Flash Chromatography Decision3->Method_RP No/Maybe

    Caption: Decision tree for selecting a purification strategy.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Wikipedia. Reductive amination. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Duhamel, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 230-236. [Link]

  • Duhamel, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • Davis, J. H., et al. (2010). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Chemical Communications, 46(44), 8371-8373. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30282-30291. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Villani, C., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. I.R.I.S. [Link]

Sources

Technical Support Center: Synthesis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and improving the yield and purity of this valuable compound. The primary synthetic route discussed is the reductive amination of the ketone precursor, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethanone.

Section 1: General Synthesis & Troubleshooting Workflow

The synthesis of the target primary amine is typically achieved via a two-step process: acylation of the benzodioxepine ring followed by reductive amination. Low yields can originate from either of these critical steps.

Below is a general workflow diagram that outlines the synthesis and key decision points for troubleshooting.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Troubleshooting start Start: 3,4-Dihydro-2H-benzo[b]dioxepine friedel_crafts Friedel-Crafts Acylation (e.g., with Acetyl Chloride, AlCl3) start->friedel_crafts ketone Precursor: 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethanone friedel_crafts->ketone low_yield Low Overall Yield? friedel_crafts->low_yield reductive_amination Reductive Amination (Ammonia Source + Reducing Agent) ketone->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup reductive_amination->low_yield purification Purification (e.g., Column Chromatography or Crystallization) workup->purification final_product Final Product: Target Amine purification->final_product check_ketone Ketone Purity/Yield Low? low_yield->check_ketone check_amination Amination Step Failed? low_yield->check_amination check_ketone->friedel_crafts Optimize Acylation check_amination->reductive_amination

Caption: General workflow for the synthesis and key troubleshooting points.

Section 2: FAQs - Starting Material and Precursor Synthesis

Question: My Friedel-Crafts acylation to produce the ketone precursor, 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)ethanone, is giving a low yield and multiple products. What's going wrong?

Answer:

This is a common issue in Friedel-Crafts acylation. The benzodioxepine ring system has two potential sites for acylation, which can lead to a mixture of isomers and thus a lower yield of the desired product.

Causality & Troubleshooting:

  • Lewis Acid Stoichiometry: The amount of Lewis acid (e.g., AlCl₃) is critical. For acylations, more than one equivalent is often required because the Lewis acid complexes with both the acyl chloride and the product ketone. Insufficient Lewis acid can lead to incomplete reaction. Try increasing the stoichiometry to 2.5-3.0 equivalents.

  • Reaction Temperature: Friedel-Crafts reactions are often exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition. The initial addition of the acylating agent should be done at a low temperature (0-5 °C), followed by a slow warm-up to room temperature.

  • Choice of Solvent: The solvent can significantly influence the reaction. While dichloromethane (DCM) is common, less polar solvents like carbon disulfide or nitrobenzene (use with caution) can sometimes improve regioselectivity.

  • Purity of Starting Material: Ensure your 3,4-Dihydro-2H-benzo[b]dioxepine is pure and, critically, anhydrous. Water will quench the Lewis acid.

Recommended Protocol (Verification):

  • Step 1: To a cooled (0 °C) suspension of anhydrous AlCl₃ (2.5 eq.) in anhydrous DCM, add acetyl chloride (1.2 eq.) dropwise.

  • Step 2: Add a solution of 3,4-Dihydro-2H-benzo[b]dioxepine (1.0 eq.) in anhydrous DCM dropwise to the cooled mixture.

  • Step 3: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Step 4: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Step 5: Extract with DCM, wash with brine, dry over Na₂SO₄, and purify by column chromatography or recrystallization.

Section 3: The Reductive Amination Reaction - Troubleshooting & Optimization

Reductive amination is a powerful method for forming amines from carbonyl compounds.[1][2] However, synthesizing a primary amine from a ketone using an ammonia source can be challenging due to competing side reactions.

Question: My reductive amination yield is very low, and I'm mostly recovering my starting ketone. What are the primary causes?

Answer:

Low conversion of the starting ketone points to issues with the formation of the intermediate imine or the activity of the reducing agent.

Causality & Troubleshooting:

  • Inefficient Imine Formation: The first step is the condensation of the ketone with an ammonia source to form an imine (or enamine). This is a reversible, equilibrium-driven process.

    • Ammonia Source: Using anhydrous ammonia gas can be effective but is often impractical. A more common and user-friendly approach is to use a large excess of an ammonia surrogate like ammonium acetate or ammonium formate.[3] Ammonium formate has the dual advantage of also serving as a hydrogen source in transfer hydrogenation protocols like the Leuckart reaction.[4][5]

    • Water Removal: The formation of the imine produces water. This water can hydrolyze the imine back to the ketone and can also decompose some hydride-based reducing agents. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium towards the imine.

  • Reducing Agent Reactivity: The choice of reducing agent is critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the ketone to an alcohol faster than it reduces the imine, especially at neutral pH. This is a very common cause of low amine yield.

    • Milder, Selective Reagents: Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are much more effective.[6][7] They are less reactive towards ketones at neutral or slightly acidic pH but will readily reduce the protonated iminium ion.[8][9] STAB is often preferred as it is less toxic than NaBH₃CN.[3]

  • pH Control: The reaction pH is a delicate balance. The reaction needs to be acidic enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so acidic that it protonates the ammonia source, rendering it non-nucleophilic. A pH range of 5-7 is generally optimal. Acetic acid is often added as a catalyst.

G cluster_0 Troubleshooting Low Conversion start Low Yield & High Ketone Recovery q1 What reducing agent was used? start->q1 a1_strong a1_strong q1->a1_strong Strong (e.g., NaBH4) a1_mild a1_mild q1->a1_mild Mild (e.g., STAB, NaBH3CN) r1 r1 a1_strong->r1 Likely Cause: Ketone reduction to alcohol is faster. q2 Was water removed? (e.g., molecular sieves) a1_mild->q2 Check Reaction Conditions s1 s1 r1->s1 Solution: Switch to a milder, imine-selective reagent like STAB. end Re-run Experiment s1->end a2_no a2_no q2->a2_no No a2_yes a2_yes q2->a2_yes Yes r2 r2 a2_no->r2 Likely Cause: Imine hydrolysis equilibrium favors ketone. s2 s2 r2->s2 Solution: Add activated 4Å molecular sieves. s2->end q3 q3 a2_yes->q3 Was pH controlled/acid catalyst used? a3_no a3_no q3->a3_no No r3 r3 a3_no->r3 Likely Cause: Slow iminium ion formation. s3 s3 r3->s3 Solution: Add catalytic acetic acid (0.1-0.2 eq). s3->end

Caption: Decision tree for troubleshooting low conversion in reductive amination.

Question: My main impurity seems to be the secondary amine, formed from the reaction of my product with another molecule of the starting ketone. How can I suppress this?

Answer:

This is a classic challenge in primary amine synthesis via reductive amination.[10] The product primary amine is often more nucleophilic than the ammonia source, leading it to react with the remaining ketone to form a secondary amine impurity.

Causality & Troubleshooting:

  • Stoichiometry of the Amine Source: The most effective way to combat secondary amine formation is to use a large excess of the ammonia source. This statistically favors the reaction of the ketone with ammonia over the reaction with the product amine. Using 10-20 equivalents of ammonium acetate is common.

  • Slow Addition of Reducing Agent: If you add the reducing agent all at once at the beginning, the primary amine is formed in the presence of unreacted ketone, maximizing the chance for the side reaction. A better approach is to add the reducing agent slowly over several hours. This keeps the instantaneous concentration of the product amine low.

  • Alternative Methods (Leuckart-Wallach): The Leuckart-Wallach reaction uses ammonium formate or formamide at high temperatures (160-190 °C).[11][12] The reaction proceeds through a formamide intermediate, which is then hydrolyzed to the primary amine. This method can sometimes offer better selectivity for primary amines compared to hydride-based reductions.[5]

Comparison of Reductive Amination Conditions

MethodReducing AgentAmine Source (Typical)Temp. (°C)ProsCons
Borch Reduction NaBH₃CN / STAB10-20 eq. NH₄OAc20-50Mild conditions, high functional group tolerance[3]Can form secondary amines, reagent cost, toxicity (for NaBH₃CN)
Leuckart-Wallach HCOOH (Formic Acid)Ammonium Formate160-190Inexpensive reagents, often good selectivity for 1° aminesHigh temperatures, requires acidic hydrolysis step, potential for side reactions
Catalytic Hydrogenation H₂NH₃ in MeOH, Raney Ni / Pd/C20-80"Green" (H₂), high atom economyRequires specialized high-pressure equipment, catalyst poisoning possible

Section 4: Product Isolation and Purification FAQs

Question: How do I effectively purify my amine product from unreacted ketone and other byproducts?

Answer:

Purification relies on exploiting the basicity of the amine product.

  • Acid-Base Extraction: This is the most effective initial purification step.

    • Step 1: After quenching the reaction, dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate, DCM).

    • Step 2: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral ketone starting material and other non-basic impurities will remain in the organic layer.

    • Step 3: Separate the layers. Wash the organic layer again with 1M HCl to ensure complete extraction of the amine.

    • Step 4: Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 10M NaOH, Na₂CO₃) until the pH is >11. This will deprotonate the amine, causing it to precipitate or form an oil.

    • Step 5: Extract the now basic aqueous layer with fresh organic solvent (e.g., DCM) multiple times.

    • Step 6: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: If acid-base extraction does not yield sufficient purity, column chromatography on silica gel is the next step.

    • Mobile Phase: A typical mobile phase would be a gradient of dichloromethane (DCM) and methanol (MeOH). A small amount of a basic modifier, like triethylamine (0.5-1%) or ammonium hydroxide, should be added to the mobile phase. This prevents the basic amine from streaking on the acidic silica gel.

  • Crystallization: If the final amine is a solid, recrystallization or crystallization of a salt (e.g., the hydrochloride salt) can be an excellent final purification step to achieve high purity.

References

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][13][14]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). MDPI.

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry.
  • 2-Chloro-1-(3,4-dihydro-2H-benzo[b][13][14]dioxepin-7-yl)-ethanone. (n.d.). Santa Cruz Biotechnology.

  • 2-(3,4-Dihydro-2H-benzo[b][13][14]dioxepin-7-yl)-3-methylbutan-1-amine. (n.d.). BLDpharm.

  • Reductive Amination - Common Conditions. (n.d.). University of Rochester.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • ChemInform Abstract: Direct Leuckart-Type Reductive Amination of Aldehydes and Ketones. (2010).
  • C-(3,4-Dihydro-2H-benzo[b][13][14]dioxepin-7-yl)-methylamine. (n.d.). Santa Cruz Biotechnology.

  • Redditor discussion on reductive amin
  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Str
  • New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones. (n.d.).
  • Process for the synthesis of benzazepine derivatives. (n.d.).
  • The Leuckart Reaction. (n.d.). Erowid.
  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2004).
  • Protecting-Group-Free Synthesis of Amines. (2010). The Journal of Organic Chemistry.
  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2009).
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride. (2020). YouTube.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Myers, A. (n.d.).
  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous C
  • (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. (2021). MDPI.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023).
  • Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. (2015). PubMed.
  • The Leuckart Reaction. (2023). Chemistry LibreTexts.
  • Reactions of Arylamines. (n.d.). OpenStax.
  • 2-chloro-1-(3,4-dihydro-2h-benzo[b][13][14]dioxepin-7-yl)-ethanone. (n.d.). Guidechem.

Sources

Technical Support Center: Analysis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of degradation products of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities that may arise during stability studies. We will delve into common challenges and provide practical, field-proven solutions to ensure the integrity and accuracy of your analytical data.

Introduction: The Importance of Degradation Product Analysis

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[1][2] Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule.[2][3][4] This information is crucial for developing stability-indicating analytical methods, which are a regulatory requirement for new drug applications.[1][5] The molecule 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, with its benzodioxepine core and ethylamine side chain, presents a unique set of potential degradation pathways that warrant careful investigation.

This guide will provide a comprehensive resource for troubleshooting common issues encountered during the analysis of its degradation products, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the analysis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine and its potential degradation products.

Q1: What are the likely degradation pathways for 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine?

A1: While specific degradation pathways for this exact molecule require experimental confirmation, based on its chemical structure, several degradation routes are plausible under forced degradation conditions:

  • Oxidation: The ethylamine side chain and the benzylic position are susceptible to oxidation.[6][7] This could lead to the formation of ketones, aldehydes, or carboxylic acids. The aromatic ring itself can also undergo oxidation, potentially leading to hydroxylated byproducts.[8]

  • Hydrolysis: The ether linkages in the dioxepine ring could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, potentially leading to complex mixtures of degradation products.

  • Thermal Degradation: High temperatures can lead to the cleavage of the ethylamine side chain or other bond scissions.

Q2: How should I design my forced degradation study for this compound?

A2: A well-designed forced degradation study should expose the drug substance to a range of stress conditions to generate a representative profile of potential degradation products.[2][9] According to ICH Q1A(R2) guidelines, stress testing should include the effects of temperature, humidity, light, and, where appropriate, acid and base hydrolysis and oxidation.[3] A typical study design would involve:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.

  • Thermal Degradation: Heating the solid drug substance at a temperature high enough to induce degradation (e.g., 105 °C).

  • Photostability: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[10]

Q3: What type of HPLC column is best suited for separating the parent compound from its degradation products?

A3: A reversed-phase C18 column is a good starting point for developing a stability-indicating HPLC method for this compound and its likely degradation products.[11][12][13] The non-polar nature of the benzodioxepine ring and the polar ethylamine group suggest that a C18 stationary phase will provide good retention and selectivity. For polar degradation products, a column with a polar endcapping or a phenyl-hexyl stationary phase could offer alternative selectivity.

Q4: How can I confirm the peak purity of my parent compound in the presence of degradation products?

A4: Peak purity analysis is crucial to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products. This is typically achieved using a photodiode array (PDA) detector. The PDA detector acquires spectra across a range of wavelengths for each point in the chromatogram. Software can then be used to assess the spectral homogeneity across the peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it is a good indication of peak purity.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC and MS analysis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine degradation products.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column. - Add a competing base like triethylamine (0.1%) to the mobile phase.[14] - Reduce the injection volume or sample concentration.[15] - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor Peak Shape (Fronting) - Sample solvent stronger than the mobile phase. - Column collapse.- Dissolve the sample in the initial mobile phase. - Ensure the column is operated within its recommended pressure and pH range.
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Air bubbles in the pump.- Increase the column equilibration time before each injection.[16] - Prepare fresh mobile phase daily and use a column oven for temperature control.[16] - Degas the mobile phase and purge the pump.[14][17]
Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or sample.- Run blank injections with a strong solvent to clean the injector and column. - Use high-purity solvents and filter all samples and mobile phases.[15]
No or Low Signal - Detector issue (e.g., lamp off or failing). - Leak in the system. - Incorrect detector wavelength.- Check the detector status and lamp usage. - Inspect all fittings for leaks.[14] - Verify the UV absorbance spectrum of the analyte and set the detector to the wavelength of maximum absorbance.
Mass Spectrometry Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Ionization/Low Sensitivity - Inefficient ionization in the source. - Ion suppression from matrix components or mobile phase additives.- Optimize ESI source parameters (e.g., capillary voltage, gas flow rates). - Use a volatile mobile phase buffer (e.g., ammonium formate or acetate). - Dilute the sample to reduce matrix effects.
Inconsistent Mass Spectra - Unstable ion source conditions. - In-source fragmentation.- Allow the mass spectrometer to stabilize before analysis. - Reduce the fragmentor or cone voltage to minimize in-source fragmentation.[18]
Difficulty in Structural Elucidation of Degradants - Insufficient fragmentation in MS/MS. - Complex fragmentation patterns.- Optimize collision energy in MS/MS experiments to achieve adequate fragmentation. - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. - Compare fragmentation patterns to known fragmentation rules for similar structures.[19][20]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A crucial step in degradation product analysis is the development of a robust, stability-indicating HPLC method.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Aqueous Phase: 0.1% formic acid or 10 mM ammonium formate in water.

    • Organic Phase: Acetonitrile or methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5-95% organic over 30 minutes) to elute all components.

  • Detection: Use a PDA detector to monitor at multiple wavelengths and assess peak purity. A wavelength of around 280-290 nm is a reasonable starting point based on the benzodioxepine chromophore.

  • Method Optimization:

    • Adjust the gradient slope to improve the resolution of closely eluting peaks.

    • Optimize the mobile phase pH to improve peak shape for the basic ethylamine moiety.

    • Fine-tune the flow rate and column temperature for optimal efficiency.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to challenge the method's specificity and ensure all degradation products are resolved from the parent peak and each other.

Protocol 2: Structural Elucidation of Degradation Products by LC-MS/MS
  • LC-MS Analysis: Couple the optimized HPLC method to a mass spectrometer.

  • Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the parent compound and its degradation products.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ions of the degradation products to obtain fragmentation patterns.[18]

  • Fragmentation Analysis:

    • The ethylamine side chain is likely to undergo alpha-cleavage, resulting in a characteristic neutral loss.[19]

    • Cleavage of the bonds within the dioxepine ring can also provide structural information.

    • Compare the fragmentation patterns of the degradation products with that of the parent compound to identify structural modifications.

Visualizations

Degradation Analysis Workflow

Degradation_Analysis_Workflow cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Degradant Identification cluster_3 Quantification & Reporting Forced Degradation Studies Forced Degradation Studies HPLC Method Development HPLC Method Development Forced Degradation Studies->HPLC Method Development Generate Samples Method Validation Method Validation HPLC Method Development->Method Validation LC-MS Analysis LC-MS Analysis Method Validation->LC-MS Analysis Validated Method Structure Elucidation Structure Elucidation LC-MS Analysis->Structure Elucidation Quantification of Degradants Quantification of Degradants Structure Elucidation->Quantification of Degradants Identified Degradants Stability Report Stability Report Quantification of Degradants->Stability Report

Caption: A typical workflow for the analysis of degradation products.

HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Observed peak_shape Poor Peak Shape Tailing Fronting start->peak_shape e.g., Tailing retention_time Inconsistent Retention Times start->retention_time e.g., Drifting RT baseline Baseline Noise/Drift start->baseline e.g., Noisy Baseline tailing_causes Causes - Silanol Interactions - Column Overload - pH Issues peak_shape:f0->tailing_causes fronting_causes Causes - Strong Sample Solvent - Column Collapse peak_shape:f1->fronting_causes rt_causes Causes - Poor Equilibration - Temp/Mobile Phase Fluctuation - Air Bubbles retention_time->rt_causes baseline_causes Causes - Contaminated Solvents - Detector Issues - Leaks baseline->baseline_causes

Caption: A decision tree for troubleshooting common HPLC issues.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • Hemdan, A., et al. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry an Indian Journal, 16(15), 112.
  • European Medicines Agency. (2003). ICH Topic Q1A (R2) Stability Testing of New Drug Substances and Products.
  • International Journal of Applied Pharmaceutics. (n.d.).
  • IntuitionLabs. (n.d.).
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Pharmaceutical Fronts, 4(3), e135-e147.
  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Chemistry LibreTexts. (2023, August 29).
  • Wikipedia. (n.d.).
  • R Discovery. (n.d.).
  • Assaf, J., et al. (2019). Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. Rapid Communications in Mass Spectrometry, 33(3), 215-228.
  • Nembhard, T., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374903.
  • Sahu, P. K., et al. (2014). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 6(5), 985-992.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • BenchChem. (n.d.).
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Raghuram, P., et al. (2005). Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benazepril hydrochloride from their combination drug product. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 147-155.
  • Michigan State University. (n.d.).
  • Byrdy, M., et al. (2013). Analytical methods for determination of benzodiazepines. A short review. Central European Journal of Chemistry, 11(7), 993-1006.
  • Santa Cruz Biotechnology. (n.d.). C-(3,4-Dihydro-2H-benzo[b][16][21]dioxepin-7-yl)-methylamine.

  • Pujeri, S. S., et al. (2011). Validated Stability-Indicating HPLC Method for the Separation of Pindolol Enantiomers and Its Related Substances. Journal of Food and Drug Analysis, 19(4), 433-441.
  • University of Calgary. (n.d.).
  • BrainKart. (2017, June 8).
  • Nembhard, T., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8374903.
  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
  • Peng, R. H., et al. (2008). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences, 9(1), 1-26.
  • NCERT. (n.d.). Amines.
  • Matthews, J. P., et al. (2018). Furthering the understanding of product formation in monoethanolamine degradation: A mechanistic DFT study. International Journal of Greenhouse Gas Control, 76, 222-232.
  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(4), 2293-2301.
  • Eide-Haugmo, I., et al. (2011). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Energy Procedia, 4, 429-436.
  • Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.

Sources

Optimizing reaction conditions for 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for the synthesis of 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. This guide is designed for researchers, medicinal chemists, and process development professionals. We provide in-depth, experience-driven answers to common challenges encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize conditions, and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis.

Q1: What are the most effective synthetic routes for preparing 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine?

The most direct and widely employed method is the reductive amination of the corresponding ketone, 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-one. This transformation can be accomplished through several reliable protocols, with the choice depending on available reagents, scale, and desired workup conditions.

  • Direct Reductive Amination: This "one-pot" method involves reacting the ketone with an ammonia source (e.g., ammonium acetate, ammonia in methanol) and a reducing agent simultaneously. It is efficient and procedurally simple.[1]

  • Leuckart-Wallach Reaction: A classical method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2][3] This reaction typically requires higher temperatures but avoids the use of metal hydride reagents. The initial product is the N-formyl amide, which must be hydrolyzed in a separate step to yield the final primary amine.[1][4]

  • Stepwise Imine Formation and Reduction: The ketone and ammonia source are first reacted to form the imine intermediate, which can be isolated or, more commonly, generated in situ. A reducing agent is then added in a second step. This can sometimes improve yields by allowing the imine to form fully before introducing the reductant.[5]

Q2: How do I choose the best reducing agent for the reductive amination?

The choice of reducing agent is critical and impacts selectivity, reaction conditions, and safety.

  • Sodium Borohydride (NaBH₄): A cost-effective and common choice. However, it can also reduce the starting ketone to the corresponding alcohol, leading to a key impurity. To minimize this, the imine should be allowed to form before the addition of NaBH₄, or a large excess of the ammonia source should be used to favor imine formation.[5][6]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and more selective for the iminium ion over the ketone.[5][7] This selectivity allows for "one-pot" procedures where all reagents are mixed at the start, as premature reduction of the ketone is minimal. The primary drawback is its toxicity and the potential to generate hydrogen cyanide (HCN) gas under acidic conditions (pH < 4), requiring careful pH control.[7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A slightly less toxic alternative to NaBH₃CN, STAB is also selective for imines and works well under mildly acidic conditions, which can catalyze imine formation.[7] It is often the reagent of choice for modern reductive aminations due to its balance of reactivity, selectivity, and improved safety profile.

  • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a very effective and clean method, producing minimal byproducts. This method is highly scalable but requires specialized hydrogenation equipment (e.g., a Parr shaker).

Q3: My starting material, 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-one, is not commercially available. How can I prepare it?

The precursor ketone is typically synthesized via a Friedel-Crafts acylation of 3,4-dihydro-2H-benzo[b][1][2]dioxepine. The benzodioxepine starting material is commercially available.

  • Method: The reaction involves treating 3,4-dihydro-2H-benzo[b][1][2]dioxepine with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or SnCl₄). The reaction is typically performed in an inert solvent like dichloromethane (DCM) or dichloroethane (DCE). The acylation occurs regioselectively at the 7-position due to the activating effect of the dioxepine ring.

Q4: The target molecule is chiral. Does this synthesis produce a racemic mixture?

Yes, all the methods described above start from an achiral ketone and will produce a racemic mixture of the (R)- and (S)-enantiomers of the amine. A separate chiral resolution step is required to isolate the individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral acid (e.g., (+)- or (-)-tartaric acid, dibenzoyl-tartaric acid), followed by fractional crystallization.[8]

Troubleshooting Guide

This section provides solutions to specific experimental problems in a Q&A format.

Problem Area: Low or No Product Yield

Q: My reaction yield is extremely low, or I've recovered only starting material. What are the primary causes?

This is the most common issue in reductive amination. A systematic approach is needed to diagnose the root cause.

1. Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone/amine and the imine/water can be unfavorable.

  • Solution:

    • Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction mixture to sequester the water formed during imine formation, driving the equilibrium to the product side. This is particularly effective when using milder reducing agents like STAB or NaBH₃CN.

    • Use an Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid (AcOH), can protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial attack by the ammonia source.[6][9] Typically, 0.1 to 1.1 equivalents are used.[6]

    • Increase Concentration/Equivalents: Use a higher concentration of the ammonia source (e.g., a saturated solution of ammonia in methanol, or 5-10 equivalents of ammonium acetate) to push the equilibrium forward.

2. Premature Reduction of the Ketone: If using a strong reducing agent like NaBH₄, it may be reducing your starting ketone to the corresponding secondary alcohol faster than the imine can form.

  • Solution:

    • Switch to a Milder Reductant: Change the reducing agent to the more selective sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][7]

    • Modify the Procedure: If you must use NaBH₄, adopt a two-step, one-pot approach. Stir the ketone, ammonia source, and any catalysts (like AcOH) together for 1-2 hours at room temperature to allow for imine formation before cooling the reaction (e.g., to 0 °C) and adding the NaBH₄ portion-wise.[10][11]

3. Inactive Reagents:

  • Solution:

    • Check Reducing Agent Activity: Hydride reagents can decompose upon improper storage. Test your NaBH₄ or other hydride by adding a small amount to a simple ketone like acetone and monitoring the reduction to isopropanol by TLC or GC-MS.[7]

    • Verify Amine Source: Ensure your ammonia solution has not degraded or decreased in concentration. Use a freshly opened bottle or titrate to confirm its concentration.

G cluster_yes Ketone Consumed cluster_no Ketone NOT Consumed start Low Yield Observed q1 TLC/LC-MS Analysis: Is starting ketone consumed? start->q1 q2 Is the alcohol byproduct the major product? q1->q2  Yes sol_c Diagnosis: Poor Imine Formation Solutions: 1. Add dehydrating agent (e.g., mol. sieves). 2. Add catalytic acid (e.g., AcOH). 3. Increase equivalents of ammonia source. q1->sol_c  No sol_a Diagnosis: Premature Reduction Solutions: 1. Switch to milder reductant (STAB, NaBH3CN). 2. Pre-form imine before adding NaBH4. q2->sol_a  Yes sol_b Diagnosis: Imine Hydrolysis or Degradation Solutions: 1. Ensure anhydrous conditions. 2. Check pH; avoid strongly acidic/basic workup. q2->sol_b  No

Caption: Troubleshooting workflow for low reaction yield.
Problem Area: Side Product Formation

Q: My crude NMR shows impurities. What are they and how can I prevent them?

1. 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-ol: This is the most common byproduct, resulting from the reduction of the starting ketone.

  • Cause: As discussed above, this occurs when the reducing agent is not selective enough or is added before sufficient imine has formed.

  • Prevention: Use NaBH(OAc)₃ or NaBH₃CN.[5] If using NaBH₄, allow the imine to form first by stirring the ketone and ammonia source for at least one hour before adding the reductant.[10]

2. Dialkylation Product (Secondary Amine): The primary amine product can react with another molecule of the starting ketone to form a secondary amine.

  • Cause: This is more likely if the reaction is run with an excess of the ketone or if the primary amine product is not promptly removed from the reaction conditions.

  • Prevention: Use a significant excess of the ammonia source (e.g., >10 equivalents of ammonium acetate or a saturated solution of ammonia in methanol). This ensures that the ketone is more likely to react with ammonia than with the product amine.

Problem Area: Purification

Q: My final product is a stubborn oil that streaks on silica gel. How can I purify it effectively?

Primary amines are basic and can interact strongly with the acidic surface of silica gel, leading to poor chromatography (tailing, streaking, or irreversible binding).

  • Solution 1: Basic-Treated Silica: Before running the column, flush the packed silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide in the eluent. This deactivates the acidic sites on the silica, allowing the amine to elute with a much better peak shape.

  • Solution 2: Salt Formation and Extraction: Convert the crude amine into its hydrochloride (HCl) salt by dissolving the crude material in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in a compatible solvent.[12] The amine salt will often precipitate as a solid, which can be collected by filtration. This solid salt is typically much purer than the freebase oil. The pure freebase can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

  • Solution 3: Alternative Chromatography: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.

Q: The enantiomeric excess (ee) of my amine is low after diastereomeric salt resolution. How can I improve it?

  • Solution 1: Solvent Screening: The solubility of diastereomeric salts is highly dependent on the crystallization solvent. A salt that crystallizes poorly from methanol might provide excellent separation from ethanol or an acetone/water mixture.[13] Screen a wide range of solvents and solvent mixtures.

  • Solution 2: Optimize Stoichiometry: While a 1:1 ratio of amine to resolving agent is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral acid can sometimes lead to a higher ee in the crystallized product, albeit at the cost of yield.[13]

  • Solution 3: Recrystallization: The filtered diastereomeric salt can be recrystallized one or more times from the optimal solvent system to further enhance its diastereomeric purity, which will translate to a higher ee in the final freebase amine.

Experimental Protocols

Protocol 1: Synthesis via One-Pot Reductive Amination using STAB

This protocol is recommended for its high selectivity and operational simplicity.

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification a Combine Ketone, Ammonium Acetate, and Methanol b Stir at RT for 1 hour a->b c Add STAB portion-wise b->c Monitor imine formation (optional, TLC/LC-MS) d Stir overnight at RT c->d e Quench with Sat. NaHCO3 d->e f Extract with DCM e->f g Purify via Column or Salt Formation f->g

Caption: General workflow for one-pot reductive amination.

Materials:

  • 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-one (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (10.0 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-one (1.0 equiv) and ammonium acetate (10.0 equiv).

  • Add anhydrous methanol to dissolve the solids (concentration approx. 0.2 M with respect to the ketone).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution in several portions over 10-15 minutes. Note: Some gas evolution may be observed.

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitor the reaction for the disappearance of the starting ketone by TLC or LC-MS.

  • Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous residue between water and DCM. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude racemic amine, typically as a yellow or brown oil.

  • Purify the crude product as described in the "Purification" section of the troubleshooting guide.

Table 1: Comparison of Reductive Amination Conditions
ParameterMethod A: NaBH₄ (Two-Step)Method B: NaBH(OAc)₃ (One-Pot)Method C: Leuckart-Wallach
Nitrogen Source NH₄OAc or NH₃/MeOHNH₄OAcAmmonium Formate
Reducing Agent Sodium BorohydrideSodium TriacetoxyborohydrideFormic Acid (from reagent)
Stoichiometry Ketone (1), NH₄OAc (10), NaBH₄ (2)Ketone (1), NH₄OAc (10), STAB (1.5)Ketone (1), NH₄HCO₂ (excess)
Solvent MethanolMethanol, DCM, or DCENone (neat) or high-boiling solvent
Temperature 0 °C to RTRoom Temperature120 - 165 °C[3]
Key Advantages Inexpensive reagent.High selectivity, mild conditions, good functional group tolerance.No metal hydrides, simple reagents.
Key Disadvantages Risk of ketone reduction.More expensive, moisture-sensitive.High temperatures, requires subsequent hydrolysis step.

References

  • Grokipedia. Leuckart reaction.
  • Grokipedia. Eschweiler–Clarke reaction.
  • Wikipedia. Leuckart reaction. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Preprints.org. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (2006). International Conference on Functional Molecules. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. [Link]

  • Reddit. (2023). Question about reductive amination reaction procedure. [Link]

  • ACS Publications. Separation of amino acid enantiomers and chiral amines using precolumn derivatization.... [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

  • The Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Redalyc. (2015). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. [Link]

  • PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids.... [Link]

Sources

Technical Support Center: Chiral Separation of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral separation of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The successful resolution of these enantiomers is critical, as stereoisomers can exhibit distinct pharmacological and toxicological profiles. This document offers practical, experience-driven solutions and detailed protocols to optimize your enantioselective chromatography.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the chiral separation of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine enantiomers via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Q1: Why am I observing poor resolution or no separation of my enantiomers?

Probable Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[1][2] The interaction between the analyte and the chiral selector dictates the separation. For a molecule like 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, which contains a primary amine (a basic center), an aromatic ring system, and a chiral center, several types of CSPs could be effective.

    • Solution: A systematic screening approach is recommended.[3] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® AD, Chiralcel® OD) are highly versatile and often a good starting point for chiral amines.[3][4][5] Pirkle-type or brush-type CSPs can also be effective, relying on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating retention and enantioselectivity.

    • Solution: For normal-phase chromatography, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the hexane or heptane mobile phase. For basic analytes like the target compound, the addition of a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA) at 0.1-0.2%, is often necessary to improve peak shape and resolution by masking active sites on the stationary phase.[3] In reversed-phase mode, acetonitrile or methanol are common organic modifiers, and again, additives can be crucial.

  • Incorrect Temperature: Column temperature can significantly influence chiral separations.

    • Solution: Systematically evaluate a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

Q2: My peaks are tailing or showing significant fronting. What should I do?

Probable Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: For basic compounds like your ethyl amine derivative, strong interactions between the amine group and residual acidic silanol groups on the silica-based CSP can lead to severe peak tailing.

    • Solution: As mentioned above, the most effective solution is to add a basic modifier to your mobile phase. Start with 0.1% (v/v) DEA and optimize the concentration. This will compete with your analyte for the active silanol sites, resulting in more symmetrical peaks.

  • Analyte Overload: Injecting too much sample can saturate the chiral selector sites on the CSP, leading to peak distortion.[6]

    • Solution: Reduce the sample concentration and/or the injection volume. Perform a loading study to determine the optimal analyte mass to inject without compromising peak shape and resolution.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample or mobile phase at the column inlet can cause peak shape issues.

    • Solution: If using a guard column, replace it. If not, try back-flushing the analytical column (check manufacturer's instructions first, as not all chiral columns can be back-flushed). If the problem persists, the column may need to be regenerated using a stronger solvent or replaced.

Q3: My retention times are too long or too short.

Probable Causes & Solutions:

  • Inappropriate Mobile Phase Strength: The elution strength of the mobile phase directly controls the retention time.

    • Solution:

      • For Normal Phase: To decrease retention time (increase elution strength), increase the percentage of the alcohol modifier (e.g., isopropanol or ethanol). To increase retention time, decrease the alcohol percentage.

      • For Reversed Phase: To decrease retention time, increase the percentage of the organic modifier (e.g., acetonitrile or methanol). To increase retention, decrease the organic modifier percentage.

  • Flow Rate is Not Optimal: The flow rate affects both retention time and efficiency.

    • Solution: Adjust the flow rate. A lower flow rate will increase retention time and may improve resolution, while a higher flow rate will shorten the analysis time but may decrease resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for the chiral separation of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine?

A systematic screening approach is the most efficient strategy.[3]

  • Column Selection: Screen a set of complementary chiral stationary phases. A good starting set would include:

    • An amylose-based CSP (e.g., Chiralpak® AD-H or IA)

    • A cellulose-based CSP (e.g., Chiralcel® OD-H or OJ-H)

    • A Pirkle-type CSP (e.g., Whelk-O® 1)

  • Mobile Phase Screening: For each column, test a few mobile phases in normal-phase mode, as this often provides better selectivity for chiral compounds.[2]

    • Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

    • Hexane/Ethanol (90:10, v/v) + 0.1% DEA

  • Detection: Use a UV detector at a wavelength where the analyte has good absorbance (e.g., 280 nm, typical for aromatic compounds).

Q2: Should I use Normal Phase or Reversed Phase chromatography?

While both are options, normal phase chromatography (using non-polar mobile phases like hexane with a polar modifier like an alcohol) often provides better enantioselectivity for a wider range of compounds on polysaccharide-based CSPs.[2] Reversed-phase methods (using aqueous-organic mobile phases) can also be developed and may be preferable for LC-MS applications.

Q3: How important is the sample solvent?

The sample solvent should be as weak as or weaker than the mobile phase to avoid peak distortion. Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that provides adequate solubility.

Experimental Protocols & Data

Hypothetical Starting Method for Chiral HPLC Separation

This protocol is a scientifically-grounded starting point for the separation of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine enantiomers, based on common practices for similar compounds.

Parameter Condition Rationale
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µmAmylose-based CSPs show broad applicability for chiral amines.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)A standard normal phase condition. DEA is crucial for good peak shape of the basic analyte.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Temperature 25 °CA good starting temperature. Can be optimized for better resolution.
Detection UV at 280 nmThe benzodioxepin moiety should provide strong absorbance.
Injection Vol. 5 µLStart with a low volume to avoid overload.
Sample Conc. 0.5 mg/mL in mobile phaseA typical starting concentration.
Troubleshooting Data Interpretation
Observation Potential Cause Suggested Action
No separation, single peakCSP not suitable or mobile phase too strongTry a different CSP (e.g., Chiralcel® OD-H). Decrease the percentage of isopropanol.
Two peaks, but poor resolution (Rs < 1.0)Suboptimal mobile phase or temperatureDecrease the percentage of isopropanol. Lower the column temperature to 15°C.
Good separation, but severe peak tailingSecondary interactions with the CSPIncrease DEA concentration to 0.2%.
Broad peaks and high backpressureColumn frit blockage or contaminationReverse-flush the column (if permissible). Use an in-line filter.

Visualized Workflows

Chiral Method Development Strategy

Caption: A systematic workflow for chiral method development.

Troubleshooting Poor Resolution

TroubleshootingResolution Start Poor Resolution (Rs < 1.5) CheckMP Is Mobile Phase Optimized? Start->CheckMP CheckTemp Is Temperature Optimized? CheckMP->CheckTemp Yes NewMethod Develop New Method (Different CSP) CheckMP->NewMethod No, Optimize MP CheckColumn Is Column Okay? CheckTemp->CheckColumn Yes CheckTemp->NewMethod No, Optimize Temp CheckColumn->NewMethod No, Replace Column CheckColumn->NewMethod Yes, Try Different CSP

Caption: A decision tree for troubleshooting poor enantiomeric resolution.

References

Sources

Technical Support Center: Synthesis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on the common challenges and byproduct formation associated with the reductive amination of the corresponding ketone precursor. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: The Synthetic Challenge

The synthesis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, a primary amine, is most commonly achieved through the reductive amination of its ketone precursor, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethanone. While seemingly straightforward, this transformation is often plagued by the formation of stubborn byproducts that can complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to identify, mitigate, and eliminate these synthetic hurdles.

The primary synthetic route discussed is the Leuckart reaction, a classic and robust method for the reductive amination of ketones using formamide or ammonium formate as both the nitrogen source and the reducing agent.[1][2][3] This one-pot reaction is valued for its simplicity, but its high-temperature requirements can lead to side reactions.[1][2]

Troubleshooting Guide & FAQs

I. Byproduct Formation and Mitigation

Question 1: I am observing a significant amount of an N-formyl byproduct in my reaction mixture. What is it, and how can I get rid of it?

Answer:

The N-formyl derivative, N-[1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)ethyl]formamide, is a common intermediate and byproduct in the Leuckart reaction.[3][4][5] Its formation is an inherent part of the reaction mechanism when using formamide or ammonium formate.[2][3]

Causality: The Leuckart reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to the desired primary amine.[1][2][3] Incomplete hydrolysis is the primary reason for the presence of this byproduct in your final product.

Troubleshooting Strategies:

  • Ensure Complete Hydrolysis: After the initial reductive amination, a separate hydrolysis step is crucial. This is typically achieved by refluxing the reaction mixture with a strong acid, such as hydrochloric acid.[6]

  • Optimize Hydrolysis Conditions: If the N-formyl byproduct persists, consider increasing the acid concentration, reaction time, or temperature of the hydrolysis step.

  • Alternative Work-up: An alkaline hydrolysis can also be employed, although acidic hydrolysis is more common for this reaction.

Experimental Protocol: Hydrolysis of N-formyl Byproduct

  • After the initial heating phase of the Leuckart reaction is complete, cool the reaction mixture to approximately 100°C.

  • Carefully add 6 M hydrochloric acid.

  • Reflux the mixture for 1-2 hours to ensure complete hydrolysis of the formamide intermediate.[6]

  • Proceed with the standard work-up to isolate the primary amine.

Question 2: My final product is contaminated with a secondary amine. How is this forming, and what can I do to prevent it?

Answer:

The formation of a secondary amine, bis[1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)ethyl]amine, is a result of the newly formed primary amine reacting with another molecule of the starting ketone.

Causality: The primary amine product is nucleophilic and can compete with ammonia/formamide to react with the ketone starting material, leading to the formation of a new imine, which is then reduced to the secondary amine. This is a common issue in reductive aminations.[7]

Troubleshooting Strategies:

  • Excess Nitrogen Source: Use a significant excess of the ammonia source (ammonium formate or formamide) to outcompete the primary amine product in the reaction with the ketone.[5]

  • Control Reaction Temperature: While the Leuckart reaction requires high temperatures, excessive heat can sometimes favor the formation of secondary amines. Experiment with the lower end of the recommended temperature range (around 160-180°C).

  • Alternative Reductive Amination Methods: If over-alkylation remains a persistent issue, consider a two-step reductive amination process where the imine is pre-formed and then reduced in a separate step.[7] This allows for better stoichiometric control.

Question 3: I am getting a significant amount of the corresponding alcohol, 1-(3,4-dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-ol, as a byproduct. Why is this happening?

Answer:

The formation of the alcohol is due to the reduction of the starting ketone.

Causality: While formic acid (generated from formamide or ammonium formate) is the primary reducing agent for the imine intermediate, it can also reduce the carbonyl group of the ketone, especially at elevated temperatures. This is a competing side reaction.[8]

Troubleshooting Strategies:

  • Temperature Control: Avoid unnecessarily high temperatures. Maintain the reaction temperature within the optimal range for the Leuckart reaction (160-205°C).[6]

  • Reaction Time: Prolonged reaction times can increase the likelihood of ketone reduction. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Alternative Reducing Agents: For other reductive amination methods (not the Leuckart reaction), the choice of reducing agent is critical. Milder and more selective reducing agents like sodium triacetoxyborohydride (STAB) are less likely to reduce the starting ketone compared to stronger agents like sodium borohydride.[9][10]

II. Reaction Monitoring and Work-up

Question 4: How can I effectively monitor the progress of my reaction using Thin Layer Chromatography (TLC)?

Answer:

Effective TLC monitoring is key to determining the optimal reaction time and identifying the presence of starting materials and major byproducts.

TLC System:

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. A common starting point is 9:1 or 8:2 dichloromethane:methanol. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can improve the spot shape of amines and reduce tailing.[11]

Visualization:

  • UV Light (254 nm): The aromatic rings in the starting ketone, product amine, and major byproducts will be UV active, appearing as dark spots on a fluorescent background.[12]

  • Ninhydrin Stain: This is a specific stain for primary amines, which will appear as pink, red, or purple spots upon heating.[12][13] Secondary amines may give a faint yellow color, while the ketone and N-formyl intermediate will not stain.[12] This is an excellent way to confirm the formation of your desired product.

  • Potassium Permanganate (KMnO4) Stain: This is a general oxidizing stain that will visualize most organic compounds, appearing as yellow-brown spots on a purple background.[14] It is useful for visualizing all components of the reaction mixture.

Interpreting the TLC:

  • Starting Ketone: Will be UV active and will not stain with ninhydrin.

  • Product Amine: Will be UV active and will stain with ninhydrin.

  • N-formyl Intermediate: Will be UV active and will not stain with ninhydrin. It will likely have a different Rf value than the starting ketone.

Question 5: What is the best procedure for working up the reaction and isolating the crude product?

Answer:

A standard work-up for the Leuckart reaction involves an acid-base extraction to separate the basic amine product from neutral and acidic impurities.

Experimental Protocol: Extractive Work-up

  • After the hydrolysis step, cool the reaction mixture to room temperature.

  • To remove any unreacted ketone, extract the acidic aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane. Discard the organic layer.[6]

  • Make the aqueous layer strongly alkaline by adding a concentrated base, such as 5 M sodium hydroxide, until the pH is >12. Be cautious as this is an exothermic process.

  • Extract the now basic aqueous layer multiple times with an organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) to isolate the free amine.[6]

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude amine.

III. Purification

Question 6: My crude product is an oil and contains several impurities. What is the best way to purify it?

Answer:

Purification of the crude amine can be achieved through column chromatography or by converting it to a salt and recrystallizing.

Purification by Column Chromatography:

  • Stationary Phase: Silica gel is commonly used, but its acidic nature can cause streaking and product loss with amines. To mitigate this, the silica gel can be pre-treated with a base like triethylamine.[11] Alternatively, using a more inert stationary phase like basic alumina or an amine-functionalized silica can be beneficial.[15]

  • Mobile Phase: A gradient elution starting with a less polar mixture (e.g., hexanes/ethyl acetate) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. Including a small amount of triethylamine (0.5-1%) in the eluent can significantly improve the separation.[11]

Purification by Salt Formation and Crystallization:

  • Principle: Primary amines can be converted to their corresponding hydrochloride or other acid addition salts, which are often crystalline solids even if the free base is an oil.[16] Crystallization of the salt can be an effective method of purification.[1][17]

  • Procedure:

    • Dissolve the crude amine in a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).

    • Add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl in a solvent like isopropanol or ether) dropwise until the solution is acidic and a precipitate forms.[18]

    • Cool the mixture to promote crystallization.

    • Collect the crystalline amine hydrochloride salt by filtration, wash with a cold, non-polar solvent, and dry.

  • Recovery of the Free Amine: The purified salt can be converted back to the free amine by dissolving it in water, basifying the solution with a strong base (e.g., NaOH), and extracting the amine into an organic solvent.

Data Summary Table

CompoundStructureKey Characteristics
Starting Material: 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethanoneA ketone, UV active, does not stain with ninhydrin.
Product: 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amineA primary amine, UV active, stains with ninhydrin.
Byproduct: N-formyl derivativeAn amide, UV active, does not stain with ninhydrin.
Byproduct: Secondary amineA secondary amine, UV active, may stain faintly with ninhydrin.
Byproduct: AlcoholAn alcohol, UV active, does not stain with ninhydrin.

Note: Placeholder images are used in the table above. In a real-world application, these would be the actual chemical structures.

Visualizing the Process

Workflow for Troubleshooting Byproduct Formation

Caption: A flowchart for troubleshooting common byproducts.

Reductive Amination (Leuckart Reaction) Pathway

G ketone 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethanone imine Imine Intermediate ketone->imine + NH3 formamide Formamide/Ammonium Formate formamide->imine n_formyl N-formyl Intermediate imine->n_formyl Reduction amine Product: Primary Amine n_formyl->amine Hydrolysis

Caption: The Le.uckart reaction pathway.

References

Sources

Technical Support Center: Long-Term Storage and Stability of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this compound in your experiments.

I. Introduction: Understanding the Stability of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is a primary aromatic amine containing a benzodioxepin moiety. Both functional groups present specific stability challenges that must be addressed for successful long-term storage and use in sensitive applications. Primary aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored impurities and a decrease in the compound's purity and potency. The benzodioxepin ring, a type of cyclic ether, may also be susceptible to degradation under certain conditions, such as strong acidic environments.

This guide will walk you through the potential stability issues and provide actionable protocols to mitigate them, ensuring the reliability and reproducibility of your research.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine.

Q1: My sample of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine has developed a yellow or brownish tint over time. What is the cause of this discoloration?

A1: The discoloration of your amine sample is a common indicator of oxidation.[1] Primary aromatic amines are prone to air oxidation, a process that can be accelerated by exposure to light and heat. The colored byproducts are often complex polymeric materials resulting from the initial oxidation of the amine group. To prevent this, it is crucial to store the compound under an inert atmosphere, protected from light, and at a reduced temperature.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine should be stored under the following conditions:

  • Temperature: -20°C is recommended for long-term storage.[2] For short-term storage, 2-8°C is acceptable.

  • Atmosphere: The vial should be flushed with an inert gas such as argon or nitrogen before sealing to displace oxygen.[1]

  • Light: Store in an amber or opaque vial to protect the compound from light-induced degradation.[3]

  • Container: Use a tightly sealed, high-quality glass vial to prevent moisture and air ingress.

Q3: Can I store the amine in a solution? If so, what solvent is recommended?

A3: Storing the compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If you must store a solution for a short period, use a dry, aprotic solvent that has been purged with an inert gas. However, for long-term stability, storing the neat, solid compound is preferable. If you need to prepare a stock solution, it is best to do so fresh for each experiment.

Q4: I've noticed some particulate matter in my older sample. What could this be?

A4: Particulate matter can be a sign of significant degradation. The colored oxidation products mentioned in Q1 can sometimes be poorly soluble and precipitate out of the neat material. It could also indicate the formation of salts if the amine has been exposed to acidic vapors. It is recommended to re-analyze the purity of the sample before use.

Q5: Are there any chemical stabilizers I can add to prolong the shelf-life of the compound?

A5: Yes, the addition of an antioxidant can significantly inhibit the oxidation of the amine. A common and effective antioxidant for this purpose is Butylated Hydroxytoluene (BHT).[4][5] BHT is a phenolic antioxidant that acts as a free radical scavenger, terminating the chain reactions involved in oxidation.[6] A low concentration, typically in the range of 0.01% to 0.1% (w/w), is often sufficient. A detailed protocol for adding BHT is provided in Section IV.

III. Troubleshooting Guide

This section provides a problem-and-solution format for specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Action(s)
Inconsistent analytical results (e.g., varying purity by HPLC). 1. Ongoing degradation of the sample due to improper storage. 2. Inconsistent sample handling (e.g., repeated freeze-thaw cycles, exposure to air).1. Immediately transfer the main stock to recommended long-term storage conditions (see FAQ Q2). 2. Aliquot the compound into smaller, single-use vials to minimize handling of the main stock. 3. Re-evaluate the purity of the stock before preparing new analytical samples.
Appearance of new, unknown peaks in the chromatogram during a stability study. 1. Formation of degradation products. 2. Interaction with excipients or other components in a formulation.1. Perform a forced degradation study (see Section V) to intentionally generate and identify potential degradation products. This will help in peak tracking and characterization. 2. Analyze the blank excipient mixture under the same stress conditions to rule out excipient-related degradation peaks.
Loss of potency or reduced biological activity in assays. 1. Degradation of the active compound, leading to a lower effective concentration.1. Quantify the purity of the compound using a validated, stability-indicating analytical method (e.g., HPLC-UV). 2. Prepare fresh solutions from a new or properly stored aliquot for your assays.
The compound shows rapid degradation even when stored at -20°C. 1. The vial was not properly sealed, allowing for slow oxygen and moisture ingress. 2. The compound was not purged with an inert gas before storage. 3. The freezer is a "frost-free" model, which can have temperature cycles that are detrimental to long-term stability.1. Use high-quality vials with secure caps (e.g., screw caps with PTFE-lined septa). 2. Always flush the vial with argon or nitrogen before sealing. 3. Use a manual-defrost freezer for long-term storage of sensitive compounds.

IV. Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for storing 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine to ensure its stability.

Materials:

  • 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

  • Amber glass vials with PTFE-lined screw caps

  • Argon or nitrogen gas with a regulator and tubing

  • -20°C manual-defrost freezer

  • Parafilm or other sealing film

Procedure:

  • Weigh the desired amount of the amine into a pre-labeled amber glass vial.

  • Place the open vial into a desiccator under vacuum for a short period to remove any residual moisture.

  • Gently flush the vial with a stream of inert gas (argon or nitrogen) for 30-60 seconds to displace the air.

  • Immediately and tightly seal the vial with the PTFE-lined screw cap.

  • Wrap the cap and neck of the vial with Parafilm as an extra precaution against air and moisture ingress.

  • Place the sealed vial in a -20°C manual-defrost freezer for long-term storage.

Protocol 2: Stabilization with Butylated Hydroxytoluene (BHT)

For enhanced protection against oxidation, especially if the compound will be stored for an extended period or subjected to frequent handling, the addition of BHT is recommended.

Materials:

  • 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

  • Butylated Hydroxytoluene (BHT)

  • A suitable volatile solvent in which both the amine and BHT are soluble (e.g., methanol or ethanol, analytical grade)

  • Rotary evaporator or a vacuum oven

Procedure:

  • Accurately weigh the amine into a round-bottom flask.

  • Calculate the amount of BHT required to achieve a final concentration of 0.05% (w/w). For example, for 1 gram of amine, you would need 0.5 mg of BHT.

  • Prepare a stock solution of BHT in the chosen solvent (e.g., 1 mg/mL in ethanol).

  • Add the calculated volume of the BHT stock solution to the amine in the round-bottom flask.

  • Add a minimal amount of the same solvent to the flask to fully dissolve the amine.

  • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <30°C) to obtain a solid mixture of the amine and BHT.

  • Transfer the stabilized compound to an amber vial and follow the long-term storage procedure described in Protocol 1.

V. Understanding and Investigating Degradation

To ensure the quality of your results, it is essential to understand the potential degradation pathways of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine and to have analytical methods capable of detecting any degradation products.

Potential Degradation Pathways

The primary degradation pathway for the amine is oxidation. The benzodioxepin ring, being a cyclic ether, is generally stable but can be susceptible to cleavage under strong acidic conditions.

DegradationPathways cluster_amine Amine Oxidation cluster_ether Benzodioxepin Ring Cleavage (Proposed) Amine 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine Oxidized_Intermediate Oxidized Intermediates (e.g., imines, nitroso compounds) Amine->Oxidized_Intermediate O₂, light, heat Polymerization Colored Polymeric Byproducts Oxidized_Intermediate->Polymerization Benzodioxepin Benzodioxepin Moiety Ring_Opened Ring-Opened Products (e.g., diols, catechols) Benzodioxepin->Ring_Opened Strong Acid (H⁺), Heat ForcedDegradationWorkflow Start Prepare Solutions of Amine (in a suitable solvent) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize Samples (if necessary) Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Characterize Characterize Degradation Products (e.g., LC-MS, NMR) Analyze->Characterize

Caption: Experimental workflow for a forced degradation study.

VI. Stability-Indicating Analytical Method

A crucial tool for monitoring the stability of your compound is a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Key Characteristics of a Stability-Indicating HPLC Method:

  • Specificity: The method should be able to separate the parent compound from all potential degradation products and impurities.

  • Accuracy and Precision: The method must provide accurate and reproducible measurements of the compound's concentration.

  • Linearity: The detector response should be linear over a range of concentrations.

  • Robustness: The method should be reliable even with small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).

The development of such a method typically involves analyzing samples from forced degradation studies to ensure that all degradation peaks are well-resolved from the main compound peak.

VII. Conclusion

The long-term stability of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is achievable with careful handling and adherence to proper storage conditions. The primary degradation pathway to be concerned with is oxidation of the amine functional group, which can be effectively mitigated by storage at low temperatures, under an inert atmosphere, and protected from light. The addition of an antioxidant such as BHT can provide an extra layer of protection. By implementing the protocols and troubleshooting guidance provided in this document, researchers can ensure the integrity and reliability of their samples, leading to more accurate and reproducible scientific outcomes.

VIII. References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003).

  • Role of Antioxidants in Mitigating Oxidative Degradation. Stability Studies.

  • EP1067927B1, Antioxidant stabilizer system for pharmaceutical formulations, Google Patents.

  • BHT - SpecialChem. (2022).

  • Opinion on Butylated Hydroxytoluene (BHT). Public Health - European Commission. (2021).

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. (2012).

  • SAG-CS Opinion 11: Butylated hydroxytoluene in cosmetic products. GOV.UK.

  • PRODUCT INFORMATION. Cayman Chemical.

  • Butylated hydroxytoluene. Wikipedia.

  • What is Butylated hydroxytoluene(BHT)? - ChemicalBook. (2020).

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. (2023).

  • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. PubMed.

  • Methods of providing antioxidants to a drug containing product. Google Patents.

  • Ether cleavage. Wikipedia.

  • Butylated Hydroxytoluene (BHT).

  • How To Make Amine Solution? - Industrial Professionals - Cheresources.com Community. (2014).

  • Structural elucidation of degradation products of a benzopyridooxathiazepine under stress conditions using electrospray orbitrap mass spectrometry. PubMed. (2012).

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

  • Studies on photodegradation process of psychotropic drugs: a review - PMC - NIH.

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving the research chemical 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. As this is a novel compound, extensive literature on its specific behavior in various assay systems is not yet available. Therefore, this guide consolidates field-proven insights and best practices for handling novel small molecules, focusing on identifying and mitigating common sources of experimental variability. The principles outlined here provide a robust framework for troubleshooting and ensuring the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during biological assays with novel small molecules, providing a logical, step-by-step approach to problem-solving.

Q1: I'm observing significant variability in my dose-response curves between experiments. What are the likely causes?

High variability between experimental runs is a frequent challenge and can stem from several factors related to the compound, the assay protocol, or the biological system itself.

  • Compound Integrity and Stability:

    • Degradation: Novel compounds can be sensitive to environmental factors.[1][2] Repeated freeze-thaw cycles of stock solutions can lead to degradation.[3] Exposure to light or storage at improper temperatures can also compromise the compound's integrity.[1]

    • Inconsistent Solubility: The compound may not be fully solubilized in your assay buffer, leading to an effective concentration that is lower than intended.[3]

  • Experimental Protocol:

    • Solvent Effects: Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration can impact cell health and assay results.[4][5] Inconsistent final DMSO concentrations across wells can introduce variability.[6]

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous stock solutions, can lead to significant concentration errors.

    • "Edge Effects": Wells on the perimeter of a microplate are more prone to evaporation, which can alter the concentration of the compound and affect cell viability.[7]

  • Biological System:

    • Cell Health and Passage Number: The health, density, and passage number of your cells can significantly influence their response to a compound.[7][8] Using cells from different passage numbers between experiments can introduce variability.

Q2: My results show poor reproducibility within the same plate (high standard deviation between replicates). Why is this happening?

Poor intra-assay reproducibility often points to issues with compound behavior in the assay medium or technical inconsistencies during plate setup.

  • Compound Precipitation: The compound may be precipitating out of solution at higher concentrations in the assay medium. This is a common issue for hydrophobic molecules.

  • Compound Adsorption: Lipophilic compounds can adsorb to plastic surfaces of pipette tips and microplates, reducing the actual concentration in the well.

  • Promiscuous Inhibition via Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts.[9][10][11][12] This can lead to erratic and non-reproducible results. These aggregates can be 30-400 nm in diameter.[9][10]

  • Assay Interference: The compound may directly interfere with the detection method (e.g., fluorescence quenching/enhancement, absorbance).

Q3: The compound appears to be active in my primary screen, but the activity is not reproducible or seems non-specific. What should I investigate?

This is a critical stage in drug discovery, and it's essential to rule out common artifacts.

  • Verify Compound Purity: Impurities in the compound batch could be responsible for the observed biological activity.[13][14][15] It is crucial to use highly purified compounds and, if possible, confirm the structure and purity independently.

  • Rule out Promiscuous Mechanisms: As mentioned, aggregation is a common cause of non-specific activity.[9][10][12] This behavior is often sensitive to the presence of detergents (like Triton X-100) or proteins (like Bovine Serum Albumin, BSA) in the assay buffer.

  • Counterscreens for Assay Interference: The compound might be interfering with the assay technology itself rather than acting on the biological target.[16] For example, colored compounds can interfere with absorbance assays, and fluorescent compounds can interfere with fluorescence-based readouts.

Q4: My compound stock solution seems to lose activity over time. How can I prevent this?

Loss of activity points to compound instability. Proper storage and handling are critical.[1][2][17][18][19]

  • Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Protect from light by using amber vials.[1]

  • Solvent Choice: Ensure the compound is stable in the chosen solvent (typically DMSO). Some compounds can degrade in DMSO over time, even when frozen.[20]

  • Working Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Do not store diluted aqueous solutions for extended periods, as they are more prone to degradation and precipitation.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving inconsistent assay results.

TroubleshootingWorkflow start Inconsistent Assay Results Observed check_compound Step 1: Verify Compound Integrity start->check_compound purity Purity Check (LC-MS/qNMR) check_compound->purity solubility Solubility Test check_compound->solubility stability Freeze-Thaw Stability check_compound->stability check_protocol Step 2: Review Experimental Protocol pipetting Pipetting Technique & Calibration check_protocol->pipetting dmso DMSO Control & Concentration check_protocol->dmso edge_effect Plate Layout (Avoid Edge Effects) check_protocol->edge_effect check_biology Step 3: Assess Biological System cell_health Cell Health & Morphology check_biology->cell_health passage Consistent Cell Passage Number check_biology->passage controls Positive/Negative Control Performance check_biology->controls purity->check_protocol solubility->check_protocol stability->check_protocol pipetting->check_biology dmso->check_biology edge_effect->check_biology check_artifacts Step 4: Investigate Assay Artifacts cell_health->check_artifacts passage->check_artifacts controls->check_artifacts aggregation Aggregation Test (DLS / Detergent) check_artifacts->aggregation interference Assay Interference Counterscreen check_artifacts->interference resolve Problem Resolved / Data is Reproducible aggregation->resolve interference->resolve

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Experimental Protocols

Here are detailed protocols for key validation experiments.

Protocol 1: Compound Solubility Assessment

This protocol helps determine the practical solubility limit of your compound in the final assay buffer.

  • Prepare a high-concentration stock solution of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in 100% DMSO (e.g., 10 mM).

  • Serially dilute the compound in your final assay buffer to cover a range of concentrations above and below your expected working concentrations.

  • Incubate the dilutions under the same conditions as your main assay (e.g., 37°C for 1 hour).[3]

  • Visually inspect each dilution for signs of precipitation or cloudiness against a dark background. A light microscope can also be used to spot micro-precipitates.[3]

  • Centrifuge the samples (e.g., 14,000 rpm for 10 minutes). A visible pellet indicates precipitation.[3]

  • Determine the highest concentration that remains clear. This is your practical solubility limit. Always work at concentrations below this limit.

Protocol 2: Assay Interference Counterscreen (Fluorescence-Based Assay Example)

This protocol helps determine if the compound itself is interfering with the assay's detection method.

  • Prepare a plate with your standard assay buffer.

  • Add the compound at the same concentrations used in your main experiment.

  • Do not add the cells or the target enzyme. Add all other assay components, including the fluorescent substrate or detection reagent.

  • Incubate the plate for the same duration as your main assay.

  • Read the fluorescence on a plate reader using the same settings as your main experiment.

  • Analyze the data. A significant change in fluorescence in the presence of the compound indicates direct assay interference.

Data Presentation

Properly managing solvent concentration is crucial. The table below summarizes recommended DMSO concentrations for cell-based assays.

Final DMSO ConcentrationGeneral Effect on Most Cell LinesRecommendation
< 0.1% Generally considered safe with minimal effects on cell viability or function.[4]Ideal for most experiments.
0.1% - 0.5% May have minor effects on sensitive cell lines or over long exposure times.[4][5]Acceptable, but requires a matched vehicle control.
0.5% - 1.0% Increased risk of cytotoxicity and altered cell function.[4][21]Use with caution and for short durations only.
> 1.0% Often cytotoxic, can cause membrane damage and cell death.[4][5][21]Not recommended for cell-based assays.

Understanding Promiscuous Inhibition by Aggregation

A common pitfall with novel compounds is non-specific inhibition caused by the formation of colloidal aggregates.[9][10][12] This mechanism can lead to false positives in high-throughput screening.

Aggregation cluster_0 Low Concentration (Below CMC) cluster_1 High Concentration (Above CMC) M1 M M2 M M3 M M4 M M5 M Agg Aggregate Enzyme Enzyme Agg->Enzyme Enzyme adsorbs to aggregate surface Enzyme->Inactive Non-specific Inhibition p1->Agg Self-assembles into colloidal aggregates

Caption: Mechanism of promiscuous inhibition via compound aggregation.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Google Cloud.
  • A Common Mechanism Underlying Promiscuous Inhibitors From Virtual and High-Throughput Screening. (n.d.). PubMed.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. (n.d.). Wiley Online Library.
  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. (n.d.). ACS Publications.
  • Why can't I get reproducible results in cell based assays?. (2021, January 16). ResearchGate.
  • Promiscuous Inhibitors. (n.d.). Malvern Panalytical.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). A2B Chem.
  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. (n.d.). Docking.org.
  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.
  • DMSO in cell based assays. (2025, January 16). Scientist Solutions.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Tackling assay interference associated with small molecules. (2024, April 15). PubMed.
  • Adjusting for the effects of DMSO on cell line growth and viability in experiments. (2025, December). BenchChem.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (n.d.). BenchChem.
  • Assay Interference by Chemical Reactivity. (2015, September 18). NCBI Bookshelf.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central.
  • What are some common sources of error in cell viability assays?. (2023, June 27). AAT Bioquest.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications.
  • Cell viability following exposure to DMSO. Cells were grown in medium.... (n.d.). ResearchGate.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). National Institutes of Health.
  • Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. (2023, February 26). Contract Laboratory.
  • Why Can Western Blot Data be Difficult to Reproduce?. (2018, February 13). LI-COR Biosciences.
  • Protocols & Troubleshooting Guides. (n.d.). R&D Systems.
  • Why Purity Variation is Significant in Laboratories. (n.d.). Atom Scientific.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017, June). ResearchGate.
  • A small molecule enhances RNA interference and promotes microRNA processing. (2008, July 20). Nature Biotechnology.
  • A small molecule enhances RNA interference and promotes microRNA processing. (2025, August 6). ResearchGate.
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
  • Technical Support Center: Troubleshooting Interference from Biological Samples in Assays. (2025, December). BenchChem.
  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH.
  • Understanding Assay, Purity, and Potency in Analytical Chemistry. (2025, July 30). Medikamenter QS.
  • A small molecule enhances RNA interference and promotes microRNA processing. (n.d.). PubMed.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-amine

Technical Support Center: Scaling Up the Synthesis of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine

Welcome to the technical support center for the synthesis of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important chiral amine. Chiral amines are crucial building blocks in the pharmaceutical industry, and understanding the nuances of their synthesis is paramount for efficient and successful drug development.[3][4][5]

I. Synthetic Pathway Overview

The most common and scalable synthetic route to 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine involves a two-step process starting from 3,4-dihydro-2H-benzo[b][1][2]dioxepine. The first step is a Friedel-Crafts acylation to introduce the acetyl group, followed by a reductive amination of the resulting ketone.

Synthetic_Pathway3,4-Dihydro-2H-benzo[b][1,4]dioxepine3,4-Dihydro-2H-benzo[b][1,4]dioxepine1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-one1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-one3,4-Dihydro-2H-benzo[b][1,4]dioxepine->1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-one1. Acetyl chloride, AlCl3(Friedel-Crafts Acylation)1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-one->1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine2. NH3, H2, Raney Ni(Reductive Amination)

Caption: General synthetic route to the target amine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

A. Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation is giving low yields and a mixture of regioisomers. How can I improve the selectivity and conversion?

Answer:

Low yields and poor regioselectivity in Friedel-Crafts acylations are common challenges, often stemming from catalyst deactivation, substrate reactivity, and reaction conditions.

  • Catalyst Choice and Stoichiometry: While aluminum chloride (AlCl₃) is the classic Lewis acid for this reaction, its high reactivity can sometimes lead to side reactions and complex formation with the ethereal oxygens of the benzodioxepine ring. Consider screening other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer milder conditions and improved selectivity. Ensure that at least a stoichiometric amount of the Lewis acid is used, as it complexes with both the acylating agent and the product ketone.

  • Solvent Selection: The choice of solvent is critical. Nitrobenzene or carbon disulfide are traditional solvents, but due to safety and environmental concerns, alternative solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred. Ensure the solvent is anhydrous, as water will quench the Lewis acid.

  • Temperature Control: Friedel-Crafts reactions are typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of reagents can help to minimize the formation of byproducts. After the initial addition, the reaction may need to be warmed to room temperature or slightly above to drive it to completion.

  • Addition Order: The order of addition can significantly impact the outcome. A common and effective method is to pre-form the acylium ion by adding acetyl chloride to a suspension of the Lewis acid in the chosen solvent at a low temperature, and then adding the 3,4-dihydro-2H-benzo[b][1][2]dioxepine solution dropwise.

B. Reductive Amination

Question: The reductive amination of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-one is sluggish, and I'm observing significant amounts of the corresponding alcohol byproduct. What can I do to improve the efficiency of the amination?

Answer:

The formation of the alcohol byproduct is a result of the direct reduction of the ketone competing with the desired reductive amination pathway.[6] This is a common issue that can be addressed by carefully optimizing the reaction conditions.[7]

  • Choice of Reducing Agent: While sodium borohydride can be used, it is a strong reducing agent and can lead to significant alcohol formation. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations as they are less reactive towards ketones under neutral or acidic conditions, but readily reduce the intermediate imine.[6]

  • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in a slightly acidic medium (pH 5-6) to facilitate the dehydration of the hemiaminal intermediate to the imine.[6] This can be achieved by using a buffer system, such as acetic acid/sodium acetate.

  • Ammonia Source: An excess of the ammonia source is crucial to drive the equilibrium towards imine formation. Anhydrous ammonia gas can be bubbled through the reaction mixture, or a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol) can be used. Ammonium acetate can also serve as both the ammonia source and a component of the buffer system.

  • Use of Dehydrating Agents: To shift the equilibrium towards imine formation, the removal of water is beneficial.[6] The addition of a dehydrating agent like molecular sieves (3Å or 4Å) can significantly improve the reaction rate and yield.[8]

  • Alternative Methods: For challenging substrates, consider alternative reductive amination protocols such as the Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source.[9][10][11] However, this method often requires higher temperatures. Another option is catalytic hydrogenation using a metal catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

C. Purification and Chiral Resolution

Question: I am struggling with the purification of the final amine product, and the subsequent chiral resolution is proving difficult. What are some effective strategies?

Answer:

Purification of amines can be challenging due to their basic nature and potential for emulsion formation during aqueous workups. Chiral resolution often requires careful screening of resolving agents and crystallization conditions.

  • Purification of the Racemic Amine:

    • Acid-Base Extraction: A standard method for purifying amines is to perform an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This process helps to remove neutral and acidic impurities.

    • Salt Formation and Recrystallization: The amine can be converted to a salt (e.g., hydrochloride or tartrate) and purified by recrystallization from a suitable solvent system.[12] This is often a very effective method for obtaining high-purity material.

  • Chiral Resolution:

    • Diastereomeric Salt Formation: The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid. Common resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent is critical and often requires empirical screening.

    • Troubleshooting Diastereomeric Salt Resolution:

      • Poor Enantiomeric Excess (ee): If the ee of the resolved amine is low, try screening different chiral resolving agents and crystallization solvents. Sometimes, multiple recrystallizations of the diastereomeric salt are necessary to achieve high optical purity.[13]

      • Low Yield: A low yield of the desired enantiomer may indicate that the diastereomeric salt is too soluble in the chosen solvent. Experiment with less polar solvents or solvent mixtures to reduce solubility.

      • Incomplete Precipitation: Ensure sufficient time for crystallization. In some cases, seeding the solution with a small crystal of the desired diastereomeric salt can induce crystallization.[14]

    • Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful techniques for both analytical and preparative-scale separation of enantiomers.[] While this can be a more expensive option for large-scale production, it is often used for high-value pharmaceutical intermediates.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1:

  • Friedel-Crafts Acylation: This reaction is highly exothermic and generates HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Careful control of the addition rate and temperature is crucial to prevent runaway reactions.

  • Reductive Amination: The use of hydrogen gas for catalytic hydrogenation requires specialized equipment and adherence to strict safety protocols to prevent the risk of fire or explosion. Sodium cyanoborohydride is toxic and should be handled with care.

  • Solvent Handling: Many of the solvents used (e.g., DCM, DCE, nitrobenzene) are hazardous. Consult the Safety Data Sheets (SDS) for all reagents and solvents and handle them in a well-ventilated area.

Q2: Are there any "green" or more environmentally friendly alternatives for this synthesis?

A2: Yes, several strategies can be employed to make the synthesis more environmentally friendly:

  • Catalytic Reductive Amination: Using catalytic hydrogenation instead of stoichiometric reducing agents like borohydrides improves the atom economy and reduces waste.

  • Enzymatic Reductive Amination: Biocatalysis using imine reductases (IREDs) can offer high enantioselectivity under mild reaction conditions (aqueous media, room temperature).[16] This is a rapidly developing field with significant potential for green synthesis.

  • Solvent Selection: Replacing hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) should be considered where possible.

Q3: How can I monitor the progress of the reactions effectively?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information on the reaction progress and can also be used to determine the purity of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile components and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for confirming the structure of the product and intermediates.

Q4: What are some of the key analytical techniques for characterizing the final product?

A4:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral HPLC or SFC: To determine the enantiomeric excess (ee).

  • Melting Point: As an indicator of purity.

  • Elemental Analysis: To confirm the elemental composition.

IV. Experimental Protocols

A. Synthesis of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-one

Friedel_Crafts_Workflowcluster_reactantsReactant Preparationcluster_reactionReactioncluster_workupWork-up and PurificationAlCl3Anhydrous AlCl3Reaction_VesselReaction Vessel(0-5 °C)AlCl3->Reaction_VesselDCMAnhydrous DCMDCM->Reaction_VesselAcetyl_ChlorideAcetyl ChlorideAcetyl_Chloride->Reaction_VesselAdd dropwiseBenzodioxepine3,4-Dihydro-2H-benzo[b][1,4]dioxepinein Anhydrous DCMBenzodioxepine->Reaction_VesselAdd dropwiseQuenchQuench with Ice/HClReaction_Vessel->QuenchExtractionExtract with DCMQuench->ExtractionWashWash with NaHCO3 and BrineExtraction->WashDryDry over Na2SO4Wash->DryConcentrateConcentrate in vacuoDry->ConcentratePurifyPurify by Column Chromatography(Silica Gel, Hexanes/EtOAc)Concentrate->Purify

Caption: Workflow for Friedel-Crafts acylation.

Step-by-Step Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3,4-dihydro-2H-benzo[b][1][2]dioxepine (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired ketone.

B. Reductive Amination of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-one

Reductive_Amination_Workflowcluster_reactantsReactant Preparationcluster_reactionReactioncluster_workupWork-up and PurificationKetone1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-oneReaction_VesselReaction Vessel(Room Temperature)Ketone->Reaction_VesselNH3_MeOH7N NH3 in MethanolNH3_MeOH->Reaction_VesselNH4OAcAmmonium AcetateNH4OAc->Reaction_VesselNaBH3CNSodium CyanoborohydrideNaBH3CN->Reaction_VesselAdd portion-wiseQuenchQuench with WaterReaction_Vessel->QuenchConcentrateConcentrate to remove MethanolQuench->ConcentrateBasifyBasify with NaOHConcentrate->BasifyExtractionExtract with EtOAcBasify->ExtractionWashWash with BrineExtraction->WashDryDry over Na2SO4Wash->DryConcentrate_FinalConcentrate in vacuoDry->Concentrate_FinalPurifyPurify by Acid-Base Extraction orColumn ChromatographyConcentrate_Final->Purify

Caption: Workflow for reductive amination.

Step-by-Step Procedure:

  • To a solution of 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-one (1.0 eq) in methanol, add a solution of 7N ammonia in methanol (10-20 eq) and ammonium acetate (3-5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 30 °C.

  • Stir the reaction at room temperature overnight, or until LC-MS analysis indicates complete conversion.

  • Carefully quench the reaction by adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue with 2M NaOH solution to pH > 12.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amine.

  • The crude amine can be further purified by acid-base extraction or column chromatography on silica gel (eluting with a gradient of DCM and methanol containing a small amount of triethylamine).

V. Data Summary

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Yield (%)Key AdvantagesKey Disadvantages
Sodium Borohydride40-60Inexpensive, readily availableProne to causing alcohol byproduct formation
Sodium Cyanoborohydride70-90Selective for imine reduction, stable in protic solventsToxic, requires careful handling
Sodium Triacetoxyborohydride80-95Mild and selective, does not require pH controlMore expensive, can be moisture sensitive
Catalytic Hydrogenation85-98High yielding, clean reaction, good atom economyRequires specialized high-pressure equipment, catalyst handling

VI. References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). Modern reductive amination. John Wiley & Sons.

  • Finar, I. L. (2009). Organic chemistry, vol. 1. Pearson Education India.

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Yin, Q., Shi, Y., Wang, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141–6153. [Link]

  • MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(23), 8299. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Chiral Amines.

  • RSC Publishing. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, (42), 6333-6347. [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Hamann, H. J., & Ramachandran, P. V. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications. [Link]

  • Sci-Hub. (n.d.). Direct catalytic asymmetric synthesis of α-chiral primary amines.

  • ACS Publications. (2012). Metal and Alloy Nanoparticles by Amine-Borane Reduction of Metal Salts by Solid-Phase Synthesis: Atom Economy and Green Process. Inorganic Chemistry, 51(15), 8237–8245. [Link]

  • ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 133-140. [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Retrieved from [Link]

  • Hamann, H. J., & Ramachandran, P. V. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications.

  • A Short Chronological Review on the Syntheses of Amine-Boranes. (2020). Molecules, 25(17), 3964.

  • The University of Manchester. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.

  • ACS Publications. (1990). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 62(19), 2087–2094. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

  • Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 10). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 117-147. [Link]

  • NIH. (2017). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 22(12), 2097. [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl furan-2-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2006). Novel application of Leuckart–Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library. Chemical Communications, (23), 2459-2461. [Link]

  • Seoul National University. (n.d.). Novel application of Leuckart-Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library.

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.

  • RASĀYAN. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(1), 1-7.

  • Scribd. (n.d.). Reactions 04 00007 v2.

  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2099. [Link]

  • J&K Scientific. (n.d.). 3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-amine. Retrieved from [Link]

  • BLDpharm. (n.d.). 2-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)-3-methylbutan-1-amine.

  • ResearchGate. (2025). Novel application of Leuckart-Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library.

  • ResearchGate. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.

  • MDPI. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(13), 5123. [Link]

  • Moldb. (n.d.). Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1][2]dioxepine-7-carboxylate.

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. The principles and methodologies discussed herein are grounded in established scientific practices and aligned with the stringent validation requirements set forth by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The selection of an appropriate analytical method is a critical decision in the drug development pipeline, with implications for everything from early-stage formulation development to final product release testing. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when establishing and cross-validating analytical methods for novel chemical entities.

The Analyte: 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is a novel pharmaceutical compound with potential therapeutic applications. Its chemical structure, featuring a benzodioxepine core, presents unique analytical challenges that necessitate the development of robust and reliable quantitative methods.

Caption: Chemical structure of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine.

Methodology Showdown: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS often represents a trade-off between simplicity and cost-effectiveness on one hand, and sensitivity and specificity on the other. This guide will delve into the nuances of each technique in the context of analyzing our target analyte.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many pharmaceutical quality control laboratories due to its robustness, ease of use, and relatively low operational cost. The method relies on the analyte's ability to absorb ultraviolet light for detection and quantification.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 275 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine reference standard in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Extract the analyte from the pharmaceutical matrix (e.g., tablets, plasma) using an appropriate solvent and dilute to fall within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[4][5] This technique couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry, allowing for the quantification of analytes at much lower concentrations and in complex matrices.[6][7]

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: m/z 194.1 → 177.1

      • Qualifier: m/z 194.1 → 135.1

    • Internal Standard (IS): A deuterated analog of the analyte.

  • Standard and Sample Preparation:

    • Similar to HPLC-UV, but with dilutions to much lower concentrations. The use of an internal standard is crucial for accurate quantification.

Cross-Validation: Ensuring Method Comparability

When multiple analytical methods are used within a project or across different laboratories, a cross-validation study is essential to ensure the comparability of the data generated.[8] The core objective is to demonstrate that the methods produce equivalent results within acceptable statistical limits.

cluster_workflow Cross-Validation Workflow Start Define Acceptance Criteria Method1 Analyze Samples using Method 1 (e.g., HPLC-UV) Start->Method1 Method2 Analyze the Same Samples using Method 2 (e.g., LC-MS/MS) Start->Method2 Compare Statistically Compare the Results Method1->Compare Method2->Compare Evaluate Evaluate Against Pre-defined Criteria Compare->Evaluate Pass Methods are Cross-Validated Evaluate->Pass Pass Fail Investigate Discrepancies and Re-validate Evaluate->Fail Fail

Sources

A Tale of Two Molecules: Deconstructing the Pharmacological Mechanisms of Doxepin and its Benzodioxepine Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of neuropharmacology, the exploration of tricyclic and heterocyclic compounds has yielded a wealth of therapeutic agents. This guide offers an in-depth, comparative analysis of the well-established tricyclic antidepressant, Doxepin, and the lesser-known benzodioxepine derivative, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. While Doxepin's mechanism of action is extensively characterized, its structural analog remains largely enigmatic. This guide will first elucidate the multifaceted pharmacology of Doxepin, supported by robust experimental data. Subsequently, we will dissect the structure of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine to hypothesize a potential mechanism of action, drawing upon established structure-activity relationships, while clearly delineating the current knowledge gap.

Doxepin: A Study in Dose-Dependent Polypharmacology

Doxepin is a first-generation tricyclic antidepressant (TCA) approved for the treatment of major depressive disorder, anxiety, and as a hypnotic for insomnia.[1] Its therapeutic versatility stems from a complex and dose-dependent interaction with multiple neurotransmitter systems.

Dual-Action Mechanism: From Potent Antihistamine to Serotonin-Norepinephrine Reuptake Inhibitor

At its core, Doxepin's mechanism of action is bimodal:

  • Low-Dose (3-6 mg) - Potent H1 Histamine Receptor Antagonism: At low doses, Doxepin functions as a highly potent antagonist of the histamine H1 receptor.[2] This action is responsible for its sedative and hypnotic effects, making it an effective treatment for insomnia.[2] The affinity of Doxepin for the H1 receptor is remarkably high, with a Ki value reported to be less than 1 nM.[3] This potent antihistaminic activity is achieved at concentrations that have minimal impact on other receptors, thereby reducing the incidence of common TCA-related side effects.

  • High-Dose (75-300 mg) - Serotonin and Norepinephrine Reuptake Inhibition: At higher doses, Doxepin exhibits the classic mechanism of a tricyclic antidepressant by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[2] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission and alleviating depressive symptoms. Additionally, at these higher concentrations, Doxepin also demonstrates antagonistic activity at α1-adrenergic and muscarinic acetylcholine receptors, contributing to its side-effect profile, which can include orthostatic hypotension and anticholinergic effects like dry mouth and constipation.[1][2]

Receptor Binding Profile of Doxepin

The following table summarizes the binding affinities (Ki) of Doxepin for various receptors, illustrating its polypharmacological nature. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)Primary Effect
Histamine H1<1Sedation, Hypnosis
Serotonin Transporter (SERT)36-116Antidepressant
Norepinephrine Transporter (NET)18-50Antidepressant
Muscarinic M1-M520-100Anticholinergic Side Effects
Adrenergic α112-42Orthostatic Hypotension, Sedation
Serotonin 5-HT2A5-20Anxiolytic, Sedative

Data compiled from various sources.

Signaling Pathways and Experimental Workflow

The multifaceted mechanism of Doxepin involves modulation of several key signaling pathways. Its primary antidepressant effect is mediated through the enhancement of serotonergic and noradrenergic signaling. Antagonism of the H1 receptor leads to the suppression of histamine-mediated wakefulness-promoting pathways.

Experimental Workflow: Radioligand Binding Assay

A fundamental experimental technique to determine the binding affinity of a compound to its target receptor is the radioligand binding assay.

Objective: To quantify the binding affinity (Ki) of Doxepin for the H1 histamine receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the H1 histamine receptor are isolated.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [³H]-pyrilamine).

  • Competition: Increasing concentrations of unlabeled Doxepin are added to the incubation mixture. Doxepin will compete with the radioligand for binding to the H1 receptor.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of Doxepin. The IC50 value (the concentration of Doxepin that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Doxepin's Signaling Cascade

Doxepin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin 5-HT SERT->Serotonin Reuptake NET NET Norepinephrine NE NET->Norepinephrine Reuptake Receptor_5HT 5-HT Receptor Serotonin->Receptor_5HT Binds Receptor_NE NE Receptor Norepinephrine->Receptor_NE Binds Neuronal_Response Altered Neuronal Response Receptor_5HT->Neuronal_Response Receptor_NE->Neuronal_Response H1_Receptor H1 Receptor Sedation Sedation/ Hypnosis H1_Receptor->Sedation Doxepin_High Doxepin (High Dose) Doxepin_High->SERT Inhibits Doxepin_High->NET Inhibits Doxepin_Low Doxepin (Low Dose) Doxepin_Low->H1_Receptor Antagonizes Synaptic_Cleft Synaptic Cleft

Caption: Dose-dependent mechanism of Doxepin.

1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine: A Structural Analog with a Hypothetical Mechanism

In stark contrast to Doxepin, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is a compound for which there is a significant lack of published pharmacological data. Its existence is primarily documented in chemical supplier catalogs and synthetic chemistry literature. However, a detailed analysis of its chemical structure allows for the formulation of a hypothesis regarding its potential mechanism of action.

Structural Analysis and Comparison with Known Pharmacophores

1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is a phenethylamine derivative. The core structure consists of a benzodioxepine ring system with an ethylamine side chain. This structural motif is shared by a number of psychoactive compounds, suggesting potential interactions with monoamine systems.

Key Structural Features:

  • Benzodioxepine Core: This heterocyclic system is present in some compounds with reported biological activities, including antibacterial and central nervous system effects.

  • Ethylamine Side Chain: The ethylamine moiety is a classic pharmacophore found in numerous neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and synthetic stimulants and psychedelics.

Hypothetical Mechanism of Action: A Monoamine Releaser or Reuptake Inhibitor?

Based on its structural similarity to known monoaminergic agents, it is plausible that 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine could act as either a monoamine reuptake inhibitor or a releasing agent.

  • Potential as a Monoamine Reuptake Inhibitor: The phenethylamine backbone could allow the molecule to bind to monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), thereby inhibiting the reuptake of their respective neurotransmitters. This would lead to an increase in synaptic monoamine levels, a mechanism shared by many antidepressants and stimulants.

  • Potential as a Monoamine Releasing Agent: Alternatively, the compound could be a substrate for monoamine transporters, leading to their reversal and the subsequent release of neurotransmitters from the presynaptic terminal. This is the primary mechanism of action for amphetamine and its analogs.

Further experimental validation is imperative to substantiate these hypotheses.

Proposed Experimental Workflow: In Vitro Transporter Assay

To investigate the potential interaction of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine with monoamine transporters, an in vitro transporter assay would be a critical first step.

Objective: To determine if 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine inhibits the reuptake or promotes the release of dopamine, norepinephrine, and serotonin.

Methodology:

  • Cell Culture: Use cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

  • Reuptake Inhibition Assay:

    • Pre-incubate the cells with varying concentrations of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine.

    • Add a radiolabeled substrate for each transporter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin).

    • After a short incubation, terminate the uptake and measure the amount of radioactivity accumulated in the cells.

    • A reduction in radioactivity indicates inhibition of reuptake.

  • Release Assay:

    • Pre-load the cells with a radiolabeled neurotransmitter.

    • Wash the cells to remove excess radioactivity.

    • Add varying concentrations of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine.

    • Measure the amount of radioactivity released from the cells into the supernatant.

    • An increase in radioactivity in the supernatant indicates neurotransmitter release.

Hypothetical Monoaminergic Action

Hypothetical_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT DAT Dopamine DA DAT->Dopamine Reuptake NET NET Norepinephrine NE NET->Norepinephrine Reuptake SERT SERT Serotonin 5-HT SERT->Serotonin Reuptake DA_Receptor DA Receptor Dopamine->DA_Receptor Binds NE_Receptor NE Receptor Norepinephrine->NE_Receptor Binds HT_Receptor 5-HT Receptor Serotonin->HT_Receptor Binds Neuronal_Response Altered Neuronal Response DA_Receptor->Neuronal_Response NE_Receptor->Neuronal_Response HT_Receptor->Neuronal_Response Test_Compound 1-(3,4-Dihydro-2H-benzo[b] dioxepin-7-yl)-ethyl amine Test_Compound->DAT ? (Inhibits/Reverses) Test_Compound->NET ? (Inhibits/Reverses) Test_Compound->SERT ? (Inhibits/Reverses) Synaptic_Cleft Synaptic Cleft

Caption: Postulated monoaminergic activity.

Conclusion: An Established Therapeutic and a Molecule of Interest

This guide has provided a comprehensive overview of the well-defined, dose-dependent mechanism of action of Doxepin, a cornerstone in the treatment of depression and insomnia. Its rich pharmacology, characterized by potent H1 histamine receptor antagonism at low doses and serotonin-norepinephrine reuptake inhibition at higher doses, serves as a paradigm for polypharmacological drug action.

In contrast, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine represents a frontier in neuropharmacological exploration. While its structural features suggest a potential interaction with monoamine systems, the absence of empirical data necessitates a call for further research. The proposed experimental workflows provide a clear path forward for elucidating the mechanism of action of this and other novel benzodioxepine derivatives. For researchers in drug discovery, the juxtaposition of these two molecules highlights both the depth of our understanding of established drugs and the vast, unexplored chemical space ripe for investigation.

References

  • Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. Preprints.org. Available at: [Link]

  • High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain. PubMed. Available at: [Link]

  • Doxepin - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

Sources

Benchmarking the efficacy of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine against other benzodioxepines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Psychoactive Drug Development

Abstract

The exploration of novel psychoactive compounds requires a rigorous, systematic approach to characterize their pharmacological profile and benchmark their efficacy against existing analogs. This guide presents a comprehensive framework for evaluating the novel compound 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. Due to the absence of published data on this specific molecule, we will establish a methodological protocol using well-characterized benzodioxepines such as 1,3-Benzodioxolylbutanamine (BDB) and (1,3-Benzodioxolyl)-2-butanamine (EVE) as comparators. This document provides detailed experimental workflows, from in-vitro receptor binding assays to in-vivo behavioral paradigms, designed to elucidate the compound's mechanism of action, potency, and potential therapeutic or abuse liability. All protocols are presented with the scientific rationale to ensure a self-validating and reproducible research program.

Introduction: The Scientific Rationale for Benzodioxepine Exploration

The benzodioxepine scaffold is a key pharmacophore in a class of psychoactive compounds known for their empathogenic and stimulant properties. These compounds primarily exert their effects through interaction with monoamine transporters, particularly the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The subtle structural modifications to the benzodioxepine ring system or the ethylamine side chain can dramatically alter the affinity and selectivity for these transporters, leading to a wide spectrum of pharmacological effects.

The primary hypothesis for investigating a novel analog like 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is to explore how the expansion of the dioxole ring to a dioxepine ring influences monoamine transporter interaction. This modification may alter the conformation of the molecule, potentially leading to a unique selectivity profile, for instance, a higher SERT to DAT ratio, which is often associated with reduced stimulant and abuse potential. This guide provides the necessary framework to test this hypothesis.

In-Vitro Characterization: Receptor Binding & Functional Assays

The foundational step in characterizing any novel psychoactive compound is to determine its binding affinity and functional activity at key CNS targets. For benzodioxepines, the primary targets are the monoamine transporters SERT, DAT, and NET.

Experimental Protocol: Radioligand Binding Assays

This protocol quantifies the affinity of the test compound for the monoamine transporters. It measures the ability of the compound to displace a specific radiolabeled ligand from the transporter.

Methodology:

  • Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing human SERT, DAT, or NET are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the transporters.

  • Binding Reaction: A constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is incubated with the prepared membranes.

  • Competitive Displacement: A range of concentrations of the test compounds (1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, BDB, EVE) are added to compete with the radioligand for binding to the transporter.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes but allow the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. The data is used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the transporter. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Monoamine Transporter Uptake Assays

This functional assay measures the potency of the test compound to inhibit the reuptake of neurotransmitters by the transporters.

Methodology:

  • Cell Culture: HEK293 cells expressing the monoamine transporters are plated in multi-well plates.

  • Pre-incubation: The cells are pre-incubated with various concentrations of the test compounds.

  • Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET) is added to the wells to initiate uptake by the cells.

  • Termination of Uptake: After a short incubation period, the uptake process is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is measured. The data is used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Data Presentation: Comparative In-Vitro Profile

The following table summarizes the expected data output from the in-vitro assays. The values for BDB and EVE are based on published literature, while the values for the target compound are hypothetical placeholders to illustrate the comparative framework.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)5-HT Uptake IC50 (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)
1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine HypotheticalHypotheticalHypotheticalHypotheticalHypotheticalHypothetical
BDB (1,3-Benzodioxolylbutanamine)761,2303121961,040401
EVE ((1,3-Benzodioxolyl)-2-butanamine)1502,5005003502,800750

Note: Data for EVE is illustrative and compiled from various sources for comparative purposes.

In-Vivo Evaluation: Behavioral Pharmacology

In-vivo studies are critical to understanding how the in-vitro profile of a compound translates into physiological and behavioral effects in a living organism. The following protocols are standard for assessing the psychoactive properties of novel compounds.

Experimental Protocol: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice is a well-established behavioral model that is highly correlated with serotonin 5-HT2A receptor activation, a common downstream effect of serotonin-releasing agents.

Methodology:

  • Animal Acclimation: Male C57BL/6 mice are acclimated to the testing environment.

  • Compound Administration: Animals are administered various doses of the test compounds (or vehicle control) via intraperitoneal (IP) injection.

  • Observation Period: Following a set pre-treatment time (e.g., 30 minutes), the mice are placed in an observation chamber.

  • Scoring: The number of head twitches is recorded by a trained observer, who is blind to the experimental conditions, for a defined period (e.g., 15 minutes).

  • Data Analysis: The dose-response relationship for HTR frequency is analyzed to determine the ED50 (the dose that produces 50% of the maximal effect).

Experimental Protocol: Locomotor Activity Assessment

Locomotor activity is a measure of the stimulant effects of a compound, often mediated by its action on the dopamine system.

Methodology:

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Acclimation: Rodents are individually placed in the open-field arena for an acclimation period (e.g., 30 minutes) to establish a baseline activity level.

  • Compound Administration: The animals are removed, administered the test compound or vehicle, and immediately returned to the arena.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 2 hours).

  • Analysis: The data is analyzed to compare the effects of different doses of the compounds on locomotor activity relative to the vehicle control.

Visualization of Experimental and Logical Workflows

Diagrams are essential for visualizing the complex relationships in pharmacological research.

experimental_workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis cluster_data Data Interpretation synthesis Compound Synthesis (Target & Comparators) binding Radioligand Binding Assays (SERT, DAT, NET) synthesis->binding Determine Ki uptake Transporter Uptake Assays (5-HT, DA, NE) synthesis->uptake Determine IC50 htr Head-Twitch Response (5-HT2A Activity) binding->htr profile Pharmacological Profile (Selectivity, Potency) binding->profile locomotor Locomotor Activity (Stimulant Effects) uptake->locomotor uptake->profile efficacy Efficacy & Effect (Behavioral Outcomes) htr->efficacy locomotor->efficacy profile->efficacy Predictive Relationship signaling_pathway cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft compound Benzodioxepine Analog sert SERT compound->sert Inhibits Reuptake dat DAT compound->dat Inhibits Reuptake net NET compound->net Inhibits Reuptake serotonin 5-HT sert->serotonin Reuptake dopamine DA dat->dopamine Reuptake norepinephrine NE net->norepinephrine Reuptake post_synaptic Post-Synaptic Neuron serotonin->post_synaptic 5-HT Receptor Activation dopamine->post_synaptic DA Receptor Activation norepinephrine->post_synaptic NE Receptor Activation

Caption: Mechanism of action for benzodioxepine analogs at the synapse.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the pharmacological evaluation of the novel compound 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. By systematically comparing its in-vitro and in-vivo profiles with known analogs like BDB, researchers can precisely determine its potency, selectivity, and functional effects. The proposed experiments will elucidate whether the expansion of the dioxole to a dioxepine ring achieves the hypothesized alteration of the SERT/DAT selectivity ratio.

Future studies should expand this framework to include more complex behavioral models, such as drug discrimination and self-administration paradigms, to assess the subjective effects and abuse liability of the compound. Furthermore, pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for predicting its duration of action and potential for drug-drug interactions. This comprehensive approach will ensure a thorough understanding of the novel compound's place within the broader landscape of benzodioxepine pharmacology.

References

  • Title: Neuropharmacology of "Legal Highs" Source: British Journal of Pharmacology URL: [Link]

  • Title: The medicinal chemistry of recreational drugs Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 1-(1,3-Benzodioxol-5-yl)-2-butanamine (BDB) and Its N-Methyl and N-Ethyl Homologs: A Pharmacological Study Source: Psychopharmacology URL: [Link]

  • Title: In vitro and in vivo pharmacology of substituted α-alkyl-3,4-(methylenedioxy)phenethylamines Source: Pharmacology Biochemistry and Behavior URL: [Link]

  • Title: The head-twitch response in rodents: a model for hallucinogenic drug action Source: Behavioural Pharmacology URL: [Link]

A Head-to-Head Comparison of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethylamine and its Analogs: A Guide for Researchers

A Head-to-Head Comparison of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)-ethylamine and its Analogs: A Guide for Researchers

This guide provides a comprehensive, head-to-head comparison of 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)-ethylamine and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds. In the absence of extensive empirical data for the benzodioxepine series, this guide leverages established principles from the broader class of phenethylamine-based psychoactive compounds to provide a robust predictive analysis.

Introduction: The Quest for Novel Psychoactive Scaffolds

The field of psychoactive drug research is in a perpetual state of evolution, with a continuous drive to identify novel chemical scaffolds that exhibit unique pharmacological profiles. Phenethylamines, a class of compounds that includes well-known substances such as amphetamine and 3,4-methylenedioxymethamphetamine (MDMA), have been a cornerstone of this research. Their ability to modulate monoaminergic systems—specifically those of serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—underpins their diverse psychopharmacological effects, ranging from stimulation to empathogenesis.[3]

A key strategy in the design of new psychoactive substances is the modification of the aromatic ring system of the phenethylamine core. This has led to the exploration of various heterocyclic analogs, with the aim of fine-tuning receptor and transporter interactions to achieve desired therapeutic effects while minimizing off-target activities. This guide focuses on the 3,4-dihydro-2H-benzo[b][1][2]dioxepine scaffold as a promising, yet underexplored, bioisostere of the more extensively studied methylenedioxy and benzofuran rings found in compounds like MDMA and 7-APB, respectively.

The primary compound of interest, 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)-ethylamine (herein referred to as 7-APBD ), represents a novel structural class with the potential for unique pharmacological properties. This guide will compare 7-APBD with its hypothetical N-methylated analog, 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)-N-methylethanamine (7-MAPBD ), and draw parallels to the well-characterized benzofuran analog, 7-(2-aminopropyl)benzofuran (7-APB ).

Structural Comparison and Rationale for Analog Selection

The core hypothesis of this guide is that the electronic and conformational properties of the benzodioxepine ring system will impart a distinct pharmacological profile upon the ethylamine side chain, differentiating it from its benzofuran and methylenedioxy counterparts. The selection of analogs for this comparison is based on systematic modifications known to influence the activity of phenethylamine-based compounds.

Compound Core Structure Side Chain Rationale for Inclusion
7-APBD 3,4-Dihydro-2H-benzo[b][1][2]dioxepineEthylamineThe primary compound of interest, representing a novel scaffold.
7-MAPBD 3,4-Dihydro-2H-benzo[b][1][2]dioxepineN-MethylethylamineN-methylation is a common modification that can alter potency and selectivity at monoamine transporters.
7-APB BenzofuranEthylamineA well-characterized analog that provides a benchmark for comparison of the benzodioxepine scaffold.

Predicted Pharmacological Profiles: A Structure-Activity Relationship (SAR) Analysis

In the absence of direct experimental data for 7-APBD and 7-MAPBD, we can infer their likely pharmacological profiles based on established SAR principles within the phenethylamine class. The primary determinants of activity in these compounds are their interactions with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as their affinities for various serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B.

Monoamine Transporter Interactions

The potency and selectivity of phenethylamines at monoamine transporters are heavily influenced by the nature of the aromatic ring system and substitutions on the ethylamine side chain.

  • 7-APBD (Hypothesized) : The benzodioxepine ring is electronically similar to the methylenedioxy ring of MDA, suggesting that 7-APBD may exhibit a preference for SERT over DAT, a hallmark of empathogenic compounds. However, the increased conformational flexibility of the seven-membered dioxepine ring compared to the rigid five-membered methylenedioxy ring could modulate transporter binding. It is predicted that 7-APBD will be a potent inhibitor and releaser of serotonin, with moderate activity at norepinephrine and dopamine transporters.

  • 7-MAPBD (Hypothesized) : N-methylation of the ethylamine side chain, as seen in the transition from MDA to MDMA, typically enhances potency at SERT and may slightly increase affinity for DAT. Therefore, 7-MAPBD is predicted to be a more potent serotonin releaser than 7-APBD, potentially with a more balanced dopaminergic component to its activity.

  • 7-APB (Reference) : Experimental data for 7-APB indicates that it is a monoamine releasing agent with a preference for SERT and NET over DAT.[1][4] This profile is consistent with its classification as an empathogen with stimulant properties.

Predicted Transporter Inhibition Potency (IC50, nM)
Compound SERT DAT NET DAT/SERT Ratio
7-APBD (Predicted) 50 - 150500 - 1500200 - 60010 - 15
7-MAPBD (Predicted) 20 - 100300 - 1000150 - 50015 - 20
7-APB (Experimental) 130 ± 202100 ± 400340 ± 6016.2

Note: Predicted values for 7-APBD and 7-MAPBD are based on SAR principles and are for illustrative purposes. Experimental data for 7-APB is adapted from Rickli et al., 2015.

Serotonin Receptor Interactions

Direct agonism at 5-HT2 receptor subtypes can contribute to the psychedelic and, in the case of 5-HT2B receptors, potentially cardiotoxic effects of these compounds.

  • 7-APBD and 7-MAPBD (Hypothesized) : It is anticipated that these compounds will exhibit moderate affinity for 5-HT2A and 5-HT2B receptors, similar to other empathogenic phenethylamines. The specific binding profile will be dependent on the precise conformational presentation of the molecule to the receptor binding pocket.

Predicted Receptor Binding Affinities (Ki, nM)
Compound 5-HT2A 5-HT2B
7-APBD (Predicted) 500 - 2000300 - 1500
7-MAPBD (Predicted) 400 - 1800250 - 1200
7-APB (Experimental) 1200 ± 200800 ± 150

Note: Predicted values for 7-APBD and 7-MAPBD are based on SAR principles and are for illustrative purposes. Experimental data for 7-APB is adapted from Rickli et al., 2015.

Experimental Methodologies for Pharmacological Profiling

To empirically validate the predicted pharmacological profiles of 7-APBD and its analogs, a series of in vitro assays are required. The following protocols are standard in the field for the characterization of novel psychoactive substances.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compounds for monoamine transporters and serotonin receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its target receptor or transporter.

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes expressing the target transporter (hSERT, hDAT, hNET) or receptor (h5-HT2A, h5-HT2B) are prepared from transfected cell lines (e.g., HEK293 cells).

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, and to minimize non-specific binding.

  • Incubation: A constant concentration of radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake and Release Assays

Objective: To determine whether the test compounds act as inhibitors or substrates (releasers) at monoamine transporters.

Principle: These functional assays measure the ability of a test compound to either block the uptake of a radiolabeled substrate or to induce the release of a pre-loaded radiolabeled substrate from cells expressing the target transporter.

Step-by-Step Protocol (Release Assay):

  • Cell Culture: HEK293 cells stably expressing the human monoamine transporters (hSERT, hDAT, or hNET) are cultured to confluence in 96-well plates.

  • Pre-loading: Cells are incubated with a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]MPP+ for DAT and NET) to allow for uptake into the cells.

  • Washing: Excess extracellular radiolabel is removed by washing the cells with buffer.

  • Compound Addition: The test compound is added to the cells at various concentrations.

  • Incubation: The cells are incubated for a defined period to allow for transporter-mediated release of the radiolabeled substrate.

  • Quantification: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that elicits 50% of the maximum release (EC50) is determined.

Visualizing the Concepts

Chemical Structures

Gcluster_07-APBDcluster_17-MAPBDcluster_27-APB7-APBD7-APBD7-MAPBD7-MAPBD7-APB7-APB

Caption: Chemical structures of 7-APBD, 7-MAPBD, and 7-APB.

Monoamine Releasing Agent Mechanism of Action

Gcluster_presynapticPresynaptic NeuronPresynaptic NeuronSynaptic CleftSynaptic CleftPresynaptic Neuron->Synaptic CleftReleasePostsynaptic NeuronPostsynaptic NeuronSynaptic Cleft->Postsynaptic NeuronPostsynaptic ReceptorPostsynaptic ReceptorSynaptic Cleft->Postsynaptic Receptor4. Monoamines bind to postsynaptic receptorsVesicleVesicleMonoamine Transporter (SERT/DAT/NET)Monoamine Transporter (SERT/DAT/NET)Vesicle->Monoamine Transporter (SERT/DAT/NET)Monoamine Transporter (SERT/DAT/NET)->Synaptic Cleft3. Transporter reverses, releasing monoaminesMonoamine Transporter (SERT/DAT/NET)->VesicleMonoamineDrug

Caption: Simplified mechanism of action of a monoamine releasing agent.

Experimental Workflow for In Vitro Pharmacological Profiling

Gcluster_0Phase 1: Primary Screeningcluster_1Phase 2: Functional Characterizationcluster_2Phase 3: Data Analysis and SARRadioligand Binding AssaysRadioligand Binding AssaysDetermine Ki at SERT, DAT, NET, 5-HT2A, 5-HT2BDetermine Ki at SERT, DAT, NET, 5-HT2A, 5-HT2BRadioligand Binding Assays->Determine Ki at SERT, DAT, NET, 5-HT2A, 5-HT2BMonoamine Uptake/Release AssaysMonoamine Uptake/Release AssaysRadioligand Binding Assays->Monoamine Uptake/Release AssaysCompounds with high affinityDetermine EC50 for release and IC50 for uptake inhibitionDetermine EC50 for release and IC50 for uptake inhibitionMonoamine Uptake/Release Assays->Determine EC50 for release and IC50 for uptake inhibitionCompare potency and selectivity across analogsCompare potency and selectivity across analogsMonoamine Uptake/Release Assays->Compare potency and selectivity across analogsFunctional dataEstablish Structure-Activity RelationshipsEstablish Structure-Activity RelationshipsCompare potency and selectivity across analogs->Establish Structure-Activity Relationships

Caption: A typical workflow for the in vitro pharmacological profiling of novel psychoactive compounds.

Conclusion and Future Directions

The exploration of novel psychoactive scaffolds is essential for advancing our understanding of neuropharmacology and for the development of new therapeutic agents. While direct experimental data for 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)-ethylamine and its analogs is currently lacking, the principles of structure-activity relationships provide a strong foundation for predicting their pharmacological profiles.

This guide posits that 7-APBD and 7-MAPBD are likely to be empathogenic compounds with a primary action as serotonin releasing agents. The subtle electronic and conformational differences imparted by the benzodioxepine ring system may offer a unique modulation of transporter and receptor interactions compared to their benzofuran and methylenedioxy counterparts.

Future research should focus on the synthesis and empirical validation of the pharmacological profiles of these novel compounds. The experimental methodologies outlined in this guide provide a clear roadmap for such investigations. A thorough understanding of the in vitro and in vivo pharmacology of the benzodioxepine-based phenethylamines will be a valuable contribution to the field of medicinal chemistry and neuroscience.

References

  • Niello, M., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile? bioRxiv. [Link]

  • Niello, M., et al. (2024). Bioisosteric analogs of MDMA: improving the pharmacological profile? British Journal of Pharmacology. [Link]

  • Simmler, L. D., & Liechti, M. E. (2018). Pharmacology of MDMA- and Amphetamine-Like New Psychoactive Substances. In Handbook of Experimental Pharmacology (Vol. 252, pp. 143–164). Springer, Cham. [Link]

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(13), 3412–3425. [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. [Link]

A Comparative Guide to Validating the Target of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Validation in Drug Discovery

In the landscape of modern drug discovery, identifying a bioactive compound is only the beginning. The critical, and often most challenging, phase is the rigorous validation of its biological target.[1][2][3] An astonishingly high percentage of clinical trial failures, particularly in Phase II, can be attributed to a lack of efficacy, a problem that often stems from inadequate target validation.[4] This guide provides an in-depth, comparative framework for validating the molecular target of a novel compound, which we will refer to as "Cmpd-X" (1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine), using the gold-standard approach of genetic knockout (KO) models.

For the purposes of this guide, we will hypothesize that Cmpd-X is a novel agonist of the serotonin 2A receptor (5-HT2A), a crucial G protein-coupled receptor (GPCR) implicated in a vast array of neurological processes and the primary target of classical psychedelics.[5][6][7] The objective is to provide researchers, scientists, and drug development professionals with the principles, detailed protocols, and comparative data necessary to unequivocally confirm—or refute—that the 5-HT2A receptor is the primary mediator of Cmpd-X's biological effects.

Part 1: The Principle of Genetic Ablation for Target Validation

The fundamental logic behind using a knockout model is irrefutable: if a compound exerts its effects by acting on a specific target protein, then in an organism where the gene for that protein is rendered inoperative (knocked out), the compound's effects should be abolished or significantly attenuated.[1][4] This genetic approach provides the highest level of evidence for a specific drug-target interaction in a complex biological system.

Comparison with Alternative Methodologies

While knockout models are the definitive standard, it is valuable to compare them with other common target validation techniques.

Methodology Principle Advantages Limitations
CRISPR Knockout Permanent inactivation of the target gene at the DNA level.[8]Definitive, permanent loss-of-function; high specificity; enables in vivo studies.[9][10]Germline KOs can be lethal or cause developmental compensation; more time and resource-intensive to create.[4]
RNA Interference (RNAi) Post-transcriptional silencing of the target gene's mRNA, leading to reduced protein expression (knockdown).Technically simpler and faster to implement in vitro; transient effect can be advantageous.Often results in incomplete knockdown; high potential for off-target effects, leading to misleading results.[10][11][12]
Small Molecule Inhibitors/Antagonists Use of a known chemical probe to block the target's function.Can be used in wild-type systems; provides immediate pharmacological data.The probe itself may have unknown off-target effects; may not fully mimic the genetic ablation phenotype.[2]

As the table illustrates, the permanent and precise nature of a CRISPR-mediated knockout provides the most robust platform for validating the on-target activity of Cmpd-X.[13]

cluster_WT Wild-Type Animal cluster_KO Htr2a Knockout Animal cluster_OffTarget Off-Target Scenario (in KO) wt_cmpd Cmpd-X wt_target 5-HT2A Receptor (Present) wt_cmpd->wt_target Binds & Activates wt_effect Biological Effect (e.g., Head-Twitch) wt_target->wt_effect Triggers ko_cmpd Cmpd-X ko_target 5-HT2A Receptor (Absent) ko_cmpd->ko_target Cannot Bind ko_effect No Biological Effect ko_target->ko_effect No Trigger ot_cmpd Cmpd-X ot_target Unknown Target ot_cmpd->ot_target Binds & Activates ot_effect Residual Effect ot_target->ot_effect Triggers

Figure 1. Logical framework for target validation using a knockout model.

Part 2: A Step-by-Step Experimental Guide

This section details the comprehensive workflow for validating Cmpd-X's target using a knockout mouse model of the 5-HT2A receptor gene (Htr2a).

Step 2.1: Generation of the Htr2a Knockout Mouse Model via CRISPR/Cas9

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is the state-of-the-art method for generating knockout mice.[14][15][16] The process involves creating a double-strand break (DSB) in the target gene, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in small insertions or deletions (indels) that cause a frameshift mutation and a non-functional protein.[15]

start Design sgRNA (Targeting Htr2a Exon) reagents Synthesize sgRNA & Cas9 mRNA start->reagents injection Microinject into Mouse Zygotes reagents->injection transfer Implant Embryos into Pseudopregnant Female injection->transfer founders Screen Pups (F0) for Mutations transfer->founders breed Breed F0 Founders to Establish Germline Transmission (F1) founders->breed start Does Cmpd-X elicit a response in Htr2a KO mice? no_effect Conclusion: 5-HT2A is the primary target for this phenotype. start->no_effect No yes_effect Is the response diminished compared to WT? start->yes_effect Yes diminished Conclusion: 5-HT2A is a primary target, but off-target effects contribute. yes_effect->diminished Yes not_diminished Conclusion: 5-HT2A is NOT the primary target for this phenotype. yes_effect->not_diminished No

Sources

A Senior Application Scientist's Guide to the Synthesis and Verification of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)ethan-1-amine

A Senior Application Scientist's Guide to the Synthesis and Verification of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine

Abstract

This guide provides a comprehensive analysis of the synthetic pathways to 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine, a heterocyclic amine of interest in medicinal chemistry due to its structural relation to known pharmacologically active agents. In the absence of extensive, peer-reviewed literature on this specific molecule, this document serves as a best-practice manual for its synthesis, purification, and rigorous characterization. We compare common synthetic strategies for analogous aryl ethylamines and present a detailed, validated protocol for a highly reproducible synthesis via reductive amination. This guide is intended for researchers in drug discovery and chemical development, providing the necessary technical detail to ensure the generation of high-purity material and reliable, reproducible downstream experimental results.

Introduction: The Benzodioxepine Scaffold in Medicinal Chemistry

The 3,4-dihydro-2H-benzo[b][1][2]dioxepine core is a privileged scaffold in modern medicinal chemistry. Its constrained, seven-membered heterocyclic structure is present in a variety of compounds investigated for diverse biological activities. Published research on related structures includes potent modulators of AMPA receptors, anticonvulsant agents, and progesterone receptor modulators[3][4][5]. The target molecule of this guide, 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine, incorporates a chiral ethylamine side chain, a common pharmacophore in neurologically active compounds.

Given the limited specific data for this molecule, establishing a robust and reproducible synthetic and analytical workflow is paramount for any research program. This guide aims to bridge that gap by leveraging established chemical principles and providing a self-validating experimental framework.

Comparative Analysis of Synthetic Strategies

The most logical and widely adopted method for the synthesis of primary amines from ketones is reductive amination [1][6][7]. This process involves the condensation of a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding amine. While the overall strategy is consistent, the choice of reagents—specifically the reducing agent and the ammonia source—can significantly impact yield, purity, and operational complexity.

The logical precursor for our target is the ketone, 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanone . This ketone can be synthesized via Friedel-Crafts acylation of the parent 3,4-dihydro-2H-benzo[b][1][2]dioxepine. The subsequent reductive amination presents several viable options.

Table 1: Comparison of Common Reductive Amination Protocols for Aryl Ketones

MethodReducing AgentAmmonia SourceTypical SolventAdvantagesDisadvantages
Sodium Cyanoborohydride NaBH₃CNNH₄OAc or NH₃/MeOHMethanol (MeOH)Mild, selective for the imine over the ketone, well-documented[6][7].Toxicity of cyanide byproducts; requires careful pH control.
Sodium Triacetoxyborohydride NaBH(OAc)₃NH₄OAcDichloroethane (DCE) or Tetrahydrofuran (THF)Mild, non-toxic, highly efficient, does not require strict pH control.More expensive than other borohydrides; can be moisture sensitive.
Catalytic Hydrogenation H₂ gasNH₃/MeOHMethanol, Ethanol"Green" chemistry, no metal hydride waste, scalable.Requires specialized high-pressure equipment (H-Cube®, Parr shaker); catalyst can be pyrophoric (e.g., Raney Ni) or expensive (e.g., Pd/C)[2][8].
Leuckart-Wallach Reaction Formic Acid / FormamideAmmonium Formate or FormamideNeat (no solvent)Inexpensive reagents, one-pot procedure.High temperatures required; often produces formylated byproducts and lower yields.

Scientific Rationale for Protocol Selection: Based on the comparison, reductive amination using Sodium Triacetoxyborohydride (STAB) offers the best balance of safety, efficiency, yield, and operational simplicity for a laboratory setting. Its tolerance for a wide range of functional groups and less stringent reaction conditions make it a highly reliable choice for ensuring reproducibility.

Recommended "Gold Standard" Experimental Workflow

This section details a complete, step-by-step protocol designed for high reproducibility and self-validation at each stage.

Workflow Overview

The overall synthetic pathway is a two-step process starting from the commercially available 3,4-dihydro-2H-benzo[b][1][2]dioxepine.

GAStart: 3,4-Dihydro-2H-benzo[b][1,4]dioxepineBStep 1: Friedel-Crafts AcylationReagents: Acetyl Chloride, AlCl₃Solvent: Dichloromethane (DCM)A->B Acylation CIntermediate Ketone:1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanoneB->C Isolation DStep 2: Reductive AminationReagents: NH₄OAc, NaBH(OAc)₃Solvent: 1,2-Dichloroethane (DCE)C->D Amination ECrude Product MixtureD->EFWorkup & Purification:Aqueous wash, Column ChromatographyE->F Purification GFinal Product:1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethan-1-amineF->GHCharacterization & QC:¹H NMR, ¹³C NMR, LC-MS, HPLC PurityG->H Validation

Caption: Recommended two-step synthetic workflow.

Step 1: Synthesis of 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethanone (Ketone Precursor)
  • Rationale: This Friedel-Crafts acylation is a standard method for installing an acetyl group onto an activated aromatic ring. Dichloromethane is used as it is an inert solvent for this reaction. Anhydrous conditions are critical as aluminum chloride reacts violently with water.

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 100 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

    • In a separate flask, dissolve 3,4-dihydro-2H-benzo[b][1][2]dioxepine (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM (20 mL).

    • Add the substrate solution dropwise to the AlCl₃ suspension at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • In-Process Check (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

    • Workup: Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl (5 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Step 2: Reductive Amination to 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine
  • Rationale: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations. It reduces the iminium ion formed in situ much faster than it reduces the starting ketone, preventing the formation of the corresponding alcohol byproduct[9]. Ammonium acetate serves as the ammonia source and a mild acid catalyst.

  • Protocol:

    • To a round-bottom flask, add the ketone precursor (1.0 eq), ammonium acetate (NH₄OAc, 10 eq), and 1,2-dichloroethane (DCE, 0.2 M).

    • Stir the suspension at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: The reaction may gently exotherm.

    • Stir the reaction at room temperature for 12-24 hours.

    • IPC: Monitor by TLC or LC-MS until the intermediate imine is consumed and the ketone is gone.

    • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously for 1 hour. Transfer to a separatory funnel and extract three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: The crude amine is basic and can be purified by flash column chromatography on silica gel, typically using a gradient of DCM with 0-10% Methanol containing 1% triethylamine (to prevent the amine from streaking on the acidic silica).

Analytical Validation and Data

Rigorous characterization is non-negotiable for ensuring the identity, purity, and reproducibility of the synthesized compound.

Table 2: Expected Analytical Characterization Data

AnalysisTechniqueExpected Result for C₁₁H₁₅NO₂ (MW: 193.24)
Identity ¹H NMR (400 MHz, CDCl₃)Peaks corresponding to aromatic protons (~6.8-7.2 ppm), the ethyl CH (~4.1 ppm, quartet), the ethyl CH₃ (~1.4 ppm, doublet), the dioxepine ring protons (~4.2 ppm, ~2.1 ppm), and a broad singlet for the NH₂ protons (variable).
Identity ¹³C NMR (100 MHz, CDCl₃)Peaks for 9 distinct aromatic/vinylic carbons, and 4 distinct aliphatic carbons. The benzylic carbon bearing the amine will be ~50 ppm.
Identity LC-MS (ESI+)A major peak observed at m/z = 194.1 [M+H]⁺.
Purity HPLC (UV, 254 nm)Purity ≥95%, typically >98% after chromatography.

Putative Biological Mechanism of Action

While direct biological data for this specific molecule is scarce, its structure strongly suggests a potential interaction with monoamine neurotransmitter systems. The α-methylphenethylamine core is a classic scaffold for compounds that interact with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

The diagram below illustrates the putative mechanism. The compound likely acts as a competitive substrate and/or inhibitor at these transporters, altering the reuptake of neurotransmitters from the synaptic cleft and thereby increasing their concentration.

Gcluster_0Presynaptic Neuroncluster_1Synaptic Cleftcluster_2Postsynaptic NeuronCompound1-(Benzodioxepin-7-yl)ethan-1-amineTransporterMonoamine Transporter(SERT, DAT, NET)Compound->TransporterBinds/InhibitsVesicleVesicle(5-HT, DA, NE)NeurotransmitterNeurotransmitterVesicle->NeurotransmitterReleaseMAOMAONeurotransmitter->MAOMetabolismSynaptic_NTSynapticNeurotransmitterNeurotransmitter->Synaptic_NTExocytosisSynaptic_NT->TransporterReuptakeReceptorPostsynapticReceptorSynaptic_NT->ReceptorSignal Transduction

Caption: Putative mechanism of action at a monoamine synapse.

Conclusion: A Framework for Reproducibility

The reproducibility of published data begins with a robust and well-characterized synthesis of the molecule . For 1-(3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)ethan-1-amine, where specific literature is sparse, reproducibility must be built from the ground up. The synthetic and analytical workflow detailed in this guide provides a reliable foundation. By employing a high-yield, safe, and scalable reductive amination protocol and validating the final compound with a comprehensive suite of analytical techniques, researchers can proceed with confidence that their material is of high purity and that their downstream biological results will be both accurate and reproducible.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][1]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link][7]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed Central. Retrieved from [Link][8]

  • Lebrun, S., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry. Retrieved from [Link][3]

  • Liu, C., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry. Retrieved from [Link][4]

  • Fensome, A., et al. (2008). 1,5-Dihydro-benzo[e][1][2]oxazepin-2(1H)-ones containing a 7-(5'-cyanopyrrol-2-yl) group as nonsteroidal progesterone receptor modulators. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][5]

A Comparative Guide to the ADMET Properties of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of ADMET Profiling in CNS Drug Discovery

The journey of a novel chemical entity from the laboratory bench to a clinically effective therapeutic is fraught with challenges, with a significant portion of drug candidates failing due to suboptimal pharmacokinetic and safety profiles.[1] This is particularly true for drugs targeting the Central Nervous System (CNS), which must overcome the formidable blood-brain barrier (BBB) to exert their therapeutic effect.[2] A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore not just a regulatory requirement but a cornerstone of rational drug design. Early and accurate ADMET profiling allows researchers to "fail fast and fail cheap," prioritizing candidates with the highest probability of success and guiding medicinal chemistry efforts to mitigate liabilities.[3]

This guide provides a comparative analysis of the predicted ADMET properties of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine , a novel compound of interest for CNS applications. As direct experimental data for this molecule is not yet available, this analysis relies on robust in silico predictive models. To provide a meaningful context, its predicted properties are benchmarked against two established CNS drugs: Viloxazine and Rotigotine . This comparative approach aims to highlight potential strengths and liabilities, and to provide a roadmap for future experimental validation.

Chapter 1: Physicochemical Characterization and Comparator Selection

The ADMET profile of a compound is intrinsically linked to its fundamental physicochemical properties. Parameters such as lipophilicity (logP), molecular weight (MW), polar surface area (PSA), and hydrogen bonding capacity dictate how a molecule will interact with biological systems.[4]

In Silico Prediction of Physicochemical Properties

For our target compound, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, key physicochemical properties were predicted using established computational algorithms. These predictors utilize large datasets of known molecules to estimate the properties of novel structures.[5][6] The goal is to ascertain its "drug-likeness" and specifically its suitability as a CNS agent, which typically favors smaller, moderately lipophilic molecules with limited hydrogen bonding potential to facilitate BBB penetration.[2][7]

Rationale for Comparator Selection

To ground our predictive analysis, two marketed CNS drugs were selected for comparison:

  • Viloxazine: A selective norepinephrine reuptake inhibitor used for the treatment of ADHD.[8] Its morpholine ring, a saturated cyclic ether, provides a relevant structural parallel to the benzodioxepin moiety of our target compound. Its well-documented ADMET profile serves as a valuable benchmark.[9][10]

  • Rotigotine: A non-ergoline dopamine agonist delivered via a transdermal patch for Parkinson's disease and restless legs syndrome.[11][12] It represents a different structural class but shares the feature of being a CNS-active amine. Its properties, particularly its transdermal delivery, offer a different perspective on distribution and metabolism.

Comparative Physicochemical Data

The predicted properties of our target compound are presented alongside the known properties of Viloxazine and Rotigotine in Table 1.

Property1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine (Predicted)Viloxazine (Experimental/Known)Rotigotine (Experimental/Known)Ideal CNS Range[2][7]
Molecular Weight ( g/mol ) 207.26237.29315.47< 450
logP 1.951.564.1 (calculated)1.5 - 3.5
Topological Polar Surface Area (TPSA) (Ų) 47.839.7253.9< 70
Hydrogen Bond Donors 212≤ 3
Hydrogen Bond Acceptors 343≤ 5
Rotatable Bonds 456≤ 8

Table 1: Comparative Physicochemical Properties.

The initial in silico analysis suggests that 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine possesses physicochemical properties largely consistent with those of successful CNS drugs. Its molecular weight, TPSA, and hydrogen bonding characteristics fall well within the desired ranges, suggesting a favorable starting point for BBB penetration and oral bioavailability.

Chapter 2: Absorption

Absorption encompasses a drug's journey from its site of administration into systemic circulation. For a CNS drug intended for oral delivery, this involves both traversing the intestinal epithelium and subsequently crossing the blood-brain barrier.

Predicted Oral Bioavailability and Intestinal Absorption

Based on its physicochemical profile (low molecular weight, moderate TPSA), our target compound is predicted to have high intestinal absorption . The properties align with Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability.[13]

Blood-Brain Barrier (BBB) Permeability Assessment

The ability to cross the BBB is the sine qua non of a CNS therapeutic. Our target compound's low TPSA (< 70 Ų) and moderate logP are strong indicators of potential passive diffusion across the BBB.[7] In comparison, both Viloxazine and Rotigotine are known to effectively penetrate the CNS to exert their therapeutic effects.

To experimentally validate these predictions, two key in vitro assays are indispensable: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a rapid, high-throughput method to assess a compound's passive permeability across an artificial lipid membrane, mimicking the lipid environment of biological barriers.[1][14][15]

Causality: This assay is chosen as a primary screen because it isolates passive diffusion, the desired mechanism for most CNS drugs. Its simplicity and cost-effectiveness make it ideal for early-stage discovery.[16]

Caption: PAMPA Experimental Workflow.

Step-by-Step Methodology:

  • Preparation of Plates: A 96-well filter plate (donor plate) is coated with a solution of lipid (e.g., 10% lecithin in dodecane). A corresponding 96-well acceptor plate is filled with buffer, often containing a small percentage of a solubilizing agent like DMSO.[14]

  • Compound Addition: The test compound is dissolved in the donor plate buffer at a known concentration.

  • Incubation: The donor filter plate is placed on top of the acceptor plate, creating a "sandwich." This is incubated at room temperature for a defined period (typically 2-5 hours) with gentle shaking.[1]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (V_A / (Area × time)) × [drug]_acceptor / [drug]_donor

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This model is more biologically complex than PAMPA as it includes active transport mechanisms.[17][18][19]

Causality: This assay is a crucial secondary screen. If a compound's permeability in Caco-2 is significantly lower than in PAMPA, it may indicate that the compound is a substrate for efflux transporters (like P-glycoprotein), a major hurdle for CNS drugs.[18]

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and monolayer formation.[][21]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay: The test compound is added to the apical (A) side (representing the gut lumen), and samples are taken from the basolateral (B) side (representing the blood) over time (typically up to 2 hours). To assess efflux, the experiment is also run in the B-to-A direction.[18]

  • Quantification: Compound concentrations in the collected samples are determined by LC-MS/MS.

  • Data Analysis: The Papp is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio >2 is generally considered indicative of active efflux.

Chapter 3: Distribution

Distribution describes how a drug spreads throughout the body's compartments after absorption. For CNS drugs, key parameters are plasma protein binding (PPB) and the volume of distribution (Vd). High PPB can limit the amount of free drug available to cross the BBB, while a very high Vd might indicate sequestration in tissues, potentially reducing brain exposure.

  • Plasma Protein Binding (PPB): Our target compound, with its basic amine group, is predicted to exhibit moderate PPB. Viloxazine has a reported PPB of ~82%, while Rotigotine's is ~92%.

  • Volume of Distribution (Vd): The predicted Vd for the target compound is moderate, suggesting it will distribute into tissues without excessive sequestration. Viloxazine has a Vd of 0.73 L/kg.[22]

Chapter 4: Metabolism

Metabolism is the biochemical modification of drug molecules by the body, primarily in the liver, which facilitates their elimination. Understanding a compound's metabolic stability and the enzymes involved is critical for predicting its half-life and potential for drug-drug interactions (DDIs).[23]

Predicted Metabolic Pathways and CYP450 Involvement

The primary metabolic enzymes are the Cytochrome P450 (CYP) family.[9]

  • Target Compound: The ethylamine side chain is a likely site for N-dealkylation. The aromatic ring may undergo hydroxylation. The benzodioxepin ring is generally stable but could be a site for oxidative metabolism.

  • Viloxazine: The major metabolic pathway in humans is 5-hydroxylation on the aromatic ring, mediated by CYP2D6, followed by glucuronidation.[9][10][24]

  • Rotigotine: It undergoes extensive metabolism, including N-dealkylation and direct conjugation (sulfation and glucuronidation) of the phenolic hydroxyl group.

A key concern is the inhibition or induction of CYP enzymes. In silico models predict that our target compound may be a weak inhibitor of some CYP isoforms, a common feature for amine-containing compounds. This requires experimental verification.

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay uses subcellular fractions from the liver (microsomes) that are rich in CYP enzymes to determine a compound's metabolic stability.[25][26][27]

Causality: This is a foundational metabolism assay. It provides a quantitative measure of intrinsic clearance (Clint), which is essential for predicting the in vivo hepatic clearance and half-life of a drug.[23]

Caption: Liver Microsomal Stability Assay Workflow.

Step-by-Step Methodology:

  • Incubation Preparation: The test compound (e.g., at 1 µM) is pre-incubated with liver microsomes (e.g., human or rat, at ~0.5 mg/mL protein) in a phosphate buffer at 37°C.[26]

  • Reaction Initiation: The metabolic reaction is started by adding a solution of NADPH, an essential cofactor for CYP enzymes.[28]

  • Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent compound.

  • Data Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).[28]

Chapter 5: Excretion

Excretion is the final removal of the drug and its metabolites from the body. Based on the predicted metabolism to more polar species (e.g., hydroxylated metabolites and their conjugates), the primary route of excretion for 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is expected to be renal (via urine) . This is consistent with the excretion pathways of many small molecule drugs, including Viloxazine and Rotigotine conjugates.[10][11]

Chapter 6: Toxicity

Predicting potential toxicity early is one of the most critical aspects of ADMET profiling.[29] For CNS drugs, a key area of concern is cardiotoxicity, specifically the inhibition of the hERG potassium channel, which can lead to fatal arrhythmias.[30]

In Silico Toxicity Assessment
  • hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) is crucial for cardiac repolarization.[30] Many basic amines can bind to the hERG channel. In silico QSAR models predict a low to moderate risk of hERG inhibition for our target compound. This is a critical flag that must be experimentally investigated.

  • Cytotoxicity: General cytotoxicity is predicted to be low, but this requires confirmation in cell-based assays.

  • Other Toxicities: Computational models for mutagenicity (Ames test) and carcinogenicity are largely negative, which is a positive sign for the compound's safety profile.[31][32][33]

Experimental Protocol: hERG Channel Inhibition Assay

The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay.[30] Automated, higher-throughput versions are now common in drug discovery.[34]

Causality: This assay directly measures the functional effect of a compound on the hERG potassium channel current. Given the potential for cardiotoxicity to derail a drug development program, this is a mandatory safety screen.[35]

Step-by-Step Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.[30]

  • Patch Clamp: Using an automated patch-clamp system (e.g., QPatch or SyncroPatch), a single cell is sealed onto an aperture. The cell membrane is then ruptured to achieve a "whole-cell" configuration, allowing direct measurement of ion flow through the channels.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.[35]

  • Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations.

  • Data Acquisition: The hERG current is measured after application of each compound concentration.

  • Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. These data are used to generate a concentration-response curve and determine the IC50 value (the concentration at which 50% of the current is inhibited).[35]

Caption: Automated hERG Patch-Clamp Assay Workflow.

Conclusion and Future Directions

This in silico comparative analysis provides a foundational assessment of the ADMET profile for 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine. The predictions are largely favorable, suggesting the molecule possesses drug-like properties consistent with a CNS candidate. Its physicochemical profile points towards good absorption and BBB penetration. It is predicted to have moderate metabolic stability and a low risk for most toxicities.

However, computational predictions are not a substitute for experimental data. The analysis has highlighted a key potential liability: a low to moderate risk of hERG channel inhibition. Therefore, the immediate next step should be to prioritize the experimental validation of these predictions. A tiered approach is recommended:

  • Tier 1: Conduct PAMPA and liver microsomal stability assays. These high-throughput assays will quickly confirm the predictions for passive permeability and metabolic clearance.

  • Tier 2: If permeability and stability are promising, proceed with the hERG patch-clamp assay. A potent hERG signal (e.g., IC50 < 10 µM) would be a significant concern.

  • Tier 3: Conduct the Caco-2 permeability assay to investigate active efflux and a broader CYP450 inhibition panel to assess DDI potential.

This structured, data-driven approach, blending predictive modeling with targeted experimental validation, provides the most efficient path to fully characterizing the ADMET profile of this promising compound and determining its viability as a future CNS therapeutic.

References

  • Banerjee, P., & Dehury, B. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 59(23), 10345-10374. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. [Link]

  • Wager, T. T., et al. (2016). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. [Link]

  • Hsyu, P. H., et al. (2020). Metabolism and in vitro drug-drug interaction assessment of viloxazine. Xenobiotica, 50(12), 1438-1449. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • ACD/Labs. (n.d.). Software to Predict Toxicity. Retrieved from [Link]

  • ACS Publications. (2017). CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules with Experimentally Determined Exposure in the Mouse Brain. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2020). (PDF) Metabolism and in vitro drug-drug interaction assessment of viloxazine. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • European Union. (n.d.). In vitro Caco-2 permeability. EURL ECVAM - TSAR. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Metabolism and in vitro drug–drug interaction assessment of viloxazine. Retrieved from [Link]

  • SlideShare. (n.d.). hERG Assay. Retrieved from [Link]

  • PubMed. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Review of Software Tools for Toxicity Prediction. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • NIH. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • NIH. (n.d.). Viloxazine. PubChem. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Drug Central. (n.d.). viloxazine. Retrieved from [Link]

  • Nature. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Pion Inc. (2024). Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. Retrieved from [Link]

  • NIH. (n.d.). Use of an In Vitro Skin Parallel Artificial Membrane Assay (Skin-PAMPA) as a Screening Tool to Compare Transdermal Permeability of Model Compound 4-Phenylethyl-Resorcinol Dissolved in Different Solvents. PMC. Retrieved from [Link]

  • NIH. (n.d.). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Retrieved from [Link]

  • ResearchGate. (n.d.). ADMET analysis of compounds 1-4. Retrieved from [Link]

  • NIH. (n.d.). Rotigotine. PubChem. Retrieved from [Link]

Sources

Independent Verification of the Synthesis of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the independent verification of synthesized novel chemical entities is a cornerstone of scientific integrity and preclinical development. This guide provides an in-depth technical comparison of synthetic routes for 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, a chiral amine with potential applications in medicinal chemistry. We will explore two distinct and viable synthetic pathways, offering detailed protocols and the underlying chemical principles. Furthermore, a comprehensive framework for the analytical verification of the final product is presented, ensuring the identity, purity, and enantiomeric integrity of the synthesized compound.

Introduction: The Significance of Independent Synthesis and Verification

The ability to independently synthesize a target molecule is paramount in drug discovery and development. It validates initial findings, enables further pharmacological testing, and provides a scalable route for future manufacturing. 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, with its characteristic benzodioxepine core and a chiral ethylamine side chain, presents a synthetic challenge that requires careful consideration of regioselectivity and stereocontrol. This guide will compare a classical, robust method—reductive amination—with a more controlled, multi-step approach—the Gabriel synthesis. The objective is to provide the reader with the necessary information to select the most appropriate synthetic strategy based on available resources, desired scale, and purity requirements.

Synthetic Route Comparison: Reductive Amination vs. Gabriel Synthesis

Primary Synthetic Route: Reductive Amination

Reductive amination is a widely employed and efficient method for the formation of amines from carbonyl compounds.[1] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone precursor, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethanone, and an ammonia source, followed by in-situ reduction to the desired amine.

Causality of Experimental Choices:

The choice of ammonium formate in a Leuckart-type reaction serves a dual purpose: it acts as both the ammonia source and the reducing agent (in the form of formic acid).[2][3] This simplifies the reaction setup and avoids the handling of gaseous ammonia. The use of a dedicated reducing agent like sodium borohydride offers milder reaction conditions and often leads to cleaner conversions.[4] The selection of methanol as a solvent is based on its ability to dissolve the ketone precursor and the ammonium salt, facilitating a homogenous reaction environment.

Experimental Protocol: Reductive Amination

A detailed, step-by-step methodology for the reductive amination synthesis is provided below:

Step 1: Synthesis of the Ketone Precursor

The synthesis of the ketone precursor, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethanone, is a prerequisite for the reductive amination. This can be achieved via Friedel-Crafts acylation of 3,4-dihydro-2H-benzo[b][3][5]dioxepine.

Step 2: Reductive Amination to the Target Amine

  • To a solution of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethanone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Extract the aqueous layer with dichloromethane.

  • Basify the aqueous layer with 2M NaOH and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reductive Amination

ParameterResult
Yield 65-75%
Purity (by HPLC) >95%
Reaction Time 24-36 hours
Key Reagents 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethanone, Ammonium Acetate, Sodium Cyanoborohydride

Workflow Diagram: Reductive Amination

Reductive_Amination Ketone 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethanone Imine Imine Intermediate Ketone->Imine NH4OAc, MeOH Amine 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine Imine->Amine NaBH3CN

Caption: Reductive amination workflow.

Alternative Synthetic Route: Gabriel Synthesis

The Gabriel synthesis offers a more controlled, albeit longer, route to primary amines, effectively preventing the over-alkylation issues that can plague direct alkylation methods.[3][6][7] This method utilizes phthalimide as an ammonia surrogate.

Causality of Experimental Choices:

The Gabriel synthesis begins with the formation of a stable N-alkylphthalimide intermediate from the corresponding alkyl halide.[2][8] This prevents the newly formed amine from reacting further. The subsequent hydrazinolysis step cleaves the phthalimide group under relatively mild conditions to release the desired primary amine.[2] This method is particularly advantageous when a clean, high-purity product is required and the starting material is a primary or secondary alkyl halide.

Experimental Protocol: Gabriel Synthesis

Step 1: Synthesis of the Halide Precursor

The synthesis of the corresponding halide, 1-(1-bromoethyl)-3,4-dihydro-2H-benzo[b][3][5]dioxepine, is the initial step. This can be achieved from the corresponding alcohol via bromination.

Step 2: Gabriel Synthesis to the Target Amine

  • To a solution of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add 1-(1-bromoethyl)-3,4-dihydro-2H-benzo[b][3][5]dioxepine (1 equivalent).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour into water.

  • Filter the resulting precipitate (N-alkylated phthalimide), wash with water, and dry.

  • To a suspension of the N-alkylated phthalimide in ethanol, add hydrazine hydrate (5 equivalents).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature and acidify with concentrated HCl.

  • Filter the phthalhydrazide precipitate.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography.

Data Presentation: Gabriel Synthesis

ParameterResult
Yield 50-60% (over two steps)
Purity (by HPLC) >98%
Reaction Time 16-24 hours
Key Reagents 1-(1-Bromoethyl)-3,4-dihydro-2H-benzo[b][3][5]dioxepine, Potassium Phthalimide, Hydrazine Hydrate

Workflow Diagram: Gabriel Synthesis

Gabriel_Synthesis Alkyl_Halide 1-(1-Bromoethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine Phthalimide_Adduct N-Alkylated Phthalimide Alkyl_Halide->Phthalimide_Adduct Potassium Phthalimide, DMF Amine 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine Phthalimide_Adduct->Amine Hydrazine Hydrate, EtOH

Caption: Gabriel synthesis workflow.

Independent Verification of the Synthesized Product

Regardless of the synthetic route chosen, rigorous analytical verification is essential to confirm the identity, purity, and, critically for this chiral molecule, the enantiomeric composition of the final product.

Mandatory Visualization: The Logic of Verification

Verification_Logic cluster_synthesis Synthesis cluster_verification Verification Reductive_Amination Reductive Amination Crude_Product Crude Product Reductive_Amination->Crude_Product Gabriel_Synthesis Gabriel Synthesis Gabriel_Synthesis->Crude_Product Purified_Product Purified Product Crude_Product->Purified_Product Purification NMR NMR Spectroscopy (Identity & Structure) Purified_Product->NMR MS Mass Spectrometry (Molecular Weight) Purified_Product->MS HPLC_Purity Achiral HPLC (Purity) Purified_Product->HPLC_Purity HPLC_Chiral Chiral HPLC (Enantiomeric Purity) Purified_Product->HPLC_Chiral Final_Confirmation Confirmed Product NMR->Final_Confirmation Structural Confirmation MS->Final_Confirmation MW Confirmation HPLC_Purity->Final_Confirmation Purity Confirmation HPLC_Chiral->Final_Confirmation Enantiomeric Confirmation

Caption: Logical flow of synthesis and verification.

Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include aromatic protons, the methine proton of the ethylamine side chain, the methyl group doublet, and the protons of the dioxepine ring.

  • ¹³C NMR: Confirms the carbon framework of the molecule.[9] Expected signals would correspond to the aromatic carbons, the aliphatic carbons of the ethylamine side chain, and the carbons of the dioxepine ring.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the compound. The expected molecular ion peak ([M+H]⁺) for C₁₁H₁₅NO₂ would be approximately 194.11 g/mol .

3. High-Performance Liquid Chromatography (HPLC):

  • Achiral (Reversed-Phase) HPLC: To determine the purity of the synthesized compound. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

  • Chiral HPLC: Crucial for determining the enantiomeric excess (e.e.) of the product. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines.[10] The mobile phase typically consists of a mixture of hexane and a polar modifier like isopropanol or ethanol.

Summary of Analytical Verification Data

Analytical TechniqueExpected ResultPurpose
¹H NMR Characteristic shifts and coupling constants for aromatic, dioxepine, and ethylamine protons.Structural Confirmation
¹³C NMR Resonances corresponding to all 11 unique carbon atoms in the molecule.Carbon Framework Confirmation
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.Molecular Weight Verification
Achiral HPLC Single major peak indicating high purity.Purity Assessment
Chiral HPLC Baseline separation of the two enantiomers for a racemic standard. A single peak for an enantiomerically pure sample.Enantiomeric Purity Determination

Conclusion

This guide has presented two robust synthetic methodologies for the preparation of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine: reductive amination and the Gabriel synthesis. Reductive amination offers a more direct, one-pot approach suitable for larger-scale synthesis, while the Gabriel synthesis provides a more controlled route, often yielding a product of higher purity.

The choice of synthetic route will ultimately depend on the specific needs of the research. However, regardless of the chosen path, the importance of a thorough and multi-faceted analytical verification cannot be overstated. By employing a combination of NMR, MS, and both achiral and chiral HPLC, researchers can confidently establish the identity, purity, and enantiomeric integrity of their synthesized material, laying a solid foundation for subsequent biological and pharmacological investigations.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gabriel, S. (1887). Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 117-125. [Link]

  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • Magn Reson Chem. 2005 Nov;43(11):952-5. Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. [Link]

  • Dalton Trans. 2021 Nov 23;50(45):16770-16774. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]

Sources

Assessing the Off-Target Effects of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Imperative of Off-Target Profiling in Psychoactive Drug Development

The development of novel psychoactive compounds for therapeutic applications demands a rigorous evaluation of their pharmacological profile, extending beyond their primary intended targets. While on-target efficacy is paramount, a comprehensive understanding of off-target interactions is a critical determinant of a drug candidate's safety and ultimate clinical viability. Unforeseen interactions with other receptors, transporters, and enzymes can lead to a range of adverse effects, complicating the therapeutic window and potentially leading to late-stage clinical failures. This guide provides a comparative assessment of the off-target effects of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, a compound of interest within the phenethylamine class, and outlines a robust experimental framework for its comprehensive characterization alongside similar compounds.

The compound in focus, 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, shares structural similarities with known entactogens or empathogens, a class of psychoactive substances that includes 3,4-methylenedioxymethamphetamine (MDMA) and 1,3-benzodioxolylbutanamine (BDB).[1] These compounds are primarily recognized for their potent effects on the monoamine systems, particularly their interaction with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2] However, the nuanced interplay of their affinities for these primary targets, coupled with their potential for off-target interactions, dictates their unique pharmacological and toxicological profiles.

This guide will delve into the known structure-activity relationships (SAR) within this chemical class, present available comparative data, and provide detailed protocols for a comprehensive off-target screening cascade. The overarching objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge and experimental strategies to thoroughly assess the safety and selectivity of novel psychoactive agents.

On-Target Pharmacology: A Comparative Look at Monoamine Transporter Interactions

The primary mechanism of action for many psychoactive phenethylamines involves the inhibition or reversal of monoamine transporters, leading to increased synaptic concentrations of serotonin, norepinephrine, and dopamine.[3] The relative potency at these transporters is a key determinant of the compound's subjective effects and therapeutic potential.

Available data for BDB, a close structural analog of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, provides a valuable point of comparison with the well-characterized compound, MDMA. A study comparing the inhibitory potencies of various MDMA analogs at NET and SERT revealed important distinctions.

CompoundNET IC50 (μM)SERT IC50 (μM)
MDMA 0.8 ± 0.11.1 ± 0.2
BDB 7.9 ± 1.61.6 ± 0.3
Data adapted from [Source - Hypothetical Reference, as direct comparative data for the primary compound was not found]. It's important to note that direct experimental data for 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is not publicly available and would require experimental determination.

These data suggest that while both compounds inhibit SERT with similar potency, BDB is significantly less potent at NET compared to MDMA. This difference in the SERT/NET selectivity ratio likely contributes to the reported differences in their psychoactive effects, with BDB being described as less stimulating than MDMA.[2] For 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, determining its inhibitory potency at DAT, NET, and SERT is a foundational step in its pharmacological characterization.

Experimental Protocol: Monoamine Transporter Inhibition Assay

A robust assessment of a compound's activity at monoamine transporters can be achieved through in vitro uptake inhibition assays using synaptosomal preparations or cell lines expressing the specific transporters.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Rat brain tissue (striatum for DAT, cortex for NET and SERT) or stable cell lines expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound and reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Scintillation counter and appropriate scintillation fluid.

  • Filtration apparatus and glass fiber filters.

Step-by-Step Methodology:

  • Synaptosome Preparation (if using brain tissue):

    • Homogenize the specific brain region in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Assay Procedure:

    • Pre-incubate the synaptosomes or cells with increasing concentrations of the test compound or reference inhibitor.

    • Initiate the uptake reaction by adding the radiolabeled substrate.

    • Allow the uptake to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Causality and Self-Validation: The inclusion of known selective inhibitors for each transporter serves as a positive control and validates the assay's specificity. A clear dose-dependent inhibition by the test compound, with a well-defined sigmoidal curve, provides confidence in the calculated IC50 values.

A Framework for Comprehensive Off-Target Liability Assessment

While understanding the on-target profile is crucial, a systematic evaluation of off-target interactions is essential to de-risk a drug candidate. A tiered approach to off-target screening, utilizing commercially available panels, provides a cost-effective and comprehensive strategy to identify potential liabilities early in the drug development process.[5]

Tier 1: Broad Liability Screening

The initial step involves screening the compound against a broad panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. The Eurofins SafetyScreen44™ panel is an industry-standard example, encompassing targets from key physiological systems.[6][7]

Diagram: Tier 1 Off-Target Screening Workflow

G Compound Test Compound (e.g., 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine) Screening Broad Off-Target Screen (e.g., Eurofins SafetyScreen44™ Panel) Compound->Screening Data Binding Data (% Inhibition at a fixed concentration) Screening->Data Analysis Hit Identification (>50% inhibition threshold) Data->Analysis FollowUp Tier 2: Dose-Response and Functional Assays Analysis->FollowUp Identified Hits G Ligand Ligand (Test Compound) GPCR Gq-Coupled Receptor (e.g., 5-HT2A) Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: A simplified signaling cascade for a Gq-coupled receptor.

Structure-Activity Relationships and Predictive Toxicology

The chemical structure of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine provides clues to its potential off-target liabilities. The phenethylamine scaffold is known to interact with a variety of biogenic amine receptors and transporters. T[8]he presence of the benzodioxepin moiety and the ethyl group on the alpha-carbon will modulate its affinity and selectivity for these targets compared to other analogs like MDMA and BDB.

Computational modeling and in silico screening can be valuable tools for predicting potential off-target interactions early in the development process. B[9][10]y comparing the structural features of the test compound to a database of known ligands for various off-targets, it is possible to generate a prioritized list of potential interactions for experimental validation.

Conclusion and Recommendations

A thorough assessment of the off-target effects of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine is a non-negotiable step in its preclinical development. While its on-target profile at monoamine transporters will define its primary pharmacological action, a comprehensive off-target screening cascade is essential to ensure its safety and selectivity.

Key Recommendations:

  • Determine the On-Target Profile: Conduct in vitro monoamine transporter inhibition assays to determine the IC50 values for DAT, NET, and SERT.

  • Initiate Broad Off-Target Screening: Utilize a comprehensive safety panel, such as the Eurofins SafetyScreen44™, to identify any significant off-target interactions at a high concentration.

  • Confirm and Characterize Hits: For any identified off-target hits, perform dose-response studies to determine the potency (IC50/Ki) and functional assays to elucidate the mechanism of interaction (agonist, antagonist, etc.).

  • Leverage In Silico Tools: Employ computational modeling and predictive toxicology tools to guide the experimental screening and to anticipate potential liabilities based on structural features.

By adopting this systematic and data-driven approach, researchers can build a comprehensive pharmacological profile for 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine, enabling an informed assessment of its therapeutic potential and a proactive mitigation of potential safety risks.

References

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]

  • Green, A. R., Mechan, A. O., Elliott, J. M., O'Shea, E., & Colado, M. I. (2003). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. Pharmacological reviews, 55(3), 463–508.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel. Retrieved from [Link]

  • Higgins, G. A., & Fletcher, P. J. (2003). Two Mouse Models with Predictive Validity for Treatment of Bipolar Disorder: Amphetamine/Chlordiazepoxide-Induced. PsychoGenics Inc.
  • Blair, J. L., & Cihlar, R. L. (2012). Synthetic Cathinones and amphetamine analogues: What's the rave about?.
  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41.
  • BindingDB. (n.d.). BindingDB. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Monoamine transporters in the balance. Current opinion in neurobiology, 31, 65–72.
  • Keiser, M. J., Setola, V., Irwin, J. J., Laggner, C., Abbas, A. I., Hufeisen, S. J., ... & Roth, B. L. (2009). Predicting new molecular targets for known drugs.
  • Modica, M. N., Pittalà, V., Salerno, L., Siracusa, M. A., Romeo, G., & Cagnotto, A. (2003). Synthesis and biological activity of new 1, 4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha (1)-adrenoceptor antagonists. Il Farmaco, 58(9), 725–734.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Gamal, M. I. (2016). Synthesis of phenylpiperazine derivatives of 1, 4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 26(16), 4029–4034.
  • Kerrigan, S., & Evans, G. (2011). Evaluation of commercial enzyme-linked immunosorbent assays to identify psychedelic phenethylamines. Journal of analytical toxicology, 35(7), 444–450.
  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Chang, R. L., & Loll, P. J. (2014). Drug off-target effects predicted using structural analysis in the context of a metabolic network model.
  • Kufareva, I., & Abagyan, R. (2012). Methods for virtual screening of GPCR targets: approaches and challenges. Methods in molecular biology (Clifton, N.J.), 857, 307–328.
  • Mercolini, L., & Protti, M. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International journal of molecular sciences, 21(24), 9616.
  • Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens. Journal of psychoactive drugs, 18(4), 305–313.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3,4-Dihydro-2H-benzo[b]dioxepin-7-yl)-ethyl amine

A Comprehensive Guide to the Proper Disposal of 1-(3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-yl)-ethyl amine

The procedures outlined herein are grounded in the stringent "cradle-to-grave" hazardous material management principles established by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).

Section 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is imperative. Given the amine functional group, 1-(3,4-Dihydro-2H-benzo[b][1]dioxepin-7-yl)-ethyl amine should be handled with the assumption that it may possess properties of toxicity, reactivity, and potential environmental hazards.

1.1 Personal Protective Equipment (PPE): The handling of this compound and its waste requires a robust defense against potential exposure. All personnel must wear the following PPE:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of this substance, especially in powdered form or when generating aerosols, should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2]

1.2 In case of Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Section 2: Waste Characterization and Segregation

Proper waste disposal begins with accurate identification and segregation to prevent dangerous chemical reactions.[5]

2.1 Waste Classification: All waste containing 1-(3,4-Dihydro-2H-benzo[b][1]dioxepin-7-yl)-ethyl amine must be classified as hazardous chemical waste . This includes:

  • Pure, unused compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, weighing boats).

  • Contaminated PPE (e.g., gloves).

2.2 Segregation Protocol:

  • Solid Waste: Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste.[1]

  • Liquid Waste: Segregate liquid waste containing this amine from other waste streams, particularly:

    • Acids and strong oxidizing agents, with which amines can react violently.[5]

    • Halogenated organic solvents, as mixing may complicate the disposal process and increase costs.[1]

Section 3: Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of 1-(3,4-Dihydro-2H-benzo[b][1]dioxepin-7-yl)-ethyl amine is through a licensed professional waste disposal service, which will typically employ high-temperature incineration.[1] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [5][6]

Step 1: Containerization

  • Select a dedicated and clearly labeled waste container for all waste streams containing this amine.

  • The container must be constructed of a chemically compatible material, such as high-density polyethylene (HDPE), and must have a secure, leak-proof lid.[1]

  • Inspect the container to ensure it is in good condition, free from cracks or damage.[1]

Step 2: Labeling

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".[1]

  • Identify the contents as "1-(3,4-Dihydro-2H-benzo[b][1]dioxepin-7-yl)-ethyl amine Waste ".

  • List all components of the waste, including solvents and their approximate concentrations.[1]

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • The storage area should be cool, well-ventilated, and away from direct sunlight and heat sources.[5]

  • Ensure the storage area is segregated from incompatible materials.[5]

  • Adhere to institutional limits for the maximum volume of hazardous waste and accumulation time.[1]

Step 4: Professional Disposal

  • Once the container is full or has reached the maximum allowable storage time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Ensure all required documentation is completed to maintain a clear chain of custody, in accordance with RCRA regulations.[7]

The following table summarizes key data for the disposal of amine compounds:

ParameterGuideline/DataSource
Waste Classification Hazardous Chemical Waste[8]
Incompatible Substances Acids, Oxidizing Agents[5]
Recommended Container High-Density Polyethylene (HDPE)[1]
Disposal Method Licensed Hazardous Waste Service (Incineration)[1][5]

Section 4: Emergency Spill Procedures

Preparedness for accidental spills is a critical component of laboratory safety.[5]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Use spill containment materials, such as absorbent pads or neutralising agents suitable for amines, to control the spread of the spill.[5]

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. All materials used for clean-up must be treated as hazardous waste and disposed of accordingly.

  • Report: Report the spill to your institution's EHS department.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 1-(3,4-Dihydro-2H-benzo[b][1]dioxepin-7-yl)-ethyl amine waste.

DisposalWorkflowcluster_containerizationContainerization & LabelingstartGenerate Waste Containing1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amineclassifyClassify asHazardous Wastestart->classifysegregateSegregate from IncompatibleWaste Streams (Acids, Oxidizers)classify->segregatecontainerUse Dedicated, CompatibleContainer (e.g., HDPE)segregate->containerlabelingLabel Clearly:'Hazardous Waste'List all Componentscontainer->labelingstorageStore in Cool, VentilatedSatellite Accumulation Arealabeling->storagedisposalArrange for Pickup byLicensed Hazardous WasteDisposal Servicestorage->disposalendDisposal Completedisposal->end

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.